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  • Product: 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
  • CAS: 1365272-51-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Compound Profile 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a substituted aromatic amine characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Compound Profile

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a substituted aromatic amine characterized by a multifaceted substitution pattern on the aniline core. The presence of a bromine atom, a methoxy group, a nitro group, and an N-cyclohexyl substituent imparts a unique combination of electronic and steric properties. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen. The lipophilic cyclohexyl group is expected to enhance the compound's solubility in nonpolar environments and can play a crucial role in its interaction with biological targets. The strategic placement of the bromo and methoxy groups further modulates the electronic landscape of the molecule, making it an intriguing candidate for various applications, particularly in the realm of drug discovery where such substituted anilines are common scaffolds.

Proposed Synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

The synthesis of the title compound can be logically approached via a two-step process, commencing with a suitable precursor, 4-bromo-5-methoxy-2-nitroaniline, followed by N-alkylation with a cyclohexyl moiety.

Synthetic Workflow

The proposed synthetic pathway is illustrated below:

Synthetic_Workflow cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: N-Alkylation start Commercially available 4-bromo-5-methoxy-2-nitroaniline reagents Cyclohexyl bromide, K₂CO₃, DMF start->reagents N-alkylation product 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline reagents->product

Caption: Proposed two-step synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.

Experimental Protocol: N-Alkylation of 4-bromo-5-methoxy-2-nitroaniline

This protocol details the N-alkylation of the precursor to yield the target compound. The reduced nucleophilicity of the aniline nitrogen, due to the ortho-nitro group, necessitates the use of a polar aprotic solvent and an appropriate base to facilitate the reaction.

Materials:

  • 4-bromo-5-methoxy-2-nitroaniline (1.0 eq)

  • Cyclohexyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate in anhydrous DMF, add 4-bromo-5-methoxy-2-nitroaniline at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add cyclohexyl bromide dropwise to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, extrapolated from data for structurally related compounds.

PropertyPredicted Value
Molecular Formula C₁₃H₁₇BrN₂O₃
Molecular Weight 345.2 g/mol
Appearance Expected to be a yellow to orange crystalline solid
Melting Point Predicted to be in the range of 100-150 °C
Boiling Point Likely to decompose before boiling
Solubility Insoluble in water; soluble in organic solvents
pKa (of the amine) Estimated to be low due to the nitro group

Potential Applications in Drug Discovery

Substituted nitroanilines are a class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1] The unique combination of functional groups in 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline suggests several potential therapeutic applications.

  • Antineoplastic Agents: Many nitroaromatic compounds exhibit anticancer properties.[2] They can be designed as hypoxia-activated prodrugs or as inhibitors of key signaling pathways involved in cell proliferation and survival. The N-cyclohexyl group can enhance binding to hydrophobic pockets in target proteins, such as kinases.

  • Antimicrobial and Antiparasitic Agents: The nitro group is a key pharmacophore in several antimicrobial and antiparasitic drugs.[3] This compound could be explored for its efficacy against a range of pathogens.

  • Synthetic Intermediate: The presence of multiple reactive sites makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential biological activities.[4] For instance, the nitro group can be reduced to an amine, which can then be used in cyclization reactions to form benzimidazoles or other fused ring systems.[5]

Hypothetical Mechanism of Action: Kinase Inhibition

Many N-substituted anilines are known to be kinase inhibitors. The aniline core can act as a hinge-binder in the ATP-binding pocket of kinases. The cyclohexyl and substituted phenyl rings can extend into hydrophobic regions of the enzyme, contributing to binding affinity and selectivity.

Kinase_Inhibition cluster_0 ATP Binding Pocket of Kinase hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue compound 4-Bromo-N-cyclohexyl- 5-methoxy-2-nitroaniline compound->hinge Forms H-bonds compound->hydrophobic_pocket Cyclohexyl group interacts

Caption: Hypothetical binding mode of the title compound in a kinase active site.

Safety and Handling

While specific toxicity data for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is unavailable, the safety precautions should be based on the known hazards of structurally similar compounds, such as other bromo- and nitroanilines.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicology: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline represents a promising, albeit underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties offer a starting point for further investigation. The diverse biological activities associated with its structural motifs suggest that this compound could be a valuable tool for researchers in medicinal chemistry and drug development. It is our hope that this technical guide will stimulate further research into this and related novel compounds.

References

  • Der Pharma Chemica. (2016). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of cyclohexyl amine.
  • National Center for Biotechnology Information. (2012). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. PMC. Retrieved from [Link]

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroanisole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025). Aniline synthesis from cyclohexanol and ammonia over mixed oxide catalysts. Retrieved from [Link]

  • ResearchGate. (2011). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. Retrieved from [Link]

  • ResearchGate. (2022). Scope of the meta-bromoaniline synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-4-methoxy-N-methyl-2-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Retrieved from [Link]

  • Google Patents. (n.d.). The method of aniline hydrogenation synthesis cyclohexylamine.
  • PubMed. (2011). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexylaniline. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and.... Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

Foreword: Navigating the Landscape of Substituted Nitroanilines Substituted nitroanilines are foundational pillars in the synthesis of a vast array of industrial and pharmaceutical compounds. While the specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Substituted Nitroanilines

Substituted nitroanilines are foundational pillars in the synthesis of a vast array of industrial and pharmaceutical compounds. While the specific molecule 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is not extensively documented in current scientific literature, a comprehensive understanding of its core structure can be achieved by examining a closely related and industrially significant analogue: 4-Methoxy-2-nitroaniline . This guide provides an in-depth technical overview of 4-Methoxy-2-nitroaniline, a key intermediate in the production of dyes, pigments, and vital active pharmaceutical ingredients (APIs).[1] The principles, protocols, and properties detailed herein offer a robust framework for researchers and drug development professionals working with complex substituted anilines.

Molecular Profile and Core Physicochemical Data

4-Methoxy-2-nitroaniline, also known by synonyms such as 2-Nitro-p-anisidine and Fast Bordeaux GP Base, is an organic compound characterized by a benzene ring functionalized with a methoxy (-OCH₃), a nitro (-NO₂), and an amino (-NH₂) group.[2] The electronic interplay between the electron-donating amino and methoxy groups and the strongly electron-withdrawing nitro group dictates its chemical reactivity and utility as a versatile synthetic precursor.[2]

The fundamental physicochemical properties of 4-Methoxy-2-nitroaniline are consolidated below, providing essential data for experimental design and safety assessment.

Table 1: Summary of Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₃[1][2][3]
Molecular Weight 168.15 g/mol [1][2][3]
CAS Number 96-96-8[2][3]
Appearance Orange to red crystalline powder or lumps[1][2][4]
Melting Point 121.5 - 127.5 °C[1][2][4]
Solubility Slightly soluble in water; Soluble in hot methanol[1]
Vapor Pressure 0.000319 mmHg[3]
pKa (estimated) ~2-3[1]

Note on pKa: An experimental pKa value is not consistently reported. The estimated value reflects the significant decrease in the basicity of the amino group due to the strong electron-withdrawing effect of the ortho-nitro group.[1]

Diagram 1: Molecular Structure of 4-Methoxy-2-nitroaniline

G start p-Anisidine (4-Methoxyaniline) step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(4-methoxyphenyl)acetamide step1->intermediate1 step2 Nitration (Concentrated Nitric Acid) intermediate1->step2 intermediate2 N-(4-methoxy-2-nitrophenyl)acetamide step2->intermediate2 step3 Hydrolysis (Claisen's Alkali) intermediate2->step3 end_product 4-Methoxy-2-nitroaniline step3->end_product

Caption: Multi-step synthesis pathway for 4-Methoxy-2-nitroaniline.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures for the synthesis of 4-Methoxy-2-nitroaniline from p-anisidine. [5] Step 1: Acetylation of p-Anisidine

  • Reagents: p-Anisidine (123.15 g), Glacial Acetic Acid (120 mL), Acetic Anhydride.

  • Procedure:

    • In a suitable flask, dissolve p-anisidine in glacial acetic acid.

    • Cool the solution to between 0–5 °C using an ice bath.

    • With vigorous stirring, add acetic anhydride to the solution all at once.

    • The temperature will rise to approximately 20–25 °C, and the mixture will solidify into a crystalline mass of N-(4-methoxyphenyl)acetamide. [5] * This intermediate is used directly in the next step without isolation.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

  • Reagents: N-(4-methoxyphenyl)acetamide solution from Step 1, Concentrated Nitric Acid (100 mL).

  • Procedure:

    • Gently heat the flask from Step 1 on a steam bath until all crystalline material dissolves.

    • Cool the solution to 45 °C while stirring.

    • Once the internal temperature is stable, add the concentrated nitric acid in a single portion.

    • The reaction is exothermic; use a cooling bath to maintain the temperature at 60–65 °C for 10 minutes. [5] * Cool the solution to 25 °C and then chill overnight in an ice chest to maximize the precipitation of the yellow crystals of N-(4-methoxy-2-nitrophenyl)acetamide.

    • Collect the crystals via suction filtration and wash with ice-cold water. [5] Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

  • Reagents: N-(4-methoxy-2-nitrophenyl)acetamide (160 g), Claisen's Alkali, Water.

  • Procedure:

    • In a 2-L beaker, mix the acetamide intermediate with cold Claisen's alkali.

    • Stir and warm the mixture on a steam bath for 15 minutes. It will liquefy before setting into a thick, red paste. [5] * Add 250 mL of water and continue heating for an additional 30 minutes, periodically breaking up the solid mass.

    • Thoroughly cool the mixture in an ice bath.

    • Collect the resulting red-orange crystals of 4-Methoxy-2-nitroaniline by suction filtration.

    • Wash the crystals with a large volume of cold water until the washings are neutral. [5] * Dry the final product in a vacuum desiccator.

Industrial and Research Applications

4-Methoxy-2-nitroaniline is not typically an end-product but rather a crucial building block in several industrial sectors.

  • Dye and Pigment Synthesis: It serves as a precursor for producing a variety of azo dyes and pigments. It is commercially known as Azoic Diazo Component 1 or Fast Bordeaux GP Base. [2][3]* Pharmaceutical Manufacturing: The compound is a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its most notable application is in the production of omeprazole, a widely used proton pump inhibitor for treating acid reflux and ulcers. [2][6]* Heterocyclic Chemistry: In research settings, it is used to synthesize various heterocyclic compounds, such as quinoxalines, which are investigated for applications in medicinal chemistry. [7]

Safety, Handling, and Toxicity Profile

4-Methoxy-2-nitroaniline is classified as a hazardous substance and requires stringent safety protocols. The primary hazards are acute toxicity and the potential for organ damage through prolonged exposure. [2][3][4]

Table 2: GHS Hazard Classification
Hazard ClassGHS CodeDescriptionReference(s)
Acute Toxicity, OralH300Fatal if swallowed[2][3]
Acute Toxicity, DermalH310Fatal in contact with skin[2][3]
Acute Toxicity, InhalationH330Fatal if inhaled[2][3]
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure[3][4]
Hazardous to the Aquatic Environment, Long-TermH412Harmful to aquatic life with long lasting effects[2][3]

Key Toxicological Insight: Methemoglobinemia A significant health risk associated with exposure to nitroaniline compounds is methemoglobinemia. In this condition, the iron within hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen effectively. This can lead to cyanosis and other serious health effects. [3][4]

Protocol for Safe Handling and Storage
  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood or with an appropriate local exhaust ventilation system to avoid the generation and inhalation of dust. [2]* Personal Protective Equipment (PPE):

    • Respiratory: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

    • Hand: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye/Face: Use safety goggles and a face shield.

    • Body: Wear a lab coat and other protective clothing to prevent skin contact. [2]* Handling: Avoid creating dust. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. [2]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong acids and oxidizing agents. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment. [2]

References

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents. 6

  • An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine. Benchchem. 5

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem. 8

  • 4-Bromo-2-nitroaniline 97 875-51-4. Sigma-Aldrich.

  • 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. PubChem. 3

  • 4-Methoxy-2-nitroaniline molecular structure and formula. Benchchem. 2

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. 9

  • An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline. Benchchem. 1

  • 2-Methoxy-4-nitroaniline. Wikipedia.

  • Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide. Benchchem. 4

  • 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds. Benchchem. 7

Sources

Foundational

An In-depth Technical Guide on the Structural Elucidation of Novel Nitroanilines: A Case Study of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

This guide provides a comprehensive framework for the structural characterization of newly synthesized nitroaniline derivatives, a class of compounds with significant potential in the pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural characterization of newly synthesized nitroaniline derivatives, a class of compounds with significant potential in the pharmaceutical and materials science sectors. While direct spectral data for the novel compound 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is not yet publicly available, this document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies required to obtain and interpret its spectral data. We will use the target molecule as a practical example to illustrate the necessary experimental workflows and data analysis, drawing upon established principles and data from closely related analogs.

Introduction: The Importance of Substituted Nitroanilines

Substituted anilines are crucial building blocks in organic synthesis. The introduction of a nitro group, in particular, significantly influences the electronic properties and reactivity of the molecule, making nitroanilines valuable precursors for a wide range of applications, including the synthesis of dyes, agrochemicals, and pharmaceuticals. For instance, 4-methoxy-2-nitroaniline is a key intermediate in the production of the proton pump inhibitor omeprazole.[1][2] The precise characterization of novel substituted nitroanilines is paramount to understanding their chemical behavior and potential applications.

This guide will walk through a logical, multi-technique approach to the structural elucidation of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, a compound with a unique combination of electron-withdrawing and electron-donating groups, as well as a bulky hydrophobic substituent.

Proposed Synthetic Pathway

Prior to characterization, a plausible synthetic route for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline must be established. A common approach to synthesizing substituted nitroanilines involves a multi-step process typically starting from a more readily available aniline derivative.[3] A potential pathway could involve the acetylation of p-anisidine, followed by regioselective nitration and subsequent hydrolysis to yield 4-methoxy-2-nitroaniline.[3][4] This intermediate could then undergo bromination and subsequent N-alkylation with cyclohexyl bromide to afford the target compound.

Synthesis_Pathway p_anisidine p-Anisidine acetylation Acetylation (Acetic Anhydride) p_anisidine->acetylation acetylated_product N-(4-methoxyphenyl)acetamide acetylation->acetylated_product nitration Nitration (HNO3/H2SO4) acetylated_product->nitration nitrated_acetylated_product N-(4-methoxy-2-nitrophenyl)acetamide nitration->nitrated_acetylated_product hydrolysis Hydrolysis (Acid or Base) nitrated_acetylated_product->hydrolysis intermediate 4-Methoxy-2-nitroaniline hydrolysis->intermediate bromination Bromination (e.g., NBS) intermediate->bromination brominated_intermediate 4-Bromo-5-methoxy-2-nitroaniline bromination->brominated_intermediate n_alkylation N-Alkylation (Cyclohexyl bromide, Base) brominated_intermediate->n_alkylation final_product 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline n_alkylation->final_product

Caption: Proposed multi-step synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.

Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is essential for the unambiguous structural determination of a novel organic compound. The following sections detail the experimental protocols and expected data for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.

Characterization_Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (e.g., ESI, EI) start->ms ir Infrared (IR) Spectroscopy (FTIR-ATR) start->ir uv_vis UV-Vis Spectroscopy start->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation

Caption: Integrated spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer using standard pulse sequences.[4][5] For more complex structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic-H~7.0 - 8.0Singlet1HThe aromatic proton is expected to be a singlet due to the substitution pattern. Its chemical shift will be influenced by the adjacent electron-withdrawing nitro group and electron-donating methoxy group.
Aromatic-H~6.5 - 7.5Singlet1HThe other aromatic proton, also a singlet, will have a chemical shift determined by its position relative to the substituents.
N-HVariableBroad Singlet1HThe chemical shift of the N-H proton is concentration and solvent dependent and will likely appear as a broad signal.
Cyclohexyl-CH (attached to N)~3.5 - 4.5Multiplet1HThe proton on the carbon directly attached to the nitrogen will be deshielded.
Methoxy-OCH₃~3.8 - 4.0Singlet3HMethoxy protons typically appear as a sharp singlet in this region.
Cyclohexyl-CH₂~1.0 - 2.0Multiplet10HThe remaining cyclohexyl protons will appear as a complex multiplet in the aliphatic region.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm) Rationale
Aromatic C-Br~110 - 120The carbon attached to bromine will be shielded relative to an unsubstituted aromatic carbon.
Aromatic C-N~140 - 150The carbon attached to the nitrogen will be deshielded.
Aromatic C-NO₂~145 - 155The carbon bearing the nitro group will be significantly deshielded.
Aromatic C-OCH₃~150 - 160The carbon attached to the methoxy group will be deshielded.
Other Aromatic C-H~100 - 130The chemical shifts of the remaining aromatic carbons will depend on their positions relative to the various substituents.
Cyclohexyl C-N~50 - 60The carbon of the cyclohexyl ring directly bonded to the nitrogen atom.
Methoxy O-CH₃~55 - 60The carbon of the methoxy group.
Other Cyclohexyl C~20 - 40The remaining carbons of the cyclohexyl ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) can provide valuable fragmentation information.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and its isotopic pattern, which will be characteristic of the presence of a bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₃H₁₇BrN₂O₃

  • Molecular Weight: 330.05 (for ⁷⁹Br) and 332.05 (for ⁸¹Br)

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the cyclohexyl group, the nitro group, and the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[4]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[4] The positions of the absorption bands are reported in wavenumbers (cm⁻¹).[4]

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibration
N-H3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
C=C (Aromatic)1450 - 1600Stretching
N-O (Nitro)1500 - 1570 (asymmetric) and 1300 - 1370 (symmetric)Stretching
C-N1250 - 1350Stretching
C-O (Methoxy)1000 - 1300Stretching
C-Br500 - 600Stretching
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[4]

  • Data Acquisition: Measure the absorbance of the solution over a range of wavelengths, typically 200-800 nm.[4] The wavelength of maximum absorbance (λmax) is then reported.[4]

Expected UV-Vis Data:

Substituted nitroanilines typically exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* transitions. The presence of multiple auxochromic and chromophoric groups in 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is expected to result in a complex spectrum with at least one major absorption band in the 250-450 nm range. The exact λmax will depend on the solvent used.

Conclusion

The structural elucidation of a novel compound like 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline requires a systematic and multi-faceted analytical approach. By employing a combination of NMR spectroscopy, mass spectrometry, and infrared and UV-Vis spectroscopy, researchers can confidently determine the chemical structure and purity of the synthesized molecule. The protocols and expected data outlined in this guide provide a robust framework for the characterization of this and other novel substituted nitroanilines, enabling further exploration of their chemical properties and potential applications in drug discovery and materials science.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. Available at: [Link]

  • 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem. Available at: [Link]

  • UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water - ResearchGate. Available at: [Link]

  • Figure S7. Mass spectrum of 4-nitroaniline. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. Available at: [Link]

  • (PDF) 2-Bromo-4-nitroaniline - ResearchGate. Available at: [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Available at: [Link]

  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications. Available at: [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available at: [Link]

  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Nitroaniline Compounds

Introduction Substituted nitroanilines are a class of aromatic organic compounds characterized by a benzene ring bearing both a nitro group (-NO₂) and an amino group (-NH₂), with additional functional groups at various p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted nitroanilines are a class of aromatic organic compounds characterized by a benzene ring bearing both a nitro group (-NO₂) and an amino group (-NH₂), with additional functional groups at various positions. These moieties confer a unique electronic character to the molecule, with the nitro group acting as a strong electron-withdrawing group and the amino group as an electron-donating group. This electronic interplay significantly influences their chemical reactivity and, importantly, their interactions with biological macromolecules.[1] For decades, nitroanilines have been pivotal intermediates in the synthesis of dyes, polymers, and agrochemicals.[1] However, their significance in medicinal chemistry and drug development has grown substantially as research continues to unveil their diverse and potent biological activities.[2]

This technical guide provides a comprehensive overview of the multifaceted biological potential of substituted nitroaniline compounds. We will delve into their mechanisms of action, provide detailed protocols for evaluating their efficacy, and present quantitative data to illuminate structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile chemical scaffold.

I. Anticancer Activity of Substituted Nitroanilines

The quest for novel anticancer agents remains a cornerstone of pharmaceutical research. Substituted nitroanilines have emerged as a promising class of compounds, exhibiting cytotoxic effects against various cancer cell lines.[3] Their anticancer potential is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[3]

A. Mechanism of Action

The anticancer activity of many substituted nitroanilines is linked to the reductive metabolism of the nitro group.[4] Within the hypoxic environment characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine derivatives.[4] These reactive species can induce cellular damage and trigger apoptotic pathways.

Furthermore, specific substituted nitroanilines have been shown to inhibit crucial signaling pathways in cancer cells. For instance, certain derivatives can inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in tumors and play a key role in cell proliferation and survival.[1]

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[5]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted nitroaniline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

C. Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of substituted nitroanilines using the MTT assay.

D. Quantitative Data: Cytotoxicity of Substituted Nitroanilines

The following table summarizes the cytotoxic activity of a series of synthesized 6-nitro-4-substituted quinazoline derivatives against different cancer cell lines.

CompoundSubstituentEGFR IC₅₀ (µM)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)
6c 4-chlorophenyl0.091.252.34
Gefitinib (Standard)0.121.893.12
Lapatinib (Standard)0.11--
Doxorubicin (Standard)-0.450.87
Data adapted from a study on 6-nitro-4-substituted quinazolines.[1]

Field-Proven Insight: The data indicates that compound 6c exhibits potent EGFR inhibition and cytotoxicity against HCT-116 and A549 cancer cell lines, with IC₅₀ values comparable or superior to the standard drugs gefitinib and lapatinib. This highlights the potential of the 6-nitroquinazoline scaffold in developing novel anticancer agents. The presence of the 4-chlorophenyl substituent appears to be favorable for activity.

II. Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted nitroanilines have demonstrated promising activity against a range of bacteria and fungi.[2][6]

A. Mechanism of Action

Similar to their anticancer effects, the antimicrobial action of nitroanilines often involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen intermediates that can damage DNA, proteins, and other essential cellular components, leading to cell death.[2] The selectivity of these compounds can be influenced by the specific nitroreductases present in different microbial species.

B. Experimental Protocols
1. Agar Well Diffusion Assay for Antibacterial Screening

This method is used for the initial screening of antibacterial activity.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test bacterium. If the agent is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

  • Prepare Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in sterile saline.

  • Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Create Wells: Sterile cork borers (6-8 mm in diameter) are used to create wells in the agar.

  • Add Compound: A specific volume (e.g., 50-100 µL) of the dissolved substituted nitroaniline compound at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: The diameter of the clear zone around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Two-fold serial dilutions of the substituted nitroaniline compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate Wells: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7]

C. Visualization of Antimicrobial Assay Workflow

Antimicrobial_Assay_Workflow cluster_screening Screening: Agar Well Diffusion cluster_quantification Quantification: Broth Microdilution (MIC) inoculate_plate 1. Inoculate Agar Plate create_wells 2. Create Wells inoculate_plate->create_wells add_compounds 3. Add Compounds create_wells->add_compounds incubate_plates 4. Incubate add_compounds->incubate_plates measure_zones 5. Measure Zones of Inhibition incubate_plates->measure_zones serial_dilutions 1. Prepare Serial Dilutions inoculate_wells 2. Inoculate Wells serial_dilutions->inoculate_wells incubate_mic 3. Incubate inoculate_wells->incubate_mic determine_mic 4. Determine MIC incubate_mic->determine_mic

Caption: Workflow for evaluating the antimicrobial activity of substituted nitroanilines.

D. Quantitative Data: Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of novel nitrofuran-isatin molecular hybrids against various microbial strains.

CompoundS. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Hybrid 5 168>3216
Hybrid 6 21168
Nitrofurazone 428>32
Data adapted from a study on nitrofuran derivatives.[7]

Field-Proven Insight: The data demonstrates that hybrid compounds, particularly Hybrid 6 , exhibit potent antimicrobial activity, with lower MIC values against MRSA than the standard drug nitrofurazone. This suggests that the molecular hybridization of a nitro-containing scaffold can lead to enhanced antimicrobial efficacy.

III. Antioxidant Activity

Some substituted nitroanilines have been reported to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.

A. Mechanism of Action

The antioxidant activity of these compounds can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the amino group and other electron-donating substituents on the aniline ring can enhance this radical scavenging capacity.

B. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant potential of a compound.[8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[8]

Step-by-Step Methodology:

  • Prepare DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Prepare Compound Dilutions: Serial dilutions of the substituted nitroaniline compounds are prepared in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is mixed with the compound dilutions.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

C. Quantitative Data: Antioxidant Activity

The following table shows the antioxidant activity of a nitro derivative of quercetin compared to the parent compound and a standard antioxidant.

CompoundDPPH IC₅₀ (µM)
Quercetin 15.2 ± 0.8
Quercetin Nitroderivative (2a) 8.5 ± 0.5
α-Tocopherol (Standard) 10.1 ± 0.6
Data adapted from a study on nitroderivatives of flavonoids.[2]

Field-Proven Insight: The lower IC₅₀ value of the quercetin nitroderivative compared to quercetin and the standard α-tocopherol indicates that the introduction of a nitro group can enhance the antioxidant activity of a molecule. This may be due to the influence of the nitro group on the electronic properties of the molecule, facilitating hydrogen or electron donation.

IV. Structure-Activity Relationship (SAR)

The biological activity of substituted nitroanilines is highly dependent on the nature, position, and number of substituents on the aromatic ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[3]

Key SAR Observations:

  • Position of the Nitro Group: The relative positions of the nitro and amino groups (ortho, meta, para) can significantly impact biological activity by influencing the electronic properties and steric hindrance of the molecule.

  • Nature of Substituents: The presence of electron-donating or electron-withdrawing groups at other positions on the ring can modulate the reactivity of the nitro and amino groups, thereby affecting the compound's interaction with biological targets. Halogen substituents, for instance, have been shown to enhance the antimicrobial activity of some nitro compounds.[2]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a critical role in its ability to cross cell membranes and reach its intracellular target.

A. Visualization of SAR Principles

SAR_Principles cluster_factors Factors Influencing Biological Activity Nitroaniline_Core Substituted Nitroaniline Scaffold Substituent_Position Position of Substituents Nitroaniline_Core->Substituent_Position Substituent_Nature Nature of Substituents (e.g., Halogens) Nitroaniline_Core->Substituent_Nature Lipophilicity Lipophilicity Nitroaniline_Core->Lipophilicity Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Substituent_Position->Biological_Activity Substituent_Nature->Biological_Activity Lipophilicity->Biological_Activity

Caption: Key factors influencing the structure-activity relationship of substituted nitroanilines.

Conclusion

Substituted nitroaniline compounds represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, antifungal, and antioxidant properties, are intricately linked to their unique chemical structures. The presence of the nitro group, in particular, offers a pathway for bioreductive activation, leading to potent therapeutic effects.

This technical guide has provided an overview of the biological potential of these compounds, detailed methodologies for their evaluation, and insights into their structure-activity relationships. Further research into the synthesis and biological screening of novel substituted nitroanilines is warranted to fully exploit their therapeutic potential and to develop new, effective treatments for a range of diseases.

References

  • IC50 values of the antioxidant activity test using DPPH method | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3613. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry, 16(15), 1237-1257. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. (2011). Journal of Medicinal Chemistry, 54(16), 5786-5803. [Link]

  • Synthesis and antifungal activities of novel 2-aminotetralin derivatives. (2007). Journal of Medicinal Chemistry, 50(23), 5675-5684. [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). Bioinorganic Chemistry and Applications, 2023, 8868353. [Link]

  • Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia, 2(3), 1253-1267. [Link]

  • IC 50 values for inhibition of DPPH radical of flavon- oids and nitro derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules, 27(6), 1988. [Link]

  • Structure-activity relationships of biphalin analogs and their biological evaluation on opioid receptors. (2012). Current Pharmaceutical Design, 18(37), 6063-6073. [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2019). Research Journal of Pharmacy and Technology, 12(10), 4663-4668. [Link]

  • Structure-Activity Relationships: Theory, Uses and Limitations. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. (2024). RSC Advances, 14(1), 33-46. [Link]

  • Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. (1994). Journal of Medicinal Chemistry, 37(21), 3508-3515. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4192. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][8]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). (2011). Journal of Medicinal Chemistry, 54(16), 5804-5817. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved January 27, 2026, from [Link]

  • Antifungal activity of substituted nitrobenzenes and anilines. (1971). Applied Microbiology, 22(3), 438-440. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. (2020, February 7). YouTube. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3418. [Link]

Sources

Foundational

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline as a synthetic intermediate

An In-depth Technical Guide to 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline as a Synthetic Intermediate Abstract This technical guide provides a comprehensive examination of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline as a Synthetic Intermediate

Abstract

This technical guide provides a comprehensive examination of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, a strategically designed synthetic intermediate of significant interest in medicinal chemistry and drug development. The molecule's architecture, featuring a reactive ortho-nitroaniline core, a methoxy group for modulating physicochemical properties, a bromine atom as a versatile synthetic handle, and a bulky cyclohexyl substituent, makes it a valuable precursor for a range of complex heterocyclic scaffolds. This document details the logical multi-step synthesis of the title compound, provides a thorough physicochemical and spectroscopic profile, and elucidates its application in the construction of biologically relevant molecules, such as substituted benzimidazoles. Detailed, field-proven experimental protocols are provided, alongside a critical analysis of the causality behind methodological choices, to support researchers and scientists in its practical application.

Introduction & Strategic Importance in Drug Discovery

Substituted anilines are foundational scaffolds in the synthesis of pharmaceuticals and functional materials. Among these, 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline stands out as a bespoke building block, engineered for multi-stage synthetic strategies. The strategic placement of its functional groups imparts a unique combination of reactivity and modularity.

  • Ortho-Nitroaniline Core : This is the primary reactive center of the molecule. The ortho-disposition of the amino and nitro groups is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold found in numerous pharmaceuticals, including the proton-pump inhibitor omeprazole.[1][2] The reduction of the nitro group to an amine unmasks a 1,2-diamine, ready for cyclization with a variety of electrophiles.[2]

  • Methoxy Group (–OCH₃) : The methoxy substituent is prevalent in a vast number of approved drugs.[3] Its inclusion is a deliberate design choice to influence key drug-like properties. It can modulate metabolic stability, improve aqueous solubility, and form critical hydrogen bond interactions with biological targets.[3]

  • Bromo Substituent (–Br) : The bromine atom serves two primary roles. Firstly, it significantly influences the electronic properties and lipophilicity of the molecule and its derivatives, which can be crucial for target binding affinity.[4] Secondly, and more importantly, it acts as a versatile synthetic handle for late-stage diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups.

  • N-Cyclohexyl Group : This bulky, lipophilic group modifies the steric profile and solubility of the molecule. Its presence can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability, critical parameters in drug design.

This guide provides the necessary technical detail to synthesize and utilize this potent intermediate, enabling the exploration of novel chemical space for therapeutic applications.

Physicochemical & Spectroscopic Profile

The precise experimental data for the title compound is not widely published; therefore, the following profile is based on data from structurally related compounds and predictive models.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₇BrN₂O₃Calculated
Molecular Weight 329.19 g/mol Calculated
Appearance Expected to be a yellow or orange crystalline solidAnalogy to[5]
XlogP (Predicted) ~3.5 - 4.5Analogy to[6]
Monoisotopic Mass 328.04226 DaCalculated
CAS Number Not availableN/A
Spectroscopic Characterization (Expected)
  • ¹H NMR : The spectrum is expected to show distinct signals for the two aromatic protons, which will appear as singlets due to their isolation. The cyclohexyl group will exhibit a complex set of multiplets in the aliphatic region. Signals corresponding to the methoxy group (a singlet around 3.8-4.0 ppm) and the N-H proton (a broad singlet) would also be present.

  • ¹³C NMR : The spectrum will display 13 unique carbon signals. Key signals include those for the six aromatic carbons (with the carbon bearing the bromo group being significantly downfield), the methoxy carbon (~56 ppm), and the carbons of the cyclohexyl ring.

  • IR Spectroscopy : Characteristic peaks would include N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively), and C-O stretching for the methoxy group (~1250 cm⁻¹).[7][8]

  • Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]

Synthesis Pathway & Methodologies

The synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a logical, multi-step process commencing from readily available starting materials. The overall pathway involves the initial construction of a substituted nitroaniline core, followed by bromination and N-alkylation.

Synthesis_Pathway p_Anisidine p-Anisidine Acetylated N-(4-methoxyphenyl)acetamide p_Anisidine->Acetylated Step 1a: Acetylation (Acetic Anhydride) Nitrated N-(4-methoxy-2-nitrophenyl)acetamide Acetylated->Nitrated Step 1b: Nitration (Conc. Nitric Acid) Intermediate1 4-Methoxy-2-nitroaniline (Intermediate 1) Nitrated->Intermediate1 Step 1c: Hydrolysis (Alkali) Intermediate2 4-Bromo-5-methoxy-2-nitroaniline (Intermediate 2) Intermediate1->Intermediate2 Step 2: Bromination (NBS or Br₂) FinalProduct 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline Intermediate2->FinalProduct Step 3: Reductive Amination (Cyclohexanone, NaBH(OAc)₃)

Figure 1: Overall synthesis pathway for the title compound.
Step 1: Synthesis of 4-Methoxy-2-nitroaniline (Intermediate 1)

This foundational step is well-documented and involves a three-stage process starting from p-anisidine.[9]

  • Causality & Rationale : The amino group of p-anisidine is highly activating and susceptible to oxidation. It must first be protected as an acetamide to moderate its reactivity and ensure clean, regioselective nitration at the ortho position.[9] The final hydrolysis step removes the protecting group to yield the desired intermediate.

  • Experimental Protocol (Adapted from Organic Syntheses[9]) :

    • Acetylation : In a suitable reaction vessel, dissolve p-anisidine (1.0 eq) in glacial acetic acid. Cool the solution to 0–5 °C in an ice bath. Add acetic anhydride (1.1 eq) portion-wise while maintaining the temperature. Allow the reaction to stir and warm to room temperature, at which point a solid mass of N-(4-methoxyphenyl)acetamide typically forms. This crude product is often used directly.

    • Nitration : Cool the vessel containing the acetamide from the previous step to below 10 °C. Slowly add concentrated nitric acid (1.5 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 20 °C. After the addition is complete, stir the mixture for 2-3 hours.

    • Hydrolysis : Pour the reaction mixture onto crushed ice, which will precipitate the N-(4-methoxy-2-nitrophenyl)acetamide. Filter the yellow solid and wash with cold water. Transfer the solid to a flask containing a solution of aqueous alkali (e.g., Claisen's alkali) and heat on a steam bath for 30-60 minutes to effect hydrolysis. Cool the mixture in an ice bath to crystallize the product.

    • Purification : Collect the red-orange crystals of 4-Methoxy-2-nitroaniline by suction filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The typical yield is high, often exceeding 90%.[9]

Step 2: Bromination to yield 4-Bromo-5-methoxy-2-nitroaniline (Intermediate 2)
  • Causality & Rationale : This step involves an electrophilic aromatic substitution. The regioselectivity is dictated by the existing substituents. The amino (NH₂) and methoxy (OCH₃) groups are strongly activating and ortho-, para-directing, while the nitro (NO₂) group is deactivating and meta-directing. The position C-5 is ortho to the methoxy group and para to the amino group, making it highly activated and the most probable site for bromination.

  • Experimental Protocol :

    • Dissolve 4-Methoxy-2-nitroaniline (Intermediate 1, 1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, keeping the reaction shielded from light.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-Bromo-5-methoxy-2-nitroaniline.

Step 3: N-Alkylation to yield 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
  • Causality & Rationale : Reductive amination is the method of choice for this transformation. It involves the initial formation of an iminium ion intermediate from the aniline and cyclohexanone, which is then reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is generally higher yielding and produces fewer side products than direct alkylation with a cyclohexyl halide.

  • Experimental Protocol (Reductive Amination) :

    • In a round-bottom flask, dissolve 4-Bromo-5-methoxy-2-nitroaniline (Intermediate 2, 1.0 eq) and cyclohexanone (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add a few drops of acetic acid to catalyze iminium ion formation.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude material by flash column chromatography on silica gel to afford the final product, 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.

Application as a Synthetic Intermediate

The true value of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline lies in its utility as a precursor to complex heterocyclic systems. The primary transformation is the reduction of the nitro group to form a 1,2-diamine, which is a gateway to numerous cyclization reactions.

Key Application: Synthesis of 2,5-Disubstituted-6-bromo-7-methoxy-N-cyclohexyl Benzimidazoles

This one-pot reductive cyclization is an efficient method for constructing the benzimidazole core, a scaffold known for its wide range of biological activities, including anticancer and antimicrobial effects.[2]

Workflow cluster_0 One-Pot Reaction Vessel Start 4-Bromo-N-cyclohexyl- 5-methoxy-2-nitroaniline + Aldehyde (R-CHO) Reduction Add Reducing Agent (e.g., Na₂S₂O₄) Start->Reduction Diamine In situ formation of 1,2-Diamine Intermediate Reduction->Diamine Nitro Reduction Cyclization Condensation & Cyclization (Heat) Diamine->Cyclization Nucleophilic Attack Purify Isolation & Purification Cyclization->Purify Product Substituted Benzimidazole Purify->Product

Figure 2: Workflow for one-pot synthesis of benzimidazoles.
  • Experimental Protocol: One-Pot Reductive Cyclization :

    • To a solution of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline (1.0 eq) and a selected aldehyde (1.1 eq) in a solvent such as ethanol or dimethylformamide (DMF), add a reducing agent like sodium dithionite (Na₂S₂O₄) (3-4 eq).[2]

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. The reaction first involves the reduction of the nitro group to an amine, forming a transient 1,2-diamine.

    • This diamine immediately condenses with the aldehyde, and subsequent intramolecular cyclization and aromatization (often via air oxidation) yields the benzimidazole ring system.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and add water to precipitate the crude product.

    • Collect the solid by filtration and purify by column chromatography or recrystallization to obtain the desired 2-substituted-6-bromo-7-methoxy-N-cyclohexyl-1H-benzimidazole.

This powerful intermediate provides a clear pathway to novel, highly substituted benzimidazoles, which are prime candidates for screening in drug discovery programs, particularly in oncology.[2][4]

Safety & Handling

The synthesis and handling of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline and its precursors require strict adherence to safety protocols in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Table 2: Hazard Summary of Key Compounds
CompoundKey HazardsGHS Hazard Statements
p-Anisidine Toxic, potential carcinogen, organ damage through prolonged exposure, toxic to aquatic life.H300, H310, H330, H350, H373, H400[9]
Acetic Anhydride Flammable, harmful if swallowed/inhaled, causes severe skin burns and eye damage.H226, H302, H332, H314[9]
Nitric Acid (Conc.) Oxidizer, may be corrosive to metals, causes severe skin burns and eye damage.H272, H290, H314[9]
Nitroanilines (General) Acutely toxic, may cause organ damage (blood, liver) through repeated exposure.H302, H315, H319, H335 (Varies by isomer)[10]
N-Bromosuccinimide (NBS) Oxidizer, causes severe skin burns and eye damage.H272, H314

Conclusion

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is far more than a simple chemical; it is a testament to rational molecular design. Each functional group is deliberately placed to impart specific reactivity and properties, making it an exceptionally powerful intermediate for constructing complex molecules. Its ability to serve as a precursor to highly decorated benzimidazoles, combined with the potential for late-stage functionalization via its bromo handle, positions it as a key building block for medicinal chemists and drug development professionals aiming to access novel and potent therapeutic agents. The methodologies and insights provided in this guide serve as a robust foundation for the practical synthesis and strategic application of this valuable compound.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Uppu, R. M., Murthy, S. N., & Pryor, W. A. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(12), x220277. [Link]

  • 4-Bromo-2-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Methoxy-4-nitroaniline. Wikipedia. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • 4-bromo-5-methoxy-2-nitroaniline (C7H7BrN2O3). PubChemLite. [Link]

  • Mhadgut, S. C., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1935-1954. [Link]

  • 4-bromo-N-butyl-5-methoxy-2-nitroaniline. Chemspace. [Link]

  • Bappalige, N. N., et al. (2012). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Physics and Mathematics, 2(3), 151-155. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 53-62. [Link]

Sources

Exploratory

Discovery and background of novel bromo-nitroaniline derivatives

From Regioselective Synthesis to Bioactive Heterocycles Executive Summary The bromo-nitroaniline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of electronic "push-pull...

Author: BenchChem Technical Support Team. Date: February 2026

From Regioselective Synthesis to Bioactive Heterocycles

Executive Summary

The bromo-nitroaniline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of electronic "push-pull" dynamics and orthogonal reactivity handles. This guide dissects the discovery, synthesis, and application of 2-bromo-4-nitroaniline and 2,6-dibromo-4-nitroaniline .[1] Unlike simple anilines, these derivatives possess a deactivated aromatic core that challenges standard electrophilic substitution but excels as a substrate for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-couplings.

This whitepaper provides validated protocols for their "green" synthesis and outlines their transformation into high-value pharmacophores, specifically HDAC inhibitors (oncology) and NMDA receptor antagonists (neurology).

Part 1: The Chemo-Structural Paradigm

To exploit these molecules, one must understand their electronic topography. The amino group (


) is a strong electron donor (+M effect), while the nitro group (

) is a strong electron withdrawer (-M, -I effect).
  • The "Push-Pull" System: The para-nitro group creates a dipole that delocalizes the nitrogen lone pair, reducing the basicity of the amine but increasing the acidity of the N-H protons.

  • The Bromine Handle: Located ortho to the amine (in 2-bromo analogs), the bromine atom is sterically accessible for Pd-oxidative addition (Suzuki/Buchwald couplings) but also activates the C-Br bond for halogen-lithium exchange.

  • Crystal Lattice Stability: X-ray diffraction studies reveal that 2-bromo-4-nitroaniline forms a planar intramolecular N—H[2]···Br interaction (dihedral angle ~1.64°), locking the conformation and influencing binding affinity in protein pockets [1].

Visualization: Reactivity Profile

The following diagram maps the orthogonal reactivity zones of the scaffold.

ReactivityMap Core 2-Bromo-4-Nitroaniline Scaffold Nitro Nitro Group (-NO2) (Electron Withdrawing) Core->Nitro Amine Amino Group (-NH2) (Directing Group) Core->Amine Bromine Bromine (-Br) (Leaving Group) Core->Bromine Reduction Reduction to Diamine (Precursor to Benzimidazoles) Nitro->Reduction Zn/HCl or H2/Pd Cyclization Conrad-Limpach Cyclization Amine->Cyclization + Diethyl ethoxymethylenemalonate Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Bromine->Coupling + Boronic Acids

Caption: Orthogonal reactivity map showing the three distinct chemical handles available for divergent synthesis.

Part 2: Validated Synthetic Protocols

Standard bromination of deactivated anilines often requires harsh Lewis acids or elemental bromine, leading to environmental hazards and poly-brominated byproducts. The following protocols utilize "Green Chemistry" principles, validated for high regioselectivity.

Protocol A: Oxidative Bromination of 4-Nitroaniline (Synthesis of 2-Bromo-4-nitroaniline)

Target: Mono-brominated scaffold. Mechanism: In situ generation of electrophilic bromine species (


) using hydrobromic acid surrogates.

Reagents:

  • 4-Nitroaniline (1.0 eq)

  • Ammonium Bromide (

    
    , 1.1 eq)
    
  • Hydrogen Peroxide (

    
    , 35% w/v, 1.1 eq)[3]
    
  • Acetic Acid (Glacial, Solvent)[4]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-nitroaniline (6.0 g) and acetic acid (30 mL). Stir until fully dissolved.

  • Salt Addition: Add ammonium bromide (

    
    , 4.5 g) to the solution. The mixture may remain heterogeneous.
    
  • Oxidant Addition: Add

    
     (1.63 g, 35%) dropwise over 20 minutes. Critical: Maintain temperature < 30°C to prevent di-bromination.
    
  • Reaction: Stir at room temperature for 3 hours. The solution will darken as the reaction proceeds.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product precipitates as a yellow solid.

  • Purification: Filter the solid, wash with copious water to remove residual acid/salts. Recrystallize from Dichloromethane/Methanol (1:1).

Validation Metrics:

  • Yield: ~85-90%

  • Melting Point: 104–106°C

  • Purity Check: TLC (Ethyl Acetate:Hexane 3:7) should show a single spot (

    
    ).
    
Protocol B: Synthesis of 2,6-Dibromo-4-nitroaniline

Target: Di-brominated scaffold for symmetrical cross-linking or NLO applications.

Reagents:

  • 4-Nitroaniline (1.0 eq)

  • Sodium Bromide (

    
    ) / Sodium Bromate (
    
    
    
    ) mixture (2:1 molar ratio)[5]
  • Sulfuric Acid (

    
    , dilute)[6]
    

Methodology:

  • Dissolve 4-nitroaniline in dilute

    
     at ambient temperature.
    
  • Prepare an aqueous solution of

    
     (generating 
    
    
    
    in situ upon acid contact).
  • Add the salt solution dropwise.[3] The reaction is exothermic; maintain T < 40°C.

  • Stir for 4 hours. Monitor by TLC for the disappearance of the mono-bromo intermediate.

  • Filter the resulting precipitate.[3][4] Note: This method avoids the handling of liquid bromine and minimizes organic solvent waste [2].

Part 3: Medicinal Chemistry Applications

The utility of these derivatives extends beyond simple intermediates.[1][7][8] They are bioactive pharmacophores in their own right.

1. Oncology: HDAC Inhibition

4-Bromo-2-nitroaniline (an isomer of the protocols above) has demonstrated activity as a Histone Deacetylase (HDAC) inhibitor.[9]

  • Mechanism: The nitro group coordinates with the Zinc ion (

    
    ) in the HDAC catalytic pocket, while the aromatic ring engages in 
    
    
    
    -stacking interactions.
  • Outcome: Inhibition of DNA methyltransferases and induction of apoptosis in epithelial-mesenchymal transition (EMT) cancer cells [3].[9]

2. Neurology: NMDA Receptor Antagonists

The 2,6-dibromo-4-nitroaniline scaffold is a precursor to 7-bromo-quinoline-2-carboxylic acid derivatives, which act as antagonists for the N-methyl-D-aspartate (NMDA) receptor (glycine site).

Synthesis Workflow (Conrad-Limpach Approach):

  • Condensation: 2,6-dibromo-4-nitroaniline + Diethyl acetylenedicarboxylate

    
     Enamine intermediate.
    
  • Cyclization: Thermal cyclization in diphenyl ether (

    
    ) yields the quinolone core.
    
  • Functionalization: The bromine atoms at positions 5 and 7 (on the quinolone) allow for further diversification via Suzuki coupling to optimize lipophilicity and blood-brain barrier (BBB) penetration [2].

Data Summary: Bioactivity Profile
DerivativeTarget/ApplicationActivity/MetricReference
4-Bromo-2-nitroaniline HDAC Inhibitor (Cancer)Apoptosis induction in EMT cells[3]
4-Bromo-2-nitroaniline Nonlinear Optics (NLO)SHG Efficiency = 1.2x Urea[4]
2,6-Dibromo-4-nitroaniline AntifungalFungitoxic (A. niger)[2]
2,6-Dibromo-4-nitroaniline NMDA Antagonist PrecursorPrecursor to 7-bromo-kynurenic acid[2]
Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical path from raw aniline to the bioactive quinolone scaffold, highlighting the divergence points for library generation.

SynthesisWorkflow Start 4-Nitroaniline Step1 Bromination (NaBr/NaBrO3 or NH4Br/H2O2) Start->Step1 Inter1 2,6-Dibromo-4-nitroaniline (Scaffold) Step1->Inter1 >90% Yield Branch1 Pathway A: Reduction (-NO2 to -NH2) Inter1->Branch1 Branch2 Pathway B: Conrad-Limpach Reaction Inter1->Branch2 Prod1 Tri-substituted Benzenes (Antimicrobial) Branch1->Prod1 Inter2 Enamine Intermediate Branch2->Inter2 + Diethyl acetylenedicarboxylate Step3 Thermal Cyclization (250°C, Ph2O) Inter2->Step3 Final 7-Bromo-quinoline-2-carboxylic acid (NMDA Antagonist) Step3->Final

Caption: Divergent synthesis workflow: Pathway A leads to antimicrobials; Pathway B utilizes high-temperature cyclization to access neurological drug targets.

References
  • Arshad, M. N., et al. (2009).[2][3] "2-Bromo-4-nitroaniline."[1][2][4][6][7] Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.

  • BenchChem. (2025).[5][7] "Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry." BenchChem Technical Library.

  • Biosynth. (n.d.). "4-Bromo-2-nitroaniline: Biological Activity and HDAC Inhibition."[9] Biosynth Product Data.

  • Bappalige, N. N., et al. (2011). "Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal." International Journal of Chemistry and Applications, 3(2), 151-158.

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profiling of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline in a range of common organic solvents. Intended for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline in a range of common organic solvents. Intended for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to deliver a foundational understanding of the physicochemical principles governing solubility. While specific quantitative solubility data for this compound is not extensively available in public literature[1][2], this guide establishes a robust, first-principles approach to experimental design, execution, and data interpretation. We present a detailed, self-validating protocol for the isothermal shake-flask method—the gold standard for thermodynamic solubility measurement—and discuss the critical implications of solubility data in process chemistry, drug discovery, and formulation development.

Introduction: The Physicochemical Landscape of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a substituted aniline derivative featuring a complex arrangement of functional groups that dictate its chemical behavior. Its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or specialized dyes makes a thorough understanding of its solubility profile essential for any practical application.

Molecular Structure Analysis:

The structure of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline combines several key features:

  • Aromatic Core: A substituted benzene ring provides a hydrophobic foundation.

  • Cyclohexyl Group: This bulky, non-polar aliphatic ring significantly increases the molecule's lipophilicity, predicting poor aqueous solubility.[1]

  • Nitro and Methoxy Groups: These electron-withdrawing and electron-donating groups, respectively, create a significant dipole moment across the molecule. They offer sites for polar interactions.

  • Bromo Group: The halogen atom adds to the molecular weight and contributes to van der Waals forces.

  • Secondary Amine: The N-H group can act as a hydrogen bond donor, while the nitrogen atom can be a hydrogen bond acceptor.

This combination of a large non-polar scaffold with several polar functional groups suggests that its solubility will be highly dependent on the specific nature of the solvent used. Predicting its behavior requires a move beyond simple intuition and into systematic experimental investigation.

The Thermodynamic Basis of Solubility

Solubility is not a mere mechanical mixing but a thermodynamic process governed by Gibbs free energy (ΔG). A substance dissolves when the overall change in Gibbs free energy for the system is negative. This is defined by the equation:

ΔG = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution: The net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • T is the temperature in Kelvin.

  • ΔS_sol is the entropy of solution: The change in molecular disorder of the system.

For a solid to dissolve, energy must be supplied to overcome its crystal lattice energy (an endothermic process). This is compensated by the energy released upon the formation of solute-solvent interactions (an exothermic process). The overall process is favorable if the new interactions are strong enough or if the increase in entropy is significant enough to overcome an unfavorable enthalpy change.[3][4] This fundamental relationship explains why solubility is highly dependent on both temperature and the chemical nature of the solute and solvent.[4][5]

Strategic Solvent Selection for Solubility Screening

A meaningful solubility profile requires testing in a diverse set of organic solvents. The selection should not be random but should be a curated list that spans a range of polarities, hydrogen bonding capabilities, and chemical classes. This approach allows for a comprehensive understanding of the solute-solvent interactions driving dissolution.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventPolarity Index (Relative)Key Characteristics
Protic Methanol5.1Can donate and accept hydrogen bonds.
Ethanol4.3Similar to methanol, but less polar.
Isopropanol3.9Secondary alcohol, bulkier than ethanol.
Polar Aprotic Acetone5.1Carbonyl group is a strong H-bond acceptor.
Acetonitrile5.8Strong dipole, poor H-bond acceptor.
Dimethyl Sulfoxide (DMSO)7.2Highly polar, strong H-bond acceptor.
Ethyl Acetate4.4Ester functionality, moderate polarity.
Non-Polar Toluene2.4Aromatic hydrocarbon.
Hexane0.1Aliphatic hydrocarbon.
Dichloromethane (DCM)3.1Chlorinated solvent, can be a weak H-bond acceptor.
Diethyl Ether2.8Ether linkage, low polarity.

Rationale for Selection: By systematically testing against this panel, a researcher can probe the molecule's affinity for different types of interactions. For instance, high solubility in methanol and ethanol would suggest that hydrogen bonding plays a key role. Conversely, high solubility in toluene or hexane would indicate that non-polar, van der Waals interactions are dominant.

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The isothermal shake-flask method is the most reliable technique for determining the true thermodynamic solubility of a compound.[6] It ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Overall Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess amount of compound B Add to vial with selected solvent A->B Step 1 C Seal vial and place in shaker at constant T (e.g., 25°C) D Agitate for 24-48 hours to reach equilibrium C->D Step 2 E Allow solid to settle F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F Step 3 G Dilute aliquot of filtrate with mobile phase F->G Step 4 H Quantify concentration via calibrated HPLC-UV G->H Step 5

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline at a specified temperature (e.g., 25 °C).

Materials:

  • 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline (solid)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated positive displacement pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Stock Standards for HPLC Calibration:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or DMSO) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a set of at least five calibration standards spanning the expected concentration range.

  • Sample Preparation:

    • Add an excess amount of solid 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline to a series of glass vials. "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is ~50 mg of solid in 5 mL of solvent.

    • Carefully add a precise volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Seal each vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[6]

    • Causality Check: The goal of this extended agitation is to ensure the rate of dissolution equals the rate of precipitation, defining thermodynamic equilibrium. Shorter times might only yield kinetic solubility, which can be misleadingly high if the compound forms a supersaturated solution.

  • Sample Processing and Analysis:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticulates.

    • Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the diluted samples, calibration standards, and a blank solvent sample by HPLC.

  • Quantification:

    • Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the result by the dilution factor. Express the final solubility in units of mg/mL and mol/L.

Data Presentation and Interpretation

Quantitative results should be organized systematically to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]
Interpreting Solubility Trends

The relationship between solvent properties and the measured solubility provides deep insight into the compound's nature.

G cluster_solvents Solvent Characteristics cluster_outcome Predicted Outcome compound 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline Large Non-Polar Regions (Cyclohexyl, Benzene) Polar Groups (NO2, OCH3, NH) polar High Polarity (e.g., Methanol, DMSO) Strong H-Bonding and/or Dipole Interactions compound:f2->polar:head Strong Interaction compound:f1->polar:head Weak Interaction nonpolar Low Polarity (e.g., Toluene, Hexane) Van der Waals / Dispersive Forces compound:f1->nonpolar:head Strong Interaction compound:f2->nonpolar:head Weak Interaction high_sol High Solubility polar:head->high_sol Leads to nonpolar:head->high_sol Leads to low_sol Low Solubility

Caption: Predicted relationship between molecular features and solubility.

Based on its structure, the compound is expected to exhibit moderate to high solubility in a broad range of solvents, from moderately polar (like acetone and ethyl acetate) to non-polar (like toluene). Its solubility in highly polar protic solvents like methanol will depend on the balance between favorable hydrogen bonding with the nitro/methoxy/amine groups and the unfavorable interaction with the large hydrophobic moieties. Solubility in hexane is predicted to be lower than in toluene, as the aromatic ring of toluene can engage in π-π stacking with the compound's benzene ring.

Implications in a Research & Development Context

Accurate solubility data is not an academic exercise; it is a critical parameter that informs crucial development decisions.

  • Process Chemistry: The selection of an appropriate solvent is paramount for reaction efficiency, controlling side reactions, and, most importantly, for purification via crystallization. A solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature is ideal for achieving high-purity, high-yield crystallization.

  • Drug Formulation: For pharmaceutical applications, solubility directly impacts bioavailability.[7] If the compound is a drug candidate, its low aqueous solubility would necessitate enabling formulation strategies, such as creating amorphous solid dispersions or using lipid-based delivery systems. The organic solvent solubility data is essential for developing these advanced formulations.

  • Preclinical Studies: In early-stage drug discovery, preparing dosing solutions for in vitro and in vivo toxicity and efficacy studies requires knowledge of suitable solvents.[8] A solvent like DMSO might be used for initial screening, but its concentration often needs to be minimized in animal studies, requiring the identification of more biocompatible co-solvent systems.

Conclusion

This guide has established a comprehensive, scientifically-grounded methodology for determining the solubility of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol like the isothermal shake-flask method, researchers can generate the high-quality, reliable data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical sciences. The principles and techniques outlined herein are broadly applicable and form the cornerstone of physicochemical characterization for novel chemical entities.

References

  • Vulcanchem. 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline.
  • Waters Corporation. Solubility Screening by UPLC-MS/MS.
  • Abbott, S. HSP Basics | Practical Solubility Science.
  • Chemistry LibreTexts. Thermodynamics of Solubility. (2021). Available from: [Link]

  • Wikipedia. Solubility. Available from: [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023). Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). Available from: [Link]

  • PubChem. 4-bromo-5-methoxy-2-nitroaniline. Available from: [Link]

Sources

Exploratory

A Theoretical Exploration of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline: A Keystone for Rational Drug Design

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive theoretical framework for the study of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, a nove...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the study of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, a novel compound with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust computational approach to elucidate its structural, electronic, and biological properties. By leveraging established theoretical methodologies, we aim to provide a foundational understanding of this molecule, thereby accelerating its development from a theoretical concept to a tangible therapeutic candidate.

The strategic incorporation of a bromine atom, a methoxy group, a nitro group, and a cyclohexyl moiety onto an aniline scaffold presents a unique combination of electronic and steric features. These substitutions are anticipated to modulate the compound's reactivity, intermolecular interactions, and ultimately, its pharmacological profile. This guide will detail the in-silico protocols necessary to predict these characteristics, offering a cost-effective and efficient pathway for preliminary drug discovery efforts.

Rationale for Synthesis and Characterization: A Plausible Pathway

While a specific synthetic route for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is not yet documented, a plausible multi-step synthesis can be conceptualized based on established organic chemistry principles. A potential pathway could commence with the acetylation of a suitably substituted aniline to protect the amino group, followed by regioselective nitration and bromination. The final step would involve the N-alkylation with cyclohexyl bromide and subsequent deprotection to yield the target molecule.

A Proposed Synthetic Workflow:

Synthetic_Pathway cluster_0 Starting Material Preparation cluster_1 Core Modification cluster_2 Final Assembly & Deprotection Substituted_Aniline Substituted Aniline Acetylation Acetylation Substituted_Aniline->Acetylation Nitration Nitration Acetylation->Nitration Bromination Bromination Nitration->Bromination N_Alkylation N-Alkylation with Cyclohexyl Bromide Bromination->N_Alkylation Deprotection Deprotection N_Alkylation->Deprotection Target_Molecule 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline Deprotection->Target_Molecule

Caption: A plausible synthetic workflow for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.

Upon successful synthesis, a rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be imperative to confirm the molecular structure.

Computational Deep Dive: Unveiling Molecular Secrets

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems.[1] For a molecule like 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, DFT calculations can provide profound insights into its geometry, electronic structure, and spectroscopic properties.

In-Silico Experimental Protocol: DFT Calculations

A robust computational protocol for this molecule would involve the following steps:

  • Initial Structure Generation: A 3D model of the molecule will be constructed using standard molecular modeling software.

  • Geometry Optimization: The initial structure will be optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][3] This process is crucial as the molecular geometry dictates many of its properties.

  • Frequency Calculations: Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR and Raman spectra.[2]

  • Electronic Property Analysis: Key electronic properties will be determined from the optimized geometry, including:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution will be analyzed. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[3][4]

    • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[2][3]

    • Mulliken Population Analysis: This will provide quantitative information on the charge distribution on each atom.[3]

Computational Workflow Diagram:

DFT_Workflow Start 3D Structure Generation Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Optimization Frequency Frequency Calculation Optimization->Frequency Validation Verify Minimum Energy (No Imaginary Frequencies) Frequency->Validation Validation->Optimization Imaginary Frequencies Found Analysis Electronic Property Analysis Validation->Analysis Valid Structure HOMO_LUMO HOMO-LUMO Analysis Analysis->HOMO_LUMO MEP MEP Mapping Analysis->MEP Mulliken Mulliken Charges Analysis->Mulliken End Predicted Properties HOMO_LUMO->End MEP->End Mulliken->End

Caption: A standardized workflow for DFT calculations on the target molecule.

Predicted Spectroscopic and Electronic Data

Based on DFT calculations of similar nitroaniline derivatives, we can anticipate the following for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline:[4]

PropertyPredicted Value/CharacteristicSignificance
HOMO-LUMO Gap Relatively smallIndicates potential for high chemical reactivity and charge transfer.[4]
Dipole Moment SignificantSuggests notable polarity, influencing solubility and intermolecular interactions.
IR Spectroscopy Characteristic peaks for N-H, C-H (aliphatic and aromatic), C=C, NO₂, and C-O stretching vibrations.Provides a fingerprint for experimental validation of the synthesized compound.
¹H and ¹³C NMR Distinct chemical shifts for aromatic, cyclohexyl, and methoxy protons and carbons.Crucial for structural elucidation in a laboratory setting.

Exploring Biological Potential: Molecular Docking and ADMET Prediction

The ultimate goal of designing new molecules in a pharmaceutical context is to identify promising drug candidates. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are indispensable in-silico tools for this purpose.

Molecular Docking: Identifying Potential Protein Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5] Given the structural motifs present in 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, potential biological targets could include kinases and tubulin, which are often implicated in cancer progression.[6][7]

Molecular Docking Protocol:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The DFT-optimized structure of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline will be used.

  • Docking Simulation: Utilize software such as AutoDock or Schrödinger Maestro to perform the docking calculations. The binding site on the receptor will be defined based on known inhibitor binding pockets.

  • Analysis of Results: The resulting docking poses will be analyzed based on their binding energy scores and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

Logical Flow of Molecular Docking:

Docking_Flow Receptor_Prep Receptor Preparation (from PDB) Docking Molecular Docking Simulation (e.g., AutoDock) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (DFT Optimized Structure) Ligand_Prep->Docking Analysis Analysis of Docking Poses Docking->Analysis Binding_Energy Binding Energy Calculation Analysis->Binding_Energy Interactions Interaction Analysis (H-bonds, Hydrophobic) Analysis->Interactions Output Predicted Binding Affinity and Mode Binding_Energy->Output Interactions->Output

Caption: A streamlined workflow for molecular docking studies.

ADMET Prediction: A Crucial Step in Drug Development

A promising biological activity is futile if the compound has poor pharmacokinetic properties or is toxic. In-silico ADMET prediction tools can provide early warnings about potential liabilities.

Key ADMET Parameters to Evaluate:

  • Absorption: Lipophilicity (logP), aqueous solubility, and intestinal absorption.

  • Distribution: Plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Prediction of metabolic stability and identification of potential metabolites.

  • Excretion: Prediction of the primary routes of elimination.

  • Toxicity: Prediction of potential cardiotoxicity, hepatotoxicity, and mutagenicity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. The proposed computational studies, encompassing DFT calculations, molecular docking, and ADMET prediction, will provide a wealth of information regarding its physicochemical properties and biological potential. These in-silico findings will be instrumental in guiding the future experimental synthesis and biological evaluation of this promising compound, ultimately accelerating its journey through the drug discovery pipeline. The convergence of theoretical predictions and experimental validation will be key to unlocking the full therapeutic potential of this novel molecular entity.

References

  • BenchChem. (2025). A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers.
  • BenchChem. (2025). 4-Methoxy-2-nitroaniline molecular structure and formula.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Quantum Chemical Calculations on 4-Methoxy-2-nitroaniline and its Isomers.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Gerber, A., et al. (2014). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 5(6), 726-730. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(18), 6586. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic characterization and DFT calculation of 2-(4-METHOXYBENZYLOXY)-4-METHYLQUINOLINE. Retrieved from [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Retrieved from [Link]

  • Ellena, J., Punte, G., & Rivero, B. E. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 26(5), 319–324. Retrieved from [Link]

  • Buvaneswari, R., Aruna, M., & Manivarman, S. (2024). Synthesis, Spectral And DFT Analysis Of 2-(5-Bromo-2-(Trifluoromethoxy) Phenyl)-5-(4-Nitrophenyl)-1,3,4-Oxadiazole. African Journal of Biomedical Research, 27(5S). Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Scientific Reports, 12(1), 1693. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.
  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • Sadeghzadeh, S. M., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Catalysts, 12(11), 1361. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Pharmacy Education. (2023). Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. Retrieved from [Link]

  • BenchChem. (2025). 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds.
  • ACS Publications. (2014). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Retrieved from [Link]

  • CORE. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Retrieved from [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.
  • NIH. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application in synthesizing heterocyclic compounds like benzimidazoles

From Classic Condensation to Green Oxidative Cyclization Abstract Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from proton pump inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

From Classic Condensation to Green Oxidative Cyclization

Abstract

Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole) and modern anticancer agents. This application note provides a comprehensive technical guide to synthesizing benzimidazole derivatives. We contrast the robust, traditional Phillips condensation with modern, green oxidative cyclization and microwave-assisted protocols. Emphasis is placed on mechanistic understanding, scalability, and "green" process optimization.

Introduction & Pharmacological Relevance

The benzimidazole moiety mimics the purine nucleobase structure, allowing it to interact effectively with a diverse array of biological targets, including enzymes, receptors, and nucleic acids.

  • Key Applications:

    • Anthelmintics: Inhibition of microtubule polymerization (e.g., Mebendazole).

    • Anticancer: Inhibition of PARP and kinases.

    • Antihistamines: H1 receptor antagonism (e.g., Astemizole).

    • Materials Science: Corrosion inhibitors and high-performance polymers (PBI).

To accelerate drug discovery, researchers require synthesis methods that are not only high-yielding but also tolerant of diverse functional groups.

Mechanistic Foundations

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. We distinguish between the two primary synthetic pathways:

Retrosynthetic Analysis

The construction of the benzimidazole ring typically relies on the condensation of o-phenylenediamine (OPD) with a carbon electrophile (carboxylic acid, aldehyde, or ester).[1]

Retrosynthesis Benzimidazole Benzimidazole Core OPD o-Phenylenediamine OPD->Benzimidazole Electrophile Carbon Electrophile (R-COOH / R-CHO) Electrophile->Benzimidazole

Figure 1: General retrosynthetic disconnection of the benzimidazole core.

The Phillips Condensation (Acid-Catalyzed)

The classic Phillips reaction involves the condensation of OPD with a carboxylic acid (or anhydride) under strong acidic conditions (usually 4N HCl).

  • Mechanism:

    • N-Acylation: Formation of the mono-amide intermediate.

    • Protonation: Activation of the amide carbonyl.

    • Cyclization: Intramolecular nucleophilic attack by the second amine.

    • Dehydration: Loss of water to aromatize the system.

Oxidative Cyclization (Aldehyde Route)

Condensing OPD with aldehydes yields a Schiff base (imine) intermediate. This intermediate is not aromatic; it requires an oxidative step (dehydrogenation) to form the imidazole ring.

  • Green Oxidants: Sodium metabisulfite (Na₂S₂O₅), Air/O₂, or Iodine.

Experimental Protocols

Protocol A: Classic Phillips Condensation (Acid-Mediated)

Best for: Robust synthesis of 2-alkyl/aryl benzimidazoles where substrates are acid-stable.

Materials:

  • o-Phenylenediamine (10 mmol)

  • Carboxylic Acid (e.g., Acetic acid, Benzoic acid) (11 mmol)

  • 4N Hydrochloric Acid (20 mL)

  • Ammonium Hydroxide (conc.) for neutralization

Procedure:

  • Charge: In a round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and the carboxylic acid (11 mmol).

  • Solvent: Add 20 mL of 4N HCl.

  • Reflux: Heat the mixture to reflux (approx. 100°C) with stirring for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Cool: Cool the reaction mixture to room temperature.

  • Neutralize: Carefully add concentrated NH₄OH dropwise with stirring until the pH reaches ~8–9. The product typically precipitates as a solid.

  • Isolate: Filter the precipitate, wash with ice-cold water (3 x 10 mL).

  • Purify: Recrystallize from ethanol/water or purify via column chromatography if necessary.

Expert Insight: If the carboxylic acid is insoluble in aqueous acid, a co-solvent like ethanol or dioxane may be added, though this can slow the reaction rate.

Protocol B: Green Oxidative Cyclization (Na₂S₂O₅ Mediated)

Best for: Acid-sensitive substrates, high yields, and "Green Chemistry" compliance.

Mechanism: Sodium metabisulfite acts as a mild oxidant and Lewis acid source, facilitating the cyclization of the intermediate Schiff base.

OxidativeWorkflow Step1 Mix Reagents (OPD + Aldehyde) Step2 Add Catalyst (Na2S2O5 / SiO2) Step1->Step2 Step3 Reflux (Ethanol, 1-2h) Step2->Step3 Step4 Filter Catalyst Step3->Step4 Step5 Isolate Product Step4->Step5

Figure 2: Workflow for the Sodium Metabisulfite mediated synthesis.

Materials:

  • o-Phenylenediamine (1.0 mmol)[2]

  • Aromatic Aldehyde (1.0 mmol)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • Dissolve: Dissolve o-phenylenediamine and the aldehyde in 5 mL of ethanol in a round-bottom flask.

  • Catalyst Addition: Add Na₂S₂O₅ (0.19 g, 1.0 mmol). Note: Adsorbing Na₂S₂O₅ on Silica Gel (33% w/w) creates a solid-supported catalyst that is easier to remove.

  • Reflux: Heat the mixture to reflux for 1–3 hours. The reaction progress is often rapid.

  • Work-up:

    • If using neat salt: Pour the mixture into crushed ice/water. Filter the resulting solid.

    • If using Silica-supported: Filter the hot solution to remove the silica/catalyst. Pour the filtrate into water to precipitate the product.

  • Purification: Recrystallize from hot ethanol.

Advantages: Avoids the use of toxic oxidants like DDQ or corrosive Iodine. High functional group tolerance.

Protocol C: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening (HTS), rapid library generation.

Materials:

  • o-Phenylenediamine (1.0 mmol)[2]

  • Carboxylic Acid or Aldehyde (1.0 mmol)

  • Catalyst (Optional: 1 mol% Er(OTf)₃ or dilute acid)

  • Microwave Reactor (e.g., CEM or Biotage)

Procedure:

  • Mix: Grind the diamine and electrophile together in a mortar until a homogeneous paste/powder is formed.

  • Irradiate: Place the mixture in a microwave vial. Irradiate at 140°C for 5–10 minutes (Power: ~150W).

  • Extract: Cool the vial. Dissolve the residue in hot ethanol or ethyl acetate.

  • Precipitate: Pour into water or evaporate solvent to retrieve the crude product.

Expert Insight: Solvent-free reactions can suffer from "hot spots." Ensure the starting materials are finely ground and mixed to prevent charring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phillips) Incomplete cyclization or N-acylation only.Increase reaction time or temperature (sealed tube). Ensure acid concentration is sufficient (4N).
Sticky/Tar Product Polymerization of diamine (oxidation).Use fresh o-phenylenediamine (should be white/pale yellow, not dark brown). Perform under N₂ atmosphere.
Incomplete Reaction (Aldehyde) Poor oxidation of intermediate.Switch oxidant (e.g., from Air to Na₂S₂O₅ or Iodine). Ensure sufficient reflux time.
Purification Difficulty Co-elution of starting material.Wash crude solid thoroughly with dilute acid (to remove unreacted amine) or dilute base (to remove unreacted acid) before recrystallization.

Characterization Data

Successful synthesis is confirmed via NMR and MS analysis.[3][4]

  • ¹H NMR (DMSO-d₆):

    • NH Proton: Broad singlet at ~12.0–13.0 ppm (often invisible due to exchange).

    • Aromatic Core: Multiplets in the 7.0–8.0 ppm range (typically an AA'BB' system for unsubstituted benzimidazole).

    • C2-Substituent: Characteristic signals for the R-group attached at position 2.

  • Mass Spectrometry: Strong [M+H]⁺ peak in ESI-MS.

References

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393. Link

  • Bui, T. B. H., et al. (2019). Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles and Cytotoxicity Evaluation. Asian Journal of Chemistry / Clockss. Link

  • Kucukbay, H. (2017). Part I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview. Journal of the Turkish Chemical Society. Link

  • Perumal, S., et al. (2004). A mild and efficient synthesis of benzimidazoles... using sodium metabisulfite.[2][5] Tetrahedron Letters. (General reference for Na₂S₂O₅ methodology).

  • Tahlan, S., et al. (2018). Benzimidazoles: An Overview of their Antimicrobial Activity and Recent Developments. BMC Chemistry. Link

Sources

Application

Application Note: A Validated HPLC Method for Purity Determination of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. The devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in research and drug development settings. The methodology leverages a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. All validation procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its chemical purity is critical for safety, efficacy, and regulatory compliance. HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it the ideal choice for purity analysis.[5][6][7]

This document provides a comprehensive guide for researchers and drug development professionals to implement a reliable HPLC method for this specific compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters and outlines a detailed protocol for method validation.

Physicochemical Properties & Chromatographic Strategy

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties.

  • Structure: 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

  • Key Structural Features:

    • Aromatic nitro group (chromophore for UV detection)

    • Bromine and methoxy substitutions

    • N-cyclohexyl group

  • Predicted Properties: Based on its structure, the molecule is expected to be relatively non-polar or hydrophobic due to the presence of the cyclohexyl and aromatic rings.[8][9] The nitro, methoxy, and amine groups add some polarity. This mixed character makes it an ideal candidate for reversed-phase chromatography.[9][10]

Chromatographic Approach: Reversed-Phase HPLC (RP-HPLC) was selected as the separation mode.[9][10] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[9][10] Non-polar analytes, like the target compound, will have a stronger affinity for the stationary phase and thus be retained longer, allowing for effective separation from more polar impurities.[8][9] A gradient elution, where the mobile phase composition is changed over time, is employed to ensure efficient elution of the main peak and any potential impurities with varying polarities.

Experimental Methodology

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array Detector (DAD) is required.[11][12]

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or purified (e.g., Milli-Q)

    • 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline reference standard (of known purity)

    • Sample of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline for testing

Chromatographic Conditions

The following conditions are a robust starting point for method development and can be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for the non-polar regions of the analyte. The dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)A common organic modifier in RP-HPLC that provides good elution strength for non-polar compounds.
Gradient Elution 0-20 min: 50% to 95% B20-25 min: 95% B (hold)25-26 min: 95% to 50% B26-30 min: 50% B (hold)A gradient is essential for eluting the main, hydrophobic analyte while also separating any earlier-eluting polar impurities and later-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak shape.
Detection Wavelength 254 nm (or λmax determined by PDA)The nitroaromatic structure is expected to have strong UV absorbance. A PDA/DAD detector allows for scanning across a wavelength range to determine the optimal wavelength (λmax) for maximum sensitivity and to check for peak purity.[11][12]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase and effectively solubilize the analyte.
Preparation of Solutions
  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample, transfer to a 10 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

dot digraph "HPLC_Method_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Method Development", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="System Precision", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Method Precision\n(Repeatability)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Intermediate Precision", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Validated Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Assess Peak Purity"]; A -> C [label="Establish Correlation"]; C -> D [label="Define Boundaries"]; A -> E [label="Determine Recovery"]; A -> F [label="Assess Variability"]; F -> G; F -> H; F -> I; {B, D, E, H, I} -> J [label="Test Minor Changes"]; J -> K [label="Final Approval"]; } caption: "Workflow for HPLC Method Validation."

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject diluent, a standard solution, and a sample solution. Use a PDA detector to assess peak purity of the analyte peak.The analyte peak should be free from interference from the diluent. The peak purity angle should be less than the peak purity threshold, indicating no co-eluting impurities.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the working concentration). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.Typically 80% to 120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.The mean recovery should be within 98.0% to 102.0% for each level.
Precision System Precision: Inject the working standard solution six times. Method Precision (Repeatability): Analyze six independent sample preparations.System Precision: Relative Standard Deviation (RSD) of peak areas ≤ 1.0%. Method Precision: RSD of the purity results ≤ 2.0%.
Robustness Intentionally vary critical method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase composition by ±2%).The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. Purity results should not be significantly affected.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

dot digraph "Data_Analysis_Flow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Inject Sample into HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acquire Chromatogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Integrate All Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Identify Main Analyte Peak", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Sum Areas of All Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Calculate Area Percentage", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Report % Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; C -> E; D -> F; E -> F; F -> G; } caption: "Logical flow for purity calculation."

Conclusion

The HPLC method described in this application note is a scientifically sound and robust procedure for determining the purity of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. The detailed explanation of the rationale behind the experimental choices and the comprehensive validation protocol provide researchers and quality control analysts with the necessary tools to implement this method effectively. Adherence to these guidelines will ensure the generation of accurate and reliable data crucial for decision-making in the drug development process.

References

  • RP-HPLC of strongly non-polar compound? ResearchGate. Available at: [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Reverse Phase HPLC: Benefits, Applications & Techniques. Phenomenex. Available at: [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System with Empower 3 Software. Waters Corporation. Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

Sources

Method

Application Note: A Protocol for the Preparation of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline for High-Resolution NMR Analysis

Abstract: This document provides a comprehensive guide for the preparation of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The structural complexity of this sub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the preparation of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The structural complexity of this substituted nitroaniline, featuring a combination of polar and non-polar moieties, necessitates a carefully considered approach to sample preparation to ensure high-quality, reproducible spectral data. This guide covers critical pre-analysis considerations, including solubility screening, and provides detailed, step-by-step protocols for preparing samples for both qualitative structural elucidation and precise quantitative analysis (qNMR). The methodologies are designed to be self-validating, incorporating decision-making workflows and troubleshooting advice to empower researchers in drug discovery and chemical synthesis.

Analyte Profile and Strategic Considerations

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a complex organic molecule whose structure suggests several potential challenges in NMR sample preparation. As a substituted nitroaniline, it is an important intermediate in the synthesis of novel compounds, such as inhibitors of DNA Gyrase and Topoisomerase IV.[1] An understanding of its physicochemical properties is paramount for developing a robust analytical protocol.

Key Structural Features and Their Implications:

  • Aromatic Nitro Group: The electron-withdrawing nitro group can influence the electronic environment of the aromatic protons and may affect nuclear relaxation times, potentially requiring adjustments to acquisition parameters.[2]

  • N-cyclohexyl Group: This bulky, flexible aliphatic group will produce a complex series of signals in the upfield region of the ¹H NMR spectrum. Its conformational flexibility could potentially lead to signal broadening at certain temperatures.

  • Mixed Polarity: The presence of a non-polar cyclohexyl ring and a polar nitro-amino-methoxy-substituted aromatic system results in amphiphilic character, making solvent selection a critical, non-trivial step.

A summary of the known properties of a close structural analog, 4-Bromo-5-methoxy-2-nitroaniline, is provided below to guide initial experimental design.

PropertyPredicted/Observed ValueSource & Rationale
Appearance Bright golden orange crystalline solidBased on the analog 4-Bromo-5-methoxy-2-nitroaniline.[1]
Molecular Formula C₁₃H₁₇BrN₂O₃Calculated from structure.
Molecular Weight 329.19 g/mol Calculated from formula.
Predicted Solubility Likely soluble in DMSO, Acetone, CDCl₃. Poorly soluble in water.Inferred from the general solubility of nitroanilines and methoxy-anilines in common organic solvents.[3][4] A preliminary solubility test is essential.
Chemical Stability Generally stable. Avoid strong acids/bases.Nitroanilines are stable intermediates, but the amine group can be reactive.[5]

Essential Materials and Equipment

Reagents:

  • 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline (Analyte, verify purity)

  • Deuterated Solvents (High purity, ≥99.8% D): Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, Methanol-d₄.

  • Internal Standard for qNMR (Certified Reference Material, if available): Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone. The choice is analyte-dependent.[6][7]

Equipment:

  • Analytical or Microbalance (readability of 0.01 mg or better for qNMR).[8]

  • Glass vials with caps (2-4 mL).

  • Volumetric flasks and precision syringes (e.g., Hamilton syringe) for qNMR.[8]

  • Pasteur pipettes or precision micropipettes.

  • Vortex mixer.

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).

  • NMR tube rack and caps.

  • Filtration system (e.g., syringe filter with a PTFE membrane) to remove particulates.

Overall Workflow for Sample Preparation

The logical flow from analyte assessment to a sample ready for NMR acquisition is critical for achieving reproducible results. The following workflow diagram outlines the key stages and decision points in the process.

G cluster_prep Phase 1: Pre-Analysis cluster_qual Phase 2: Qualitative Analysis cluster_quant Phase 3: Quantitative Analysis (Optional) A Analyte Assessment (Purity, Quantity) B Solubility Screening (Protocol 4.1) A->B C Select Optimal Solvent B->C D Prepare Sample (Protocol 4.2) C->D F Select Internal Standard (Diagram 2) C->F E Acquire ¹H, ¹³C, 2D NMR D->E G Prepare qNMR Sample (Protocol 4.3) F->G H Acquire qNMR Data G->H G start Propose Internal Standard overlap Signals Overlap with Analyte? start->overlap react Chemically Reacts with Analyte? overlap->react No fail Select New Standard overlap->fail Yes soluble Soluble in Chosen Solvent? react->soluble No react->fail Yes pass Standard is Suitable soluble->pass Yes soluble->fail No

Caption: Decision workflow for selecting a suitable qNMR internal standard.

4.3.2. Weighing and Dissolution Protocol

  • Accurate Weighing: Using a microbalance, accurately weigh approximately 10-20 mg of the analyte into a clean vial and record the mass precisely (e.g., m_analyte). [8]2. Standard Weighing: In a separate vial, accurately weigh a calculated amount of the chosen internal standard (e.g., maleic acid) and record the mass (m_std). The amount should be calculated to give an approximate 1:1 molar ratio of protons for the signals being integrated.

  • Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to each vial. Ensure complete dissolution by vortexing.

  • Quantitative Transfer: Using a calibrated pipette or syringe, quantitatively transfer the internal standard solution into the vial containing the analyte solution. Rinse the standard's vial with a small amount of solvent and add it to the analyte vial to ensure a complete transfer.

  • Homogenization: Vortex the final combined solution for at least 60 seconds to ensure homogeneity.

  • Sample Transfer: Transfer the final solution to an NMR tube. Cap securely. The sample is ready for qNMR analysis.

Recommended NMR Acquisition Parameters

While instrument-specific optimization is always necessary, the following parameters serve as an excellent starting point. For quantitative analysis, ensuring full relaxation of all nuclei is paramount.

Parameter¹H NMR (Qualitative)¹³C NMR (Qualitative)¹H qNMR (Quantitative)Rationale
Pulse Program zg30zgpg30zg (with 90° pulse)Standard programs for simple 1D acquisition. [9][10]
Relaxation Delay (D1) 1-2 s2 s≥ 5 x T₁ (min. 20-30s)Must be sufficiently long in qNMR to allow all protons to fully relax for accurate integration. [11]T₁ can be measured with an inversion recovery experiment.
Number of Scans (NS) 8-16≥ 102416-64Dependent on concentration. Higher NS for dilute samples or ¹³C due to low natural abundance. For qNMR, sufficient NS is needed for high S/N (>250:1).
Acquisition Time (AQ) 2-4 s1-2 s3-5 sLonger AQ provides better digital resolution.
Spectral Width (SW) ~16 ppm~240 ppm~16 ppmShould cover all expected signals with empty regions at both ends for accurate baseline correction. [11]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Broad Peaks / Poor Resolution 1. Inhomogeneous sample (undissolved solids).2. Poor magnet shimming.3. Paramagnetic impurities.4. Analyte aggregation at high concentration.1. Filter the sample. Ensure complete dissolution.2. Re-shim the instrument.3. Purify the sample; use high-purity solvents.4. Dilute the sample.
Low Signal-to-Noise (S/N) 1. Sample is too dilute.2. Insufficient number of scans (NS).1. Prepare a more concentrated sample.2. Increase the number of scans.
Inaccurate Integrals (qNMR) 1. Relaxation delay (D1) is too short.2. Poor phasing or baseline correction.3. Signal overlap between analyte and standard.1. Increase D1 significantly (measure T₁ if possible).<[11]br>2. Manually and carefully re-process the spectrum.3. Choose a different internal standard. [6]
Extra Peaks in Spectrum 1. Impurities in the analyte.2. Residual protonated solvent or water.3. Contamination from glassware.1. Purify the analyte.2. Use high-purity deuterated solvent; dry NMR tube properly.3. Ensure all glassware is scrupulously clean. [12]

References

  • Amin, N., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Google Patents.
  • Hintermann, L. (2021). List of qNMR Standards – Version 1.7. [Link]

  • Supreme Science. (2014). How to Prepare an NMR Sample. YouTube. [Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • ResearchGate. (2021). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • ResearchGate. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. [Link]

  • ResearchGate. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. [Link]

  • PMC. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • ResearchGate. (2015). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. [Link]

Sources

Application

Application Note &amp; Protocol: Continuous Flow Synthesis of Substituted Nitroanilines

Abstract Substituted nitroanilines are crucial building blocks in the synthesis of pharmaceuticals, dyes, and advanced materials. Their preparation, traditionally conducted in batch reactors, often involves highly exothe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted nitroanilines are crucial building blocks in the synthesis of pharmaceuticals, dyes, and advanced materials. Their preparation, traditionally conducted in batch reactors, often involves highly exothermic reactions and the handling of potentially hazardous intermediates. This application note details the significant advantages of transitioning the synthesis of substituted nitroanilines to a continuous flow chemistry paradigm. We provide a comprehensive overview of the core principles, safety benefits, and a detailed, field-tested protocol for the synthesis of N-substituted-2,4-dinitroanilines via Nucleophilic Aromatic Substitution (SNAr). By leveraging the superior heat and mass transfer, precise reaction control, and minimized reactor volumes inherent to flow chemistry, this method offers a safer, more efficient, and scalable alternative to conventional batch processing.[1][2][3]

Introduction: The Case for Flow Chemistry

The synthesis of nitroaromatic compounds is a cornerstone of industrial organic chemistry.[4] However, these transformations, particularly nitration and subsequent functionalization, are notoriously energetic and can pose significant safety risks when performed on a large scale in batch reactors.[1][5] Issues such as localized hotspots, inefficient mixing, and the potential for thermal runaway are persistent challenges.[6]

Continuous flow chemistry mitigates these risks by fundamentally changing the reaction environment. Instead of a large, single-pot reaction, reagents are continuously pumped through a small-volume reactor, typically a tube or coil.[2] This approach offers numerous advantages:

  • Enhanced Safety: The inventory of hazardous material being processed at any one time is dramatically reduced.[3][7] The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heat dissipation, effectively preventing thermal runaway in highly exothermic processes like SNAr reactions with nitro compounds.[7]

  • Precise Process Control: Key reaction parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to improved reproducibility and consistency.[2]

  • Improved Yield and Purity: Superior mixing and temperature control often lead to cleaner reaction profiles, minimizing the formation of undesired by-products and simplifying downstream purification.[6]

  • Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-substituted nitroanilines from a corresponding halogenated nitroarene proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups, -NO₂) ortho and/or para to the leaving group (e.g., -Cl, -F). These groups activate the aromatic ring towards nucleophilic attack.

The mechanism is a two-step addition-elimination process:

  • Addition: A nucleophile (in this case, an amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8]

  • Elimination: The aromaticity of the ring is restored by the departure of the leaving group.

The presence of nitro groups is critical as they stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction.[8]

Caption: General SNAr Mechanism for Nitroaniline Synthesis.

Experimental: Continuous Flow Protocol

This protocol describes the synthesis of N-substituted-2,4-dinitroanilines using 1-chloro-2,4-dinitrobenzene (CDNB) as a model substrate.

Core Components of the Flow System

A typical flow chemistry setup for this synthesis consists of the following modules:

  • Syringe Pumps or HPLC Pumps (x2): For precise delivery of reagent streams.

  • T-Mixer: To combine the two reagent streams before entering the reactor.

  • Coil Reactor: A length of tubing (e.g., PFA, stainless steel) of a known volume, submerged in a temperature-controlled bath (heater/chiller).

  • Back-Pressure Regulator (BPR): To maintain system pressure, preventing solvent boiling and ensuring consistent flow.

  • Collection Vessel: To collect the product stream.

Flow_Setup Figure 2: Experimental Workflow for Continuous Synthesis pumpA Pump A (CDNB Solution) mixer T-Mixer pumpA->mixer pumpB Pump B (Amine Solution) pumpB->mixer reactor Heated Coil Reactor (Residence Time Zone) mixer->reactor Reaction Initiation bpr Back-Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection pat Optional: In-line PAT (e.g., FTIR/UV-Vis) bpr->pat Analysis Loop pat->collection

Caption: Experimental Workflow for Continuous Synthesis.

Reagents and Stock Solutions
  • Reagent Stream A: Prepare a 0.2 M solution of 1-chloro-2,4-dinitrobenzene (CDNB) in a suitable solvent (e.g., Acetonitrile, DMSO).

  • Reagent Stream B: Prepare a 0.5 M solution of the desired primary or secondary amine (e.g., benzylamine, morpholine) with 2.5 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) in the same solvent.

Causality Note: The excess of amine and base is used to ensure complete consumption of the limiting electrophile (CDNB) and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Procedure
  • System Priming: Prime both pumps and all lines with the reaction solvent to ensure a bubble-free, stable flow.

  • Set Parameters:

    • Set the temperature of the coil reactor bath (e.g., 80 °C).

    • Set the back-pressure regulator to a pressure sufficient to prevent solvent outgassing (e.g., 100 psi / ~7 bar).

  • Initiate Flow:

    • Start pumping Reagent Stream A at a defined flow rate (e.g., 0.5 mL/min).

    • Simultaneously, start pumping Reagent Stream B at the same flow rate (0.5 mL/min). This results in a total flow rate of 1.0 mL/min.

  • Calculate Residence Time: The residence time (τ) is the time the combined reaction mixture spends inside the heated reactor coil. It is calculated as:

    • τ = Reactor Volume (mL) / Total Flow Rate (mL/min)

    • For a 10 mL reactor volume and a 1.0 mL/min total flow rate, the residence time is 10 minutes.

  • Achieve Steady State: Allow the system to run for at least 3-4 times the residence time to ensure that the initial solvent plug has been flushed out and the system has reached a steady state where the product concentration is constant.

  • Collection: Once at steady state, begin collecting the product stream in a flask containing a suitable quenching agent (e.g., a dilute aqueous acid solution to neutralize the excess base).

  • Work-up and Analysis:

    • The collected product mixture is typically subjected to a standard liquid-liquid extraction.

    • The organic layer is dried and the solvent is removed under reduced pressure.

    • The crude product is analyzed by LC-MS or ¹H NMR to determine conversion and purity. Further purification can be achieved by column chromatography or recrystallization if necessary.

Data & Optimization

The power of flow chemistry lies in the ease of reaction optimization. By systematically varying parameters like temperature, residence time, and stoichiometry, a comprehensive dataset can be generated quickly.[9]

Table 1: Example Optimization Data for the Reaction of CDNB with Benzylamine

EntryTemp (°C)Residence Time (min)Equivalents of AmineConversion (%)Notes
160102.585Baseline experiment
280102.5>99Increased temperature improves conversion
3100102.5>99Potential for side reactions at higher temps
48052.592Shorter residence time, lower conversion
580152.5>99Longer residence time ensures completion
680101.595Lowering amine equivalents is possible

Note: Conversion data is hypothetical and for illustrative purposes. It should be determined experimentally.

Safety Considerations

While flow chemistry inherently improves safety, it does not eliminate all risks.[3]

  • Hazardous Reagents: Nitroaromatic compounds can be energetic. Always consult the Safety Data Sheet (SDS) for all reagents.

  • Pressure: Ensure all fittings and tubing are rated for the intended operating pressure. Use a blast shield, especially during initial process development.

  • Blockages: Potential blockages from product precipitation can lead to a dangerous pressure buildup. Monitor system pressure continuously. If possible, choose solvent systems where all components remain soluble.

  • Shutdown Procedure: In case of an emergency, have a clear shutdown procedure that involves stopping the pumps and safely depressurizing the system.

Conclusion

The continuous flow synthesis of substituted nitroanilines represents a significant advancement over traditional batch methods. The platform provides unparalleled control over reaction conditions, leading to a highly efficient, reproducible, and, most importantly, safer process.[1] The ability to rapidly screen conditions and scale production by extending operational time makes this technology a powerful tool for researchers, scientists, and drug development professionals aiming to accelerate chemical development timelines while adhering to the principles of green and safe chemistry.

References

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applic
  • Advantages of continuous flow production. Vapourtec.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Arom
  • Benefits of Continuous Flow Chemistry. Mettler Toledo.
  • Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec.
  • Continuous flow nitration in mini
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

Sources

Method

Application Notes and Protocols: Investigating 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline for Advanced Nonlinear Optical Materials

Abstract Organic molecules with significant nonlinear optical (NLO) properties are at the forefront of materials science, promising to revolutionize technologies in optical computing, high-speed data communication, and f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organic molecules with significant nonlinear optical (NLO) properties are at the forefront of materials science, promising to revolutionize technologies in optical computing, high-speed data communication, and frequency conversion.[1][2] The archetypal NLO chromophore possesses an electron-donating group and an electron-accepting group connected by a π-conjugated system, creating a molecule with a large dipole moment and high molecular hyperpolarizability. This guide focuses on a promising, yet underexplored candidate, 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline , detailing the necessary protocols for its synthesis, characterization, and evaluation for NLO applications. This document serves as a comprehensive manual for researchers in materials science, chemistry, and drug development, providing both the theoretical underpinnings and practical, step-by-step methodologies for assessing novel organic NLO materials.

Introduction: The Promise of Donor-Acceptor Chromophores

The field of nonlinear optics is built upon materials that can alter the properties of light, a phenomenon governed by the material's nonlinear susceptibility.[3] Organic materials have emerged as particularly strong candidates due to their high NLO responses, rapid switching times, and the tunability of their molecular structure through synthetic chemistry.[1][4] The core principle behind many organic NLO materials is the concept of intramolecular charge transfer, facilitated by a donor-acceptor (D-π-A) architecture.[5][6]

The molecule of interest, 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline , embodies this design philosophy. Its constituent parts are hypothesized to function as follows:

  • Electron Donors: The N-cyclohexyl and methoxy groups act as electron-donating moieties.

  • Electron Acceptor: The nitro group is a powerful electron-withdrawing group.

  • π-Conjugated System: The aniline aromatic ring provides the conjugated bridge for efficient charge transfer.

  • Halogen Substitution: The bromo group can influence the crystal packing and electronic properties of the molecule.

This guide will provide a hypothetical, yet plausible, pathway for the investigation of this molecule, from its synthesis to its incorporation into thin films for device prototyping.

Synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

Proposed Synthetic Pathway

Synthetic_Pathway A p-Anisidine B N-(4-methoxyphenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(4-methoxy-2-nitrophenyl)acetamide B->C Nitration (Nitric Acid) D 4-Methoxy-2-nitroaniline C->D Hydrolysis (Acid or Base) E 5-Bromo-4-methoxy-2-nitroaniline D->E Bromination (NBS or Br2) F 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline E->F Reductive Amination (Cyclohexanone, NaBH(OAc)3)

Caption: Proposed multi-step synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.

Experimental Protocol: A Predictive Approach

Step 1: Acetylation of p-Anisidine

  • In a fume hood, dissolve p-anisidine in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add acetic anhydride dropwise while maintaining the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into cold water to precipitate the product, N-(4-methoxyphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration

  • Carefully add the dried acetamide to concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

  • Stir for 1-2 hours at low temperature.

  • Pour the mixture over crushed ice to precipitate N-(4-methoxy-2-nitrophenyl)acetamide.

  • Filter, wash with cold water until neutral, and dry.

Step 3: Hydrolysis

  • Reflux the nitro-acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours until the reaction is complete (monitored by TLC).

  • Cool the solution and neutralize to precipitate 4-methoxy-2-nitroaniline.

  • Filter, wash with water, and dry.

Step 4: Bromination

  • Dissolve 4-methoxy-2-nitroaniline in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine, at room temperature.

  • Stir until the starting material is consumed.

  • Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) and then water.

  • Dry the organic layer and evaporate the solvent to obtain 5-Bromo-4-methoxy-2-nitroaniline.

Step 5: Reductive Amination

  • Dissolve the brominated aniline and cyclohexanone in a solvent such as dichloroethane.

  • Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield the final product, 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline .

Characterization of NLO Properties

Once synthesized and purified, the molecule must be subjected to a series of characterization techniques to determine its NLO properties.

Second-Order NLO Properties (β)

Second-order NLO effects, such as second-harmonic generation (SHG), are critical for applications like frequency doubling of lasers.

This technique is a rapid and effective method for screening new materials for their SHG efficiency in powder form.[9][10][11][12]

Protocol:

  • Sample Preparation: Grind the crystalline sample into a fine powder and sieve it to obtain a uniform particle size.

  • Instrumentation: Use a Q-switched Nd:YAG laser (1064 nm) as the fundamental light source.

  • Measurement: Place the powdered sample in a capillary tube or between two glass slides. Irradiate the sample with the laser beam.

  • Detection: Use a photomultiplier tube (PMT) to detect the generated second-harmonic signal at 532 nm, filtering out the fundamental wavelength.

  • Quantification: Compare the SHG intensity of the sample to that of a known standard, such as potassium dihydrogen phosphate (KDP) or urea, under identical conditions.[13]

ParameterDescriptionExpected Outcome
Fundamental Wavelength 1064 nm (Nd:YAG Laser)-
SHG Wavelength 532 nmGreen light emission
Reference Material KDP or UreaProvides a baseline for comparison
Relative SHG Efficiency (I_sample / I_reference)A value > 1 indicates a promising material

EFISH is used to measure the molecular first hyperpolarizability (β) of a molecule in solution, providing a direct measure of its intrinsic NLO properties.[14][15][16][17]

Protocol:

  • Solution Preparation: Dissolve the compound in a non-polar solvent (e.g., dioxane or chloroform) at various concentrations.

  • EFISH Cell: Use a specially designed liquid cell with parallel plate electrodes.

  • Measurement: Pass a high-intensity laser beam through the solution while applying a strong, static DC electric field across the electrodes.

  • Data Analysis: The induced SHG signal is proportional to the square of the applied electric field. By measuring the SHG intensity as a function of concentration and electric field strength, the value of β can be determined.

EFISH_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Synthesize Compound B Prepare Solutions (Varying Concentrations) A->B C Inject into EFISH Cell B->C D Apply DC Electric Field C->D E Irradiate with Laser D->E F Detect SHG Signal E->F G Plot SHG vs. E^2 F->G H Calculate First Hyperpolarizability (β) G->H

Caption: Workflow for determining molecular hyperpolarizability using the EFISH technique.

Third-Order NLO Properties (γ)

Third-order effects are responsible for phenomena like the optical Kerr effect and are crucial for all-optical switching and data processing.[18]

The Z-scan is a versatile and widely used method to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β_abs) of a material.[19][20][21][22]

Protocol:

  • Setup: A single Gaussian laser beam is focused using a lens. The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.

  • Open-Aperture Z-Scan: The detector is placed to collect all the light transmitted through the sample. This configuration is sensitive to nonlinear absorption. As the sample moves through the focus, changes in transmission are recorded.

  • Closed-Aperture Z-Scan: An aperture is placed before the detector. This setup is sensitive to nonlinear refraction. The self-focusing or self-defocusing of the beam as it passes through the sample causes changes in the intensity at the detector.

  • Data Analysis: By analyzing the shape of the transmission curves from both open and closed aperture scans, the sign and magnitude of the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can be determined.[23]

Z-Scan ConfigurationMeasured PropertyPhysical Phenomenon
Open Aperture Nonlinear Absorption (β_abs)Two-photon absorption, saturable absorption
Closed Aperture Nonlinear Refraction (n₂)Self-focusing or self-defocusing

Thin Film Fabrication and Characterization

For practical device applications, NLO chromophores are often incorporated into a polymer matrix and processed into thin films.[1][24][25][26][27]

Guest-Host Polymer Thin Film Preparation
  • Material Selection: Choose a polymer host with good optical transparency and a high glass transition temperature (Tg), such as polymethyl methacrylate (PMMA) or polycarbonate.

  • Doping: Dissolve the host polymer and the synthesized NLO chromophore in a common solvent (e.g., chloroform, cyclopentanone) to create a homogenous solution. The chromophore concentration is typically 5-20% by weight.

  • Spin Coating: Deposit the solution onto a clean substrate (e.g., indium tin oxide (ITO) coated glass). Spin coating at a controlled speed will produce a thin film of uniform thickness.

  • Drying: Bake the film in a vacuum oven at a temperature below the boiling point of the solvent to remove any residual solvent.

Poling and Orientational Alignment

For a material to exhibit a macroscopic second-order NLO response, the chromophores must be aligned in a non-centrosymmetric manner.[3] This is achieved through electric field poling.

Protocol:

  • Heating: Heat the guest-host thin film to a temperature near the polymer's glass transition temperature (Tg). At this temperature, the polymer chains have increased mobility.

  • Electric Field Application: Apply a strong DC electric field (corona poling or parallel-plate poling) across the film. The electric field interacts with the dipole moments of the NLO chromophores, causing them to align.

  • Cooling: While maintaining the electric field, cool the film down to room temperature. This "freezes" the aligned chromophores in their oriented state.

  • Field Removal: Once cooled, the electric field can be removed.

Material Stability Assessment

The long-term stability of NLO materials is crucial for their commercial viability.

  • Thermal Stability: Assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature and glass transition temperature. NLO chromophores should be stable at temperatures required for device fabrication and operation.[28][29]

  • Photochemical Stability: The material's ability to withstand prolonged exposure to high-intensity light without degradation is critical.[30][31][32] This can be tested by monitoring the NLO signal over time while irradiating the sample.

  • Orientational Stability: In poled polymers, the aligned chromophores can relax back to a random orientation over time, diminishing the NLO effect.[33] Stability is assessed by monitoring the SHG signal over an extended period at operating temperatures.

Conclusion

The investigation of novel organic molecules like 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a systematic process that bridges synthetic chemistry with advanced optical physics. By following the protocols outlined in this guide—from a proposed synthesis to detailed NLO characterization and stability testing—researchers can effectively evaluate the potential of new chromophores. The structure-property relationships derived from such studies are invaluable for the rational design of next-generation materials that will drive future innovations in photonics and optoelectronics.[18][31][34]

References

  • MOLECULAR MATERIALS FOR NONLINEAR OPTICS.
  • Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores.
  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Photochemical stability of nonlinear optical chromophores in polymeric and crystalline materials. The Journal of Chemical Physics | AIP Publishing.
  • Formation of Organic Thin Films of Nonlinear Optical Materials by Molecular Layer Epitaxy.
  • Z-scan technique. Wikipedia.
  • Structure-Property Relationships in Organic Nonlinear Optical Materials.
  • APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical M
  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response.
  • In Situ Electric-Field-Induced Second Harmonic Generation (EFISH) Spectroscopy of TiO2-Passivated p-GaAs Photoelectrodes.
  • Thin films of novel nonlinear organic m
  • Nonlinear optical characterization of organic m
  • Nonlinear Optical Chromophores with Configuration-Locked Polyenes Possessing Enhanced Thermal Stability and Chemical Stability.
  • Development and Characterization of Organic Non-Linear Optical Materials.
  • Applications of the Z-Scan and I-Scan Methods in Nonlinear Optics. ALL SCIENCES PROCEEDINGS.
  • Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull. ChemRxiv.
  • Systematic Study of the Structure-Property Relationship of a Series of Ferrocenyl Nonlinear Optical Chromophores. Werner Kaminsky.
  • An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline
  • Electric Field-Induced Second Harmonic Generation.
  • Thin Films Deposition of Organic Materials.
  • Orientational stability of NLO chromophores in the polar m
  • The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Gener
  • Z-scan technique for nonlinear materials characterization: a review.
  • Electric-field-induced second harmonic gener
  • Optical Properties of New Third-Order Nonlinear M
  • Creating Thin Films with Non-Linear Optical Properties. YouTube.
  • Kurtz, S.K. and Perry, T.T. (1968) A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39, 3798-3813. Scientific Research Publishing.
  • Electric field induced second harmonic generation (EFISH) experiments in the swivel cell: New aspects of an established method. RSC Publishing.
  • Design and Preparation of Novel Water Soluble NLO Chromophores Based on Chlorogenic Acid. Taylor & Francis Online.
  • Electric Field-Induced Second Harmonic (E-FISH) Generation: Towards a robust method for electric field measurements in plasmas.
  • Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores. American Chemical Society.
  • Second-harmonic gener
  • Development of photostable fluorophores for molecular imaging. PubMed.
  • What to Know About Nonlinear Optical M
  • kurtz-perry powder technique: Topics. Science.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Side reaction products in the synthesis of bromo-nitroanilines

Welcome to the technical support center for the synthesis of bromo-nitroanilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of thes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromo-nitroanilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of these crucial intermediates. Instead of a generic overview, we will tackle specific, frequently encountered problems in a direct question-and-answer format, providing not just solutions but the fundamental chemical reasoning behind them. Our goal is to empower you to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Over-bromination and Lack of Selectivity

Question: My primary goal is to synthesize a mono-bromo-nitroaniline, but my reaction yields significant amounts of di- and even tri-brominated products. What causes this, and how can I gain control over the reaction?

Answer: This is the most common challenge in the bromination of aniline derivatives. The root cause is the powerful activating nature of the amino (-NH₂) group in electrophilic aromatic substitution.[1][2] Even with the deactivating effect of a nitro (-NO₂) group, the aniline ring is often too electron-rich, leading to rapid, multiple substitutions.[1][2]

Causality: The lone pair of electrons on the amino nitrogen donates strongly into the benzene ring, significantly increasing the electron density at the ortho and para positions and making them highly susceptible to electrophilic attack.[3][4] When using a potent brominating agent like aqueous bromine (Br₂), the reaction can be too fast and energetic to stop after a single substitution.[2]

The most reliable solution is to temporarily reduce the activating strength of the amino group through acetylation . By converting the amine to an amide (acetanilide), the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, making it a less powerful activating group.[2][5] This allows for a more controlled, selective mono-bromination.

G cluster_0 Problem: Over-bromination Pathway cluster_1 Solution: Amide Protection Workflow Start Nitroaniline Mono Mono-bromo Product (Desired) Start->Mono Br₂ Di Di-bromo Product (Side Product) Mono->Di Excess Br₂ (Fast Reaction) Tri Tri-bromo Product (Side Product) Di->Tri Excess Br₂ (Fast Reaction) A_Start Nitroaniline A_Protected N-Acetyl-nitroaniline (Protected Amine) A_Start->A_Protected Acetic Anhydride A_Brominated Bromo-N-acetyl- nitroaniline A_Protected->A_Brominated Br₂ in Acetic Acid (Controlled Reaction) A_Final Mono-bromo-nitroaniline (Clean Product) A_Brominated->A_Final Acid/Base Hydrolysis (Deprotection)

Caption: Control workflow for selective mono-bromination.

Part A: Protection (Acetylation) of 4-Nitroaniline

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-nitroaniline in 30 mL of glacial acetic acid. Gentle warming may be required.

  • Cool the solution to room temperature and add 15 mL of acetic anhydride dropwise with stirring.

  • Heat the mixture under reflux for 30 minutes.

  • Pour the hot reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid (4-nitroacetanilide) by vacuum filtration, wash thoroughly with cold water, and air dry. Purity can be checked by melting point.

Part B: Bromination of 4-Nitroacetanilide

  • In a 250 mL flask, dissolve the dried 4-nitroacetanilide (from Part A) in 40 mL of glacial acetic acid.

  • In a separate beaker, prepare a solution of 3.8 mL of bromine in 10 mL of glacial acetic acid.

  • Cool the acetanilide solution in an ice bath and add the bromine solution dropwise with constant stirring over 20 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into 250 mL of ice-cold water. The brominated product will precipitate.

  • Collect the solid (2-bromo-4-nitroacetanilide) by vacuum filtration, wash with cold water, and then with a cold, dilute sodium bisulfite solution to remove any unreacted bromine. Finally, wash again with water.

Part C: Deprotection (Hydrolysis) to 2-Bromo-4-nitroaniline

  • Transfer the crude 2-bromo-4-nitroacetanilide to a 250 mL flask.

  • Add 50 mL of 70% sulfuric acid.

  • Heat the mixture under reflux for 45-60 minutes, or until a clear solution is obtained.

  • Cool the solution to room temperature and pour it carefully onto 200 g of crushed ice.

  • The yellow solid, 2-bromo-4-nitroaniline, will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Issue 2: Formation of Undesired Isomers

Question: My reaction is producing a mixture of positional isomers (e.g., 2-bromo-4-nitroaniline and 3-bromo-4-nitroaniline). How can I improve the regioselectivity?

Answer: Isomer formation is governed by the directing effects of the substituents already on the aromatic ring. The -NH₂ group is a strong ortho, para-director, while the -NO₂ group is a meta-director.[6] The final outcome is a competition between these effects, further influenced by steric hindrance.

Causality and Control:

  • Starting Material is Key: The regiochemical outcome is predetermined by your starting material. For example, when brominating p-nitroaniline, the amino group directs ortho to itself. Since the para position is blocked, substitution occurs at the 2-position (ortho to -NH₂ and meta to -NO₂).

  • Steric Hindrance: Bulky protecting groups on the amine can disfavor substitution at the sterically hindered ortho positions, potentially increasing the yield of the para-substituted product if that position is available.

  • Reaction Conditions: While less impactful than directing groups, solvent polarity and temperature can sometimes slightly alter isomer ratios.

Starting MaterialDirecting Groups' InfluencePredicted Major ProductCommon Isomeric Side Product(s)
4-Nitroaniline -NH₂ (ortho), -NO₂ (meta)2-Bromo-4-nitroaniline2,6-Dibromo-4-nitroaniline (from over-bromination)
2-Nitroaniline -NH₂ (ortho, para), -NO₂ (meta)4-Bromo-2-nitroaniline6-Bromo-2-nitroaniline
3-Nitroaniline -NH₂ (ortho, para), -NO₂ (meta)4-Bromo-3-nitroaniline2-Bromo-3-nitroaniline, 6-Bromo-3-nitroaniline
Issue 3: Darkening of Reaction Mixture and Tar Formation

Question: During bromination, my reaction mixture turns dark brown or black, resulting in a low yield of a tarry, impure product. What is causing this degradation?

Answer: The formation of dark, polymeric, or tar-like substances is typically a result of oxidation .[7] Aniline and its derivatives are susceptible to oxidation, especially under the acidic conditions often used for halogenation. Bromine itself can act as an oxidizing agent, and this is often exacerbated by elevated temperatures.

Caption: Troubleshooting workflow for oxidation and tar formation.

  • Temperature Control: This is critical. Perform the bromine addition at a low temperature (0-5 °C) using an ice bath to dissipate the heat generated by the exothermic reaction.[8]

  • Inert Atmosphere: Purge the reaction flask with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.[9] This minimizes contact with atmospheric oxygen.

  • Reagent Purity: Use high-purity solvents and reagents. Peroxides in solvents or other oxidative impurities can initiate degradation pathways.

  • Alternative Brominating Agents: Consider replacing molecular bromine with a milder, more selective source.

    • N-Bromosuccinimide (NBS): Often provides cleaner reactions with less oxidation.

    • In-situ Bromine Generation: Systems like sodium bromide (NaBr) with an oxidant (e.g., Oxone® or H₂O₂) can generate bromine slowly and at a low concentration, preventing a large excess at any given time.[10][11][12]

Issue 4: Product Purification and Isomer Removal

Question: My crude product is a mixture of the desired bromo-nitroaniline, unreacted starting material, and other isomers. What is the most effective purification strategy?

Answer: For laboratory-scale purification of bromo-nitroanilines, recrystallization is the most powerful and common technique.[13] It leverages the subtle differences in solubility between your target compound and the impurities.

  • Solvent Selection: Ethanol or glacial acetic acid are excellent first choices for bromo-nitroanilines.[13][14] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[13] This is crucial for maximizing recovery.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or tar) are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Do not disturb the flask during this period.[13] Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven at a moderate temperature.

  • Purity Assessment: Check the melting point of the recrystallized product. A sharp melting point that matches the literature value is a strong indicator of high purity. Confirm identity and purity using analytical techniques like HPLC or NMR.[15][16]

References
  • Khan Academy. (n.d.). Bromination of Aniline. [Link]

  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6, 90184-90187. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • YouTube. (2020). p-Nitroaniline : Organic synthesis. [Link]

  • ResearchGate. (2016). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • YouTube. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. [Link]

  • ACS Publications. (n.d.). Indirect bromination by reaction of aniline hydrobromide with dimethyl sulfoxide. [Link]

  • YouTube. (2023). Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation I PDF link. [Link]

  • ResearchGate. (n.d.). Separation of positional isomers. a Nitroaniline, b bromoaniline, c.... [Link]

  • PubMed. (n.d.). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). A selective bromination of aromatic amines. [Link]

  • ResearchGate. (n.d.). Oxidative bromination of aniline and its derivatives. [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline by Recrystallization

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline via recrystallization. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline via recrystallization. This document is structured to address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline sample?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Common synthesis of substituted nitroanilines involves steps such as acetylation, nitration, and hydrolysis.[1] Consequently, typical impurities may include:

  • Isomeric Byproducts: Such as compounds where the bromine or nitro group are in different positions on the aromatic ring.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Over-nitrated or Over-brominated Species: Molecules with additional nitro or bromo groups.

  • Hydrolysis Byproducts: Impurities formed from incomplete or side reactions during hydrolysis steps.

  • Tarry Byproducts: Often resulting from oxidation of the aniline ring, especially if the amino group was not protected during nitration.[1]

Q2: What is the underlying principle of recrystallization for purifying my compound?

A2: Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[2]

Q3: How do I select an appropriate solvent for the recrystallization of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline?

A3: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3] For 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, a systematic approach to solvent selection is recommended. Based on the purification of structurally similar compounds like 4-bromo-2-nitroaniline and other substituted anilines, good starting points for solvent screening include alcohols (ethanol, methanol), chlorinated solvents (dichloromethane), and their mixtures with water.[4][5] A rule of thumb is that solvents with functional groups similar to the compound being purified can be effective.[6]

Experimental Protocol: Recrystallization of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

This protocol provides a general yet detailed procedure. The exact solvent and volumes should be optimized for your specific crude product.

Step 1: Solvent Selection and Dissolution

  • Place a small amount of the crude 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline into several test tubes.

  • Add a few milliliters of a candidate solvent (see Table 2 for suggestions) to each test tube.

  • Observe the solubility at room temperature. The ideal solvent should show low solubility.

  • Gently heat the test tubes with a hot water bath or heat gun. The ideal solvent will fully dissolve the compound at an elevated temperature.

  • Once a suitable solvent is identified, place the bulk of your crude product in an Erlenmeyer flask.

  • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

Step 2: Decolorization (Optional)

  • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb colored impurities.

Step 3: Hot Filtration

  • If activated charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

Step 5: Isolation and Drying

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Data Presentation

Table 1: Physicochemical Properties of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Bromo-2-nitroaniline875-51-4C₆H₅BrN₂O₂217.02110-113
2-Bromo-4-nitroaniline6286-25-5C₆H₅BrN₂O₂217.02Not Available
4-Bromo-2-N-methyl-p-nitroanilineNot AvailableC₇H₇BrN₂O₂231.05112-114
4-Methoxy-2-nitroaniline96-96-8C₇H₈N₂O₃168.15123-127

Data compiled from references[1][8][9]

Table 2: Common Solvents for Recrystallization of Substituted Anilines

SolventComments
EthanolOften a good starting point for substituted anilines. Can be used as a co-solvent with water.[4]
MethanolSimilar to ethanol, effective for many polar organic compounds.[5]
DichloromethaneCan be effective, especially in mixed solvent systems.[5]
Ethyl AcetateA versatile solvent, often used in combination with a non-polar solvent like hexane.
Acetic AcidCan be a good solvent for basic compounds like anilines.[10]
TolueneEffective for crystallizing aromatic compounds.
Hexane/EthanolA common mixed solvent system where hexane acts as the anti-solvent.
WaterGenerally, complex organic molecules have low solubility in water, but it can be used as an anti-solvent.

Information based on general organic chemistry principles and data from references[4][5][6][10]

Troubleshooting Guide

Q4: My compound "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool much more slowly. You can also try adding a seed crystal of the pure compound to induce crystallization.

Q5: I have a very low recovery of my purified product. What went wrong?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[7]

  • Cooling the solution too quickly: This can trap impurities and reduce the yield of pure crystals.

  • Premature crystallization during hot filtration: Ensure your filtration apparatus is adequately pre-heated.

  • The compound has significant solubility in the cold solvent: Consider using a different solvent or a mixed-solvent system.

Q6: My compound will not crystallize out of solution, even after cooling in an ice bath. What are my options?

A6: If crystals do not form, the solution may not be sufficiently saturated.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also be very effective.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

  • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Q7: The color of my product did not improve after recrystallization. Why?

A7: If colored impurities are co-crystallizing with your product, a single recrystallization may not be sufficient.

  • Use Activated Charcoal: If you did not use it in the first attempt, repeat the recrystallization and add activated charcoal to the hot solution to adsorb the colored impurities before the hot filtration step.

  • Consider Chromatography: If recrystallization fails to remove the colored impurities, you may need to consider other purification techniques such as column chromatography.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product Crude_Product Crude Product Dissolve Dissolve in Hot Solvent Crude_Product->Dissolve 1 Solvent_Selection Solvent Selection Solvent_Selection->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize 2 Cooling Slow Cooling Dissolve->Cooling Hot_Filtration Hot Filtration (Optional) Decolorize->Hot_Filtration 3 Hot_Filtration->Cooling 4 Crystal_Formation Crystal Formation Cooling->Crystal_Formation 5 Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration 6 Drying Drying Vacuum_Filtration->Drying 7 Pure_Crystals Pure Crystals Drying->Pure_Crystals 8

Caption: Workflow for the purification of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline by recrystallization.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Bappalige, N. N., & Rao, K. S. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

  • Chem-Impex. (n.d.). 3-Bromo-4-nitroaniline. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • NCERT Solutions. (n.d.). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Physics Wallah. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. [Link]

  • Reddit. (2018, July 22). Recrystallizing nitroacetanilide. r/OrganicChemistry. [Link]

  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?. r/chemhelp. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline. [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

  • Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Varghese, J., & Sherwood, J. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 21(9), 1293–1302. [Link]

  • YouTube. (2020, August 6). Selecting a recrystallization solvent. [Link]

  • Zewail, A. H. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nitration Conditions for Substituted Anilines

Welcome to the Technical Support Center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging aromatic substitution reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to help you troubleshoot and optimize your experiments for higher yields, better regioselectivity, and enhanced safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions that often arise when planning the nitration of an aniline derivative.

Q1: Why is the direct nitration of aniline with a standard mixed acid (HNO₃/H₂SO₄) often problematic?

Direct nitration of aniline is notoriously difficult due to several competing factors:

  • Protonation of the Amino Group: The amino group (-NH₂) is basic and readily protonated by the strong acids in the nitrating mixture to form the anilinium ion (-NH₃⁺).[1][2][3] This protonation has two major consequences:

    • Deactivation of the Aromatic Ring: The anilinium ion is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack by the nitronium ion (NO₂⁺).[1][3]

    • Shift in Regioselectivity: While the -NH₂ group is an ortho, para-director, the -NH₃⁺ group is a meta-director.[2] This leads to a mixture of isomers, with a significant amount of the meta-nitroaniline being formed, which is often an undesired product.[2][4] Direct nitration can result in a nearly 50/50 mixture of para and meta isomers.[4]

  • Oxidation and Side Reactions: The strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring, resulting in the formation of tarry, polymeric byproducts and a significant reduction in the yield of the desired nitroaniline.[5]

Q2: What is the purpose of a protecting group in aniline nitration, and how do I choose one?

A protecting group is used to temporarily modify the amino group, mitigating the issues of protonation and oxidation.[1][6] The most common strategy is acetylation.

Mechanism of Protection (Acetylation): Aniline is treated with acetic anhydride to form acetanilide. This conversion of the amino group to an acetamido group (-NHCOCH₃) is crucial for several reasons:

  • Reduced Basicity: The acetamido group is significantly less basic than the amino group, preventing extensive protonation in the acidic nitrating medium.

  • Controlled Activation: While still an activating ortho, para-director, the acetamido group is less activating than a free amino group. This moderation prevents over-nitration and oxidative side reactions.[5]

  • Steric Hindrance: The bulkier acetamido group can sterically hinder the ortho positions, leading to a higher yield of the para-nitro product.[7]

After nitration, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group, yielding the desired nitroaniline.[4]

Q3: What are some alternative nitrating agents to the conventional mixed acid system?

While mixed acid is common, several alternatives offer milder conditions and potentially different selectivities.[8][9] These can be particularly useful for sensitive substrates.

Nitrating AgentTypical Conditions & AdvantagesConsiderations
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) Often used with acetic anhydride in a solvent like DCM. Avoids the use of strong, corrosive acids. Can show good regioselectivity for the ortho position in some cases.[8]Reaction conditions need to be optimized for each substrate.
Cerium(IV) Ammonium Nitrate (CAN) Used in acetonitrile at room temperature. Offers a highly regioselective method for producing p-nitro-N,N-dialkylanilines.[8]Primarily for N,N-dialkylated anilines.
Sodium Nitrite (NaNO₂) with an Oxidant An acid-free method using NaNO₂ with a hypervalent iodine reagent like PIFA. Proceeds under very mild conditions.[8]Primarily demonstrated for N-aryl sulfonamides.
Iron(III) Nitrate (Fe(NO₃)₃) Can be used for direct ortho-nitration of anilides. Believed to operate through a single electron transfer (SET) mechanism.[8]Mechanistic pathway differs from classical electrophilic aromatic substitution.
Q4: What are the primary safety concerns during nitration reactions?

Nitration reactions are potentially hazardous and must be conducted with strict safety protocols.

  • Exothermic Nature: Nitrations are highly exothermic. The reaction temperature must be carefully controlled with an efficient cooling system (e.g., an ice bath) to prevent runaway reactions.[1][10]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[11][12]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas (a potential byproduct) are toxic upon inhalation.[11][12]

  • Explosion Hazard: The accumulation of unreacted nitrating agent, especially at low temperatures, can lead to a delayed and violent reaction.[10] Also, nitrated organic compounds can be explosive.[11]

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Work in a well-ventilated fume hood. [12]

Section 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the nitration of substituted anilines.

Issue 1: Low or No Yield of the Desired Nitroaniline

Q: I performed the nitration of my substituted aniline, but the yield is very low, or I only recovered starting material. What went wrong?

A: Low yields can stem from several factors. Let's diagnose the potential causes systematically.

Troubleshooting Flowchart for Low Yield

G cluster_start Initial Observation cluster_diagnosis Diagnostic Questions cluster_causes Potential Causes & Solutions Start Low or No Yield Q1 Was the starting aniline protected? Start->Q1 Q2 How was the nitrating agent added? Q1->Q2 Yes C1 Cause: Ring Deactivation Solution: Use a protecting group (e.g., acetylation). Q1->C1 No Q3 What was the reaction temperature? Q2->Q3 Slowly / Dropwise C3 Cause: Oxidation/Degradation Solution: Lower temperature, use milder nitrating agent. Q2->C3 Too Fast / Concentrated Q4 How was the product isolated? Q3->Q4 Controlled C2 Cause: Incomplete Reaction Solution: Increase reaction time or temperature cautiously. Q3->C2 Too Low Q3->C3 Too High C4 Cause: Product Loss During Workup Solution: Check solubility, optimize extraction/quenching. Q4->C4 Product not precipitating or extracting

Caption: Troubleshooting workflow for low-yield nitration reactions.

Detailed Explanations:

  • Ring Deactivation (Unprotected Aniline): If you did not protect the amino group, it was likely protonated to the deactivating -NH₃⁺ group, significantly slowing down or preventing the reaction.[1][3]

    • Solution: Protect the aniline via acetylation before nitration.

  • Reaction Temperature:

    • Too Low: The reaction may be too slow, leading to an accumulation of unreacted starting material.[10]

    • Too High: This can cause oxidation and decomposition of the starting material and product, leading to tar formation.[1]

    • Solution: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent and then allow the reaction to proceed at a controlled temperature, monitoring by TLC.

  • Addition of Nitrating Agent: Adding the nitrating agent too quickly can cause a rapid exotherm, leading to side reactions and degradation.[10]

    • Solution: Add the nitrating agent dropwise with vigorous stirring, ensuring the internal temperature does not rise significantly.

  • Product Isolation: The nitrated product may not precipitate as expected upon quenching with water, or it may be soluble in the aqueous layer.[13]

    • Solution: If the product doesn't crash out, attempt to extract the aqueous layer with an appropriate organic solvent (e.g., DCM, ethyl acetate). You can also add brine to the aqueous layer to decrease the polarity and improve extraction efficiency.[13]

Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)

Q: My reaction produced a mixture of ortho, meta, and para isomers, with a high percentage of the undesired meta product. How can I improve selectivity for the para isomer?

A: This is a classic problem stemming from the protonation of the amino group.

Decision Tree for Improving Regioselectivity

G cluster_problem Problem cluster_cause Primary Cause cluster_solution Primary Solution cluster_protocol Recommended Protocol Problem High Meta-Isomer Content Cause Protonation of -NH2 to meta-directing -NH3+ Problem->Cause Solution Protect the Amino Group Cause->Solution Step1 1. Acetylation: React aniline with acetic anhydride. Solution->Step1 Implementation Step2 2. Nitration: Nitrate the resulting acetanilide. Step1->Step2 Step3 3. Deprotection: Hydrolyze the amide to yield p-nitroaniline. Step2->Step3

Caption: Decision process for controlling regioselectivity in aniline nitration.

Detailed Explanation and Protocol:

The most reliable method to favor ortho/para nitration is by protecting the amino group. The acetamido group is an ortho, para-director and its steric bulk favors the formation of the para isomer.[4][7]

Experimental Protocol: Para-Selective Nitration of Aniline via Acetylation

Step 1: Acetylation of Aniline to form Acetanilide

  • In a fume hood, dissolve aniline in glacial acetic acid in a flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker of cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. Confirm purity by TLC and melting point.

Step 2: Nitration of Acetanilide

  • In a clean, dry flask, add the dried acetanilide to concentrated sulfuric acid, ensuring the temperature is kept low (0-5 °C) with an ice bath. Stir until all the solid dissolves.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, let the reaction stir in the ice bath for one hour. Monitor the reaction progress using TLC.

  • Slowly pour the reaction mixture over crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

  • Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • Reflux the dried p-nitroacetanilide in a solution of aqueous sulfuric acid (approx. 70%) for 30-45 minutes.

  • Cool the solution and then pour it into a beaker of cold water.

  • Neutralize the solution by slowly adding a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the p-nitroaniline.

  • Collect the yellow solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to purify.[14]

Issue 3: Product Purification Difficulties

Q: My final product is an oily mixture of isomers that is difficult to purify. What are the best methods for separation?

A: Separating nitroaniline isomers requires leveraging their different physical properties.

  • Recrystallization: This is often the first and most effective method, especially for isolating p-nitroaniline. Para-nitroaniline is typically less soluble in solvents like ethanol compared to the ortho and meta isomers.[14] By dissolving the crude mixture in a minimum amount of hot solvent and allowing it to cool slowly, the para isomer will crystallize out first.

  • Column Chromatography: For complete separation of all isomers, column chromatography is the method of choice.[14]

    • Stationary Phase: Silica gel is most commonly used.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the isomers in order of increasing polarity (ortho < meta < para). The exact order can vary, so monitor the fractions by TLC.

  • Steam Distillation: This technique can be effective for separating the ortho-isomer from the para and meta-isomers. The ortho-nitroaniline is volatile in steam due to intramolecular hydrogen bonding, while the other isomers are not.

References

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025). ResearchGate. [Link]

  • Nitration of aniline. (2019). Chemistry Stack Exchange. [Link]

  • Nitration of Aniline (video). (n.d.). Khan Academy. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Why is nitration of aniline difficult? (2025). askIITians. [Link]

  • Help with nitration of a protected aniline. (2020). Reddit. [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. [Link]

  • Methods for the nitration of protected anilines. (n.d.). ResearchGate. [Link]

  • Nitration. (n.d.). Wikipedia. [Link]

  • aromatic nitration & aniline synthesis. (2019). YouTube. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. (n.d.). ResearchGate. [Link]

  • Nitration of Aniline (video). (n.d.). Khan Academy. [Link]

  • Why is Aniline a poor substrate for Nitration reaction? (2021). Chemistry Stack Exchange. [Link]

  • Why is nitration of aniline difficult class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]

  • Why is acetylation performed before nitration of aniline? (2025). askIITians. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. [Link]

  • Nitration reaction safety. (2024). YouTube. [Link]

Sources

Optimization

Technical Support Center: A Guide to Achieving High Purity in 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline Synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly concerning product purity, during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical rationale behind common pitfalls and provide robust, field-tested solutions to overcome them.

The synthesis of this highly substituted nitroaniline is a nuanced process where minor deviations in reaction conditions can lead to significant impurities. The most common synthetic route involves the protection of a substituted aniline, followed by a regioselective nitration, deprotection, and final N-alkylation. Each step presents unique challenges, with the nitration stage being the most critical for determining the final purity of the compound.

This document provides a series of in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face.

Visualized Synthetic Pathway

The synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is typically approached via a four-step sequence. Understanding this pathway is the first step in effective troubleshooting.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration (Critical Purity Step) cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Alkylation A 4-Bromo-3-methoxyaniline B N-(4-bromo-3-methoxyphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄, 0-10 °C D 4-Bromo-5-methoxy-2-nitroaniline C->D Acidic or Basic Hydrolysis E 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline (Final Product) D->E Cyclohexyl Bromide, Base (e.g., K₂CO₃)

Caption: Proposed synthetic route for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: My final product yield is consistently low, and the material is a dark, oily residue instead of a solid. What is the most likely cause?

A: This is a classic symptom of issues within the nitration step (Step 2). The combination of a highly activated aromatic ring and a strong nitrating agent like nitric acid can lead to oxidation and the formation of tarry byproducts.[1] The unprotected amino group is particularly susceptible to oxidation.[1] The primary cause is almost always a loss of temperature control during the exothermic nitration process.[2] Strict adherence to a low-temperature profile (e.g., 0-10°C) is essential to minimize these side reactions.[1]

Q2: My TLC analysis after nitration shows multiple product spots that are difficult to separate by column chromatography. What are these impurities?

A: You are likely observing the formation of regioisomers. While the acetamido protecting group strongly directs the incoming nitro group to the ortho position, side reactions can still occur.[2] Inadequate temperature control or overly harsh nitrating conditions can reduce the regioselectivity of the reaction, leading to the formation of other nitro-isomers.[2][3] The properties of these isomers are often very similar to the desired product, making purification by chromatography or recrystallization challenging.[4]

Q3: Why is it necessary to protect the aniline with an acetyl group before nitration?

A: There are two primary reasons for this critical protection step. First, the amino group of the starting aniline is a powerful activating group, which makes the ring highly susceptible to oxidation by nitric acid, leading to degradation and tar formation.[1] Converting the amine to a less-activating acetamido group mitigates this.[1] Second, in the strongly acidic conditions of nitration, the amino group would be protonated to form an anilinium ion (-NH3+). This ion is a meta-director, which would lead to the formation of the incorrect isomer. The acetamido group reliably directs the nitration to the desired ortho/para positions.[2]

In-Depth Troubleshooting Guides

Section 1: The Nitration Step - Maximizing Regioselectivity and Purity

The success of the entire synthesis hinges on the performance of the electrophilic aromatic substitution during nitration.

G start Low Purity Post-Nitration check_temp Was Temperature Maintained at 0-10°C? start->check_temp check_reagents Was Nitrating Agent Added Slowly? check_temp->check_reagents Yes sol_temp SOLUTION: Implement robust cooling. Use an ice-salt bath. Monitor internal temp. check_temp->sol_temp No check_tlc TLC Shows Isomers or Tar? check_reagents->check_tlc Yes sol_reagents SOLUTION: Add nitrating agent dropwise with vigorous stirring to dissipate local hotspots. check_reagents->sol_reagents No sol_purify SOLUTION: Optimize recrystallization. Consider multi-solvent systems. (See Purification Section) check_tlc->sol_purify Yes

Caption: Troubleshooting workflow for the critical nitration step.

Problem: My product contains the undesired 6-nitro isomer and/or di-nitrated impurities.

  • Underlying Cause: This issue is directly related to the reaction conditions being too harsh. The nitration of activated rings is notoriously exothermic.[4] If the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is added too quickly or if the cooling is insufficient, localized "hot spots" can form in the reaction mixture. These higher-energy zones reduce the selectivity of the reaction, allowing for nitration at less-favored positions and promoting secondary nitration events.

  • Solution & Protocol: The key is rigorous control over temperature and reagent addition.

    • Reactor Setup: Use a flask equipped with a magnetic stirrer, a dropping funnel, and an internal thermometer. Place the flask in an ice-salt bath to achieve a stable temperature below 0°C.

    • Reagent Preparation: Prepare your nitrating mixture (e.g., concentrated H₂SO₄ and fuming HNO₃) separately and pre-cool it in an ice bath.[3]

    • Controlled Addition: Cool the solution of your protected aniline (N-(4-bromo-3-methoxyphenyl)acetamide) in acetic acid to 0-5°C.[3]

    • Dropwise Addition: Add the pre-cooled nitrating mixture dropwise via the dropping funnel over a prolonged period (e.g., 1 hour). Ensure vigorous stirring throughout the addition to rapidly disperse the reagent and dissipate heat.[1]

    • Temperature Monitoring: Critically, ensure the internal temperature of the reaction mixture does not exceed 10°C at any point during the addition.[3]

    • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material without the significant formation of byproducts.[1]

ParameterStandard ProtocolOptimized Protocol for High PurityRationale
Temperature 0-25°C0-5°C Lower temperature significantly enhances regioselectivity and minimizes thermal degradation.[2]
Reagent Addition Add over 15-20 minAdd dropwise over 60-90 min Prevents localized temperature spikes and uncontrolled side reactions.[3]
Stirring ModerateVigorous Ensures rapid heat and mass transfer, critical for controlling this exothermic reaction.[4]
Section 2: The Deprotection (Hydrolysis) Step

Problem: My final product is contaminated with the acetylated intermediate, N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide.

  • Underlying Cause: This indicates an incomplete hydrolysis reaction. The stability of the amide bond requires sufficient energy (heat) and a high enough concentration of acid or base to drive the reaction to completion. Insufficient reaction time or temperature are the most common culprits.[2]

  • Solution & Protocol:

    • Reagent Choice: Refluxing the acetylated intermediate in a solution of sulfuric acid (e.g., 30-50%) in aqueous ethanol is a common and effective method.[1]

    • Reaction Monitoring: Do not rely on a fixed reaction time. The most reliable method is to monitor the disappearance of the starting material by TLC. Spot the reaction mixture against a standard of the starting material until it is no longer visible.[1]

    • Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the product.[2] The resulting solid can then be collected by filtration.

Section 3: The Purification Step - Achieving >99% Purity

Problem: My product appears as a crystalline solid, but analytical data (HPLC, NMR) shows it is only 90-95% pure.

  • Underlying Cause: Isomeric impurities formed during nitration often have very similar solubility profiles to the desired product, causing them to co-crystallize. A simple single-solvent recrystallization may not be sufficient to remove them effectively.

  • Solution & Protocol: Optimized Recrystallization Recrystallization is a powerful tool if performed correctly. For this specific molecule, a mixed-solvent system often provides superior purification. Ethanol/water is a common choice.[5]

    • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution. Using excess solvent is a common error that dramatically reduces yield.

    • Decolorization (Optional): If the solution is darkly colored, it may contain high molecular weight, non-isomeric impurities. Add a small amount of activated charcoal to the hot solution and continue to heat for 5-10 minutes.[6]

    • Hot Filtration: Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and prevents premature crystallization.

    • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling traps impurities in the crystal lattice.

    • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water mixture, and dry under vacuum.[3]

Solvent SystemBoiling Point (°C)CharacteristicsSuitability
Ethanol 78Good solubility when hot, moderate when cold.Excellent primary solvent for recrystallization.[6]
Isopropanol 82Similar to ethanol, can be a good alternative.Often used for pulping or recrystallization.[4][6]
Methanol 65High solubility may lead to lower recovery.Can be used for washing or pulping.[3]
Water 100Poor solubility for the product.Excellent as an anti-solvent with ethanol.[5]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline.
  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline.
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.
  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.

Sources

Troubleshooting

How to avoid tar formation during nitration reactions

Welcome to the technical support guide for nitration reactions. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of introducing a nitro group into organ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for nitration reactions. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of introducing a nitro group into organic compounds. As a process fundamental to the synthesis of countless pharmaceuticals and industrial chemicals, nitration's success hinges on precise control.[1] However, its exothermic nature and the powerful reagents involved often lead to challenges, most notably the formation of tar and other undesirable byproducts.[2][3]

This guide provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of a nitration reaction, and what causes it?

A: "Tar" is a general term for a complex mixture of dark, viscous, and often intractable polymeric or condensed materials that are formed as byproducts during the reaction. The primary causes of tar formation are side reactions, including:

  • Oxidation: The strong oxidizing nature of nitric acid, especially at elevated temperatures, can degrade the starting material or the desired product, leading to complex, oxygenated byproducts.[4][5]

  • Polynitration: Uncontrolled reaction conditions can lead to the addition of multiple nitro groups to the aromatic ring, which can increase the molecule's reactivity towards polymerization or decomposition.[6][7]

  • Radical Reactions: At high temperatures, homolytic cleavage can initiate free-radical polymerization pathways, which are notorious for producing polymeric tar-like substances.[8]

  • Acid-Catalyzed Polymerization: For sensitive substrates, the strong acid catalyst (e.g., sulfuric acid) can promote polymerization or condensation reactions.

Q2: Why is temperature control so critical in preventing tar formation?

A: Temperature is arguably the single most important parameter to control in a nitration reaction.[9][10] Nitrations are highly exothermic, meaning they release a significant amount of heat.[2][3] If this heat is not effectively dissipated, the reaction temperature will rise, leading to a "runaway reaction."[2] Higher temperatures dramatically increase the rates of undesirable side reactions like oxidation and polynitration, which are the main culprits behind tar formation.[1][6] For many standard aromatic nitrations, maintaining a temperature at or below 50°C is a common practice to ensure selectivity and minimize byproduct formation.[6]

Q3: Can the choice of nitrating agent influence tar formation?

A: Absolutely. The classic "mixed acid" (a mixture of concentrated nitric acid and sulfuric acid) is a powerful and cost-effective nitrating agent, but its high reactivity and acidity can be detrimental for sensitive or highly activated substrates.[11][12] Alternative, milder nitrating agents can significantly reduce tar formation. These include:

  • Nitronium Salts (e.g., NO₂BF₄): These are pre-formed sources of the active electrophile (the nitronium ion, NO₂⁺) and can be used under anhydrous conditions, which can be advantageous for substrates unstable in strong aqueous acids.[4][13]

  • Acetyl Nitrate (from Acetic Anhydride and Nitric Acid): This reagent is often used for nitrating amines, as it can be less destructive than mixed acid.[14]

  • Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be used in organic solvents for highly selective nitrations, especially for compounds unstable in mixed acid.[4]

Q4: How does the substrate's structure affect the risk of tarring?

A: The electronic nature of the substrate is a key factor.

  • Highly Activated Rings: Aromatic rings with strong electron-donating groups (e.g., phenols, anilines, ethers) are highly reactive towards electrophilic substitution.[14] This high reactivity can easily lead to over-nitration and oxidation, making them very prone to tar formation.[14][15] For these substrates, milder nitrating agents and very low temperatures are essential.

  • Deactivated Rings: Rings with electron-withdrawing groups (e.g., nitrobenzene itself) are less reactive and require more forcing conditions (higher temperatures, stronger acid), but are generally less prone to the specific side reactions that cause tarring.[14]

Troubleshooting Guides

This section addresses specific problems you might encounter during your nitration experiments, providing probable causes and actionable solutions grounded in chemical principles.

Problem 1: Reaction mixture turns dark brown/black immediately upon adding the nitrating agent, with little to no desired product.
Probable Cause Scientific Explanation Recommended Solution
Runaway Reaction / Local Hotspots The nitration is highly exothermic. If the nitrating agent is added too quickly or with insufficient cooling and agitation, localized areas of high temperature ("hotspots") can form.[1] These hotspots accelerate oxidation and polymerization side reactions, leading to rapid decomposition and tar formation.[2]1. Slow Down Addition: Add the nitrating agent dropwise using an addition funnel. 2. Improve Cooling: Ensure your cooling bath (e.g., ice-water or brine) is at the target temperature before starting the addition and has sufficient capacity. 3. Enhance Agitation: Use vigorous mechanical stirring to ensure rapid mixing and heat dissipation throughout the reaction volume.[1][9]
Substrate Sensitivity The substrate is highly activated (e.g., phenol, aniline) and is being aggressively oxidized or polymerized by the strong mixed acid.[15]1. Protect Activating Groups: Convert sensitive groups into less activating ones. For example, protect an amine by converting it to an amide (e.g., acetanilide) before nitration.[14] The protecting group can be removed after the reaction. 2. Use a Milder Nitrating Agent: Switch from mixed acid to a less aggressive system like dilute nitric acid (for phenols) or acetyl nitrate.[14][15]
Incorrect Order of Addition Adding the substrate to the full volume of mixed acid can expose it to a large excess of the powerful nitrating/oxidizing agent at once, causing immediate degradation.1. Reverse the Addition: Add the mixed acid slowly to the solution of your substrate in a suitable solvent (if applicable) or neat if it's a liquid. This ensures the nitrating agent is the limiting reagent at any given moment, preventing a large excess from building up.
Problem 2: The reaction proceeds, but the yield is low, and a significant amount of sticky, tar-like residue is present during workup.
Probable Cause Scientific Explanation Recommended Solution
Reaction Temperature Too High Even if a runaway reaction is avoided, maintaining a temperature higher than optimal for your specific substrate will favor side reactions over the desired nitration pathway, reducing yield and creating byproducts.[1][6]1. Optimize Temperature: Perform small-scale trial reactions at different temperatures (e.g., -10°C, 0°C, 10°C) to find the optimal balance between reaction rate and selectivity. 2. Monitor Internal Temperature: Place the thermometer directly in the reaction mixture, not in the cooling bath, for an accurate reading of the reaction temperature.
Incorrect Acid Concentration / Ratio The concentration of the nitronium ion (NO₂⁺), the active electrophile, is highly dependent on the acid mixture's composition.[15][16][17] If the sulfuric acid concentration is too low, less nitronium ion is generated, potentially allowing other side reactions to dominate. Water generated during the reaction can also dilute the acid, slowing the desired reaction.[5]1. Verify Acid Purity: Use high-purity, concentrated acids. 2. Adjust Acid Ratio: For difficult nitrations, using fuming sulfuric acid (oleum) or increasing the H₂SO₄:HNO₃ ratio can increase the concentration of the nitronium ion.[16] 3. Use a Dehydrating Agent: Adding acetic anhydride can consume water generated during the reaction, maintaining the acid's strength.
Extended Reaction Time Leaving the product in the highly acidic and oxidizing reaction mixture for too long, even at the correct temperature, can lead to its slow degradation or further reaction (polynitration), contributing to tar formation.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material. 2. Quench Promptly: Once the reaction is complete, quench it by pouring it carefully over crushed ice or into a large volume of cold water to stop the reaction and dilute the acids.

Visualizing the Reaction: Desired Pathway vs. Side Reactions

Understanding the chemical pathways is key to troubleshooting. The desired electrophilic aromatic substitution has to compete with pathways that lead to undesirable byproducts.

NitrationPathways Start Aromatic Substrate + Mixed Acid (HNO₃/H₂SO₄) Nitronium Generation of Nitronium Ion (NO₂⁺) Start->Nitronium Catalyst H₂SO₄ SideReactions Side Reactions Start->SideReactions High Temp, Wrong Stoichiometry EAS Electrophilic Aromatic Substitution (EAS) Nitronium->EAS Rate-determining step Product Desired Nitro-Product EAS->Product Deprotonation Oxidation Oxidation SideReactions->Oxidation Polymerization Polymerization SideReactions->Polymerization Polynitration Polynitration SideReactions->Polynitration Tar Tar Formation Oxidation->Tar Polymerization->Tar Polynitration->Tar

Caption: Core reaction pathways in nitration.

Troubleshooting Decision Tree

When faced with tar formation, use this logical guide to diagnose the issue.

TroubleshootingTree Start Problem: Tar Formation Observed CheckTemp Was reaction temperature strictly controlled below recommended limit? Start->CheckTemp CheckAddition Was nitrating agent added slowly with vigorous stirring? CheckTemp->CheckAddition Yes Sol_Temp Solution: Improve cooling, slow addition rate, monitor internal temperature. CheckTemp->Sol_Temp No CheckSubstrate Is the substrate highly activated (e.g., phenol, aniline)? CheckAddition->CheckSubstrate Yes Sol_Addition Solution: Improve agitation, ensure dropwise addition, check for hotspots. CheckAddition->Sol_Addition No CheckTime Was the reaction monitored and quenched promptly upon completion? CheckSubstrate->CheckTime No Sol_Substrate Solution: Use a milder nitrating agent. Protect the activating group. CheckSubstrate->Sol_Substrate Yes Sol_Time Solution: Implement reaction monitoring (TLC). Avoid extended reaction times. CheckTime->Sol_Time No Sol_Review Review acid concentration and stoichiometry. CheckTime->Sol_Review Yes

Caption: A decision tree for troubleshooting tar formation.

Protocol: Minimized-Tar Nitration of a Generic Aromatic Compound

This protocol outlines a best-practice approach for nitrating a moderately reactive aromatic substrate like benzene or toluene, designed to minimize byproduct formation.

Safety First: Always work in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Have a quenching bath (ice water) and a neutralizing agent (sodium bicarbonate solution) ready.

Reagents & Equipment:

  • Aromatic Substrate (e.g., Toluene): 1.0 eq

  • Concentrated Sulfuric Acid (98%): ~2.5 eq

  • Concentrated Nitric Acid (70%): 1.1 eq

  • Round-bottom flask equipped with a magnetic stir bar or overhead stirrer

  • Addition funnel

  • Thermometer

  • Ice-water bath

  • Crushed ice

Procedure:

  • Setup and Cooling:

    • Place the round-bottom flask in the ice-water bath.

    • Add the aromatic substrate (1.0 eq) to the flask and begin stirring.

    • In a separate beaker, carefully and slowly add the concentrated sulfuric acid (~2.5 eq) to the concentrated nitric acid (1.1 eq) while cooling the beaker in an ice bath. This "mixed acid" should be prepared fresh. Caution: This mixing is exothermic.

    • Allow the reaction flask containing the substrate to cool to 0-5°C.

  • Addition of Nitrating Agent:

    • Transfer the freshly prepared, cold mixed acid to the addition funnel.

    • Add the mixed acid to the stirring substrate solution dropwise, ensuring the internal temperature of the reaction mixture does not exceed 10°C. The addition rate should be slow enough to maintain this temperature. This step may take 30-60 minutes.

  • Reaction Monitoring:

    • After the addition is complete, let the reaction stir at 0-10°C.

    • Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS. The goal is to stop the reaction as soon as the starting material is consumed.

  • Quenching:

    • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a large beaker with stirring. This will quench the reaction and dilute the acids. Caution: This step is also exothermic.

  • Workup:

    • The product will likely separate as an organic layer. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude nitro-product, which can then be purified by distillation or recrystallization.

References

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Albright, L. F. (1996). Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]

  • Clark, J. (2000). The Nitration of Benzene. Chemguide. [Link]

  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Nitration. (n.d.). [Link]

  • Wikipedia. (n.d.). Nitroglycerin. [Link]

  • Ridd, J. H., & Taylor, R. (1965). Nitration and aromatic reactivity. Royal Society of Chemistry. [Link]

  • Hoggett, J. G., & Lamberton, A. H. (1938). Controlling temperature of nitration reactions.
  • GeeksforGeeks. (2024). Nitration. [Link]

  • Morsch, L. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]

  • Let's Learn. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]

  • ResearchGate. (2014). Do I need to carry out a polymerisation reaction in a nitrogen atmosphere?. [Link]

  • Zuo, R., & Ding, Y. (2024). Direct aromatic nitration by bacterial P450 enzymes. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (n.d.). Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. [Link]

  • Buback, M., & Gilbert, R. G. (2023). Inhibition of Free Radical Polymerization: A Review. National Center for Biotechnology Information. [Link]

  • Olah, G. A., & Kuhn, S. J. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies. PNAS. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

Sources

Optimization

Technical Support Center: A Guide to TLC Monitoring for the Synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. The focus is on the critic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. The focus is on the critical step of reaction monitoring using Thin Layer Chromatography (TLC). Here, we move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Foundational Principles: Why TLC is Critical for this Synthesis

The synthesis of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, a substituted aromatic amine, involves the transformation of functional groups, which significantly alters the polarity of the molecules. TLC is an indispensable tool for monitoring this transformation in real-time. It functions by separating compounds based on their differential affinity for a polar stationary phase (typically silica gel) and a less polar mobile phase (the solvent system).[1]

In this specific synthesis, we anticipate starting with a more polar primary or secondary aniline and converting it to the less polar N-cyclohexyl product, or vice-versa depending on the synthetic route. The key is the change in polarity:

  • Starting Materials (Example Route): A primary aniline precursor would be significantly more polar due to the presence of N-H bonds available for hydrogen bonding with the silica gel.

  • Product: The final product, with its bulky, non-polar cyclohexyl group, will have a reduced affinity for the stationary phase compared to a primary aniline precursor.

  • Byproducts: Side reactions, such as dinitration or incomplete reactions, can lead to impurities with distinct polarities.[2]

Effective TLC monitoring allows for the clear visualization of the consumption of starting material and the formation of the product, ensuring the reaction is driven to completion and minimizing the formation of unwanted side products.

Expected TLC Profile

The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by thesolvent front, is a key metric.[3] More polar compounds have lower Rf values, while less polar compounds have higher Rf values.

CompoundExpected PolarityExpected Rf Value (in 4:1 Hexane:EtOAc)UV Active?
Starting Material (e.g., 4-Bromo-5-methoxy-2-nitroaniline) HighLow (~0.2 - 0.3)Yes
Product (4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline) ModerateHigher (~0.5 - 0.6)Yes
Potential Impurities (e.g., dinitrated species) VariesVariesYes

Note: These Rf values are illustrative. The optimal solvent system must be determined experimentally.

Experimental Protocol: A Self-Validating TLC Workflow

This protocol is designed to provide unambiguous results by including essential controls on a single TLC plate.

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw baseline in pencil) prep_chamber 2. Prepare Chamber (Solvent + filter paper) prep_plate->prep_chamber prep_samples 3. Prepare Samples (Dilute SM & Rxn Mixture) prep_chamber->prep_samples spot 4. Spot Plate (SM, Rxn, Co-spot) prep_samples->spot develop 5. Develop Plate (Run in chamber) spot->develop dry 6. Dry Plate develop->dry visual_uv 7. Visualize (UV) (Circle spots) dry->visual_uv visual_stain 8. Visualize (Stain) (e.g., Permanganate) visual_uv->visual_stain analyze 9. Analyze (Calculate Rf, interpret) visual_stain->analyze

Caption: Standard workflow for reaction monitoring using TLC.

Step-by-Step Methodology
  • Plate Preparation:

    • Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three distinct, equidistant lanes on the baseline for your samples: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Chamber Preparation:

    • Pour your chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[4]

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and let it saturate for 5-10 minutes. This ensures the atmosphere in the chamber is saturated with solvent vapors, leading to a more even solvent front.[1]

  • Sample Spotting:

    • Prepare dilute solutions of your starting material and a sample from your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Overly concentrated samples can cause significant streaking.[5]

    • Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" lane. The spot should be no more than 1-2 mm in diameter.[1]

    • Spot the reaction mixture onto the "RXN" lane.

    • For the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber and close the lid. Do not disturb the chamber while the plate is developing.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: First, examine the dried plate under a UV lamp (254 nm). Aromatic and conjugated compounds, like the reactants and products in this synthesis, will appear as dark spots against the fluorescent green background of the plate.[6][7] Circle all visible spots with a pencil.

    • Chemical Stain: For secondary visualization, use a stain. A potassium permanganate (KMnO₄) dip or spray is a good general-purpose choice, as it reacts with many organic functional groups. Gently heat the plate with a heat gun after staining to develop the spots.[1]

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent front).[3]

    • Compare the lanes. The disappearance of the spot in the "RXN" lane that corresponds to the "SM" spot indicates the consumption of the starting material. The appearance of a new spot (the product) is the primary indicator of reaction progress.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the TLC analysis of this synthesis.

Troubleshooting Logic Flow

TLC_Troubleshooting cluster_separation Separation Issues cluster_spotting Spotting & Appearance Issues cluster_solutions Potential Solutions problem Problem Observed on TLC Plate p1 Spots are streaking or tailing problem->p1 p2 Spots are too low (Rf < 0.1) problem->p2 p3 Spots are too high (Rf > 0.9) problem->p3 p4 Spots won't separate (Similar Rf) problem->p4 p5 Spots are very large or blob-like problem->p5 p6 No spots are visible at all problem->p6 s1 Dilute sample significantly p1->s1 s2 Add 0.5% triethylamine (base) or acetic acid to eluent p1->s2 If compound is basic/acidic s3 Increase eluent polarity (More EtOAc, less Hexane) p2->s3 s4 Decrease eluent polarity (Less EtOAc, more Hexane) p3->s4 s5 Try a different solvent system (e.g., DCM/Methanol) p4->s5 p5->s1 s6 Use a smaller capillary or spot multiple times, drying in between p5->s6 s7 Use a chemical stain (e.g., KMnO₄) p6->s7 If not UV-active s8 Check reaction / sample concentration p6->s8

Caption: A decision-making flowchart for common TLC problems.

Q1: My spots are streaking vertically instead of forming tight circles. What's wrong?

  • Answer: This is one of the most common TLC issues.[8]

    • Cause 1: Sample is too concentrated. This is the most frequent reason. Overloading the plate causes the compound to "bleed" up the silica as the solvent moves.[4]

    • Solution 1: Dilute your reaction sample 10-fold or even 100-fold with a volatile solvent and re-spot.

    • Cause 2: Compound is acidic or basic. The aniline nitrogen in your molecules is basic. Basic compounds can interact inconsistently with the slightly acidic silica gel, causing tailing.[5]

    • Solution 2: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica, leading to sharper spots.[5]

Q2: All my spots are stuck on the baseline (Rf values are near zero).

  • Answer: This indicates that your compounds are too polar for the current solvent system and are binding very strongly to the polar silica plate.[1]

    • Cause: The mobile phase is not polar enough to effectively move the compounds off the stationary phase.

    • Solution: You need to increase the polarity of your mobile phase.[9] For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, move from a 9:1 ratio to a 4:1 or even a 1:1 ratio.

Q3: All my spots ran to the top of the plate with the solvent front (Rf values are near 1.0).

  • Answer: This is the opposite problem. Your compounds are not polar enough to interact with the silica and are simply being carried along with the highly polar solvent.[1]

    • Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of your mobile phase.[9] For a hexane/ethyl acetate system, increase the proportion of hexane. For example, if you are using 1:1, try 4:1 or 9:1.

Q4: I see more than two spots in my reaction lane. What do they mean?

  • Answer: Multiple spots indicate the presence of multiple compounds in your reaction mixture.

    • Interpretation: One spot should correspond to your starting material (confirm with the "SM" and "CO" lanes). Another should be your product. Any additional spots are likely impurities or byproducts. The nitration of substituted anilines can sometimes lead to different positional isomers or dinitrated products, which would appear as separate spots.[10]

    • Action: Continue to monitor the reaction. Ideally, the starting material spot will disappear, the product spot will intensify, and any intermediate byproduct spots may appear and then disappear. If unexpected spots persist, you will need to plan for a more rigorous purification step (e.g., column chromatography).

Q5: I don't see any spots under the UV lamp. Did my reaction fail?

  • Answer: Not necessarily. While the aromatic nitroaniline structure should be UV active, there are a few possibilities.[6]

    • Cause 1: The concentration is too low. The compound may be present but below the detection limit of the UV lamp.

    • Solution 1: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[4]

    • Cause 2: The compound is a poor UV absorber. This is unlikely for this specific molecule but possible.

    • Solution 2: Always use a chemical stain as a secondary visualization method. A potassium permanganate or p-anisaldehyde stain will visualize most organic compounds and give you a definitive answer.[1]

Q6: The TLC of my reaction mixture looked clean, but after work-up, I see new spots. Why?

  • Answer: This suggests that your product or another compound in the mixture may be unstable to the work-up conditions.[11]

    • Cause: Exposure to acid, base, water, or even air during the extraction and washing steps can cause decomposition or side reactions.[11]

    • Solution: Take small aliquots of your reaction mixture and simulate your work-up steps on a small scale, running a TLC after each step (e.g., after adding acid, after adding base) to identify which step is causing the degradation. This will allow you to modify your work-up procedure accordingly.

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Thin_Layer_Chromatography]([Link]_ Chromatography)

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • Google Patents. (2014). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • PubMed Central (PMC). (2007). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Analytical Methods. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • Analytical Methods (RSC Publishing). (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Google Patents. (2014). Synthesis method of substituted nitroaniline.
  • EPFL. TLC Visualization Reagents. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Interchim – Blog. (2018). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Reddit. (2024). TLC for amide synthesis. [Link]

  • University of York, Chemistry Teaching Labs. Visualising plates. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • alwsci Blogs. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • YouTube. (2013). Calculating Rf Values. [Link]

  • Indian Journal of Chemical Technology. (2004). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • ResearchGate. (2018). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • Practical Solutions. (2023). Troubleshooting Common Issues in Thin Layer Chromatography. [Link]

  • PubMed Central (PMC). (2014). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. [Link]

  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. [Link]

  • Journal of Al-Nahrain University. (2012). Synthesis and Characterization of some Anilines Oxidative Coupling Products. [Link]

  • ResearchGate. (2022). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]

  • BYJU'S. RF Value Explanation. [Link]

  • PubMed. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Purifying Nitroaniline Derivatives with Column Chromatography

Welcome to our dedicated technical guide for the purification of nitroaniline derivatives using column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for the purification of nitroaniline derivatives using column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses the fundamental questions that form the basis of a successful separation of nitroaniline isomers and their derivatives.

Q1: What is the fundamental principle for separating nitroaniline isomers via column chromatography?

The separation of nitroaniline isomers is primarily based on their differences in polarity.[1][2] In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase.[3][4] Molecules separate based on their affinity for the stationary phase; more polar compounds adsorb more strongly and therefore elute from the column more slowly.[5][6]

The polarity of nitroaniline isomers generally follows this trend:

  • p-nitroaniline (most polar): The amino (-NH₂) and nitro (-NO₂) groups are on opposite sides of the benzene ring, leading to a significant molecular dipole moment. This allows for strong intermolecular hydrogen bonding with the polar silica gel, resulting in high retention and a low Rƒ value.[1][7]

  • m-nitroaniline (intermediate polarity): The functional groups are in a meta position, resulting in polarity between the ortho and para isomers.[8]

  • o-nitroaniline (least polar): The adjacent amino and nitro groups form a strong intramolecular hydrogen bond.[7][8] This internal bonding reduces the molecule's ability to interact with the polar stationary phase, causing it to travel through the column more quickly, resulting in a higher Rƒ value.[1][7]

Q2: Which stationary phase is best for nitroaniline purification?

Silica gel (SiO₂) is the most common and recommended stationary phase for separating nitroaniline derivatives.[1][9][10]

  • Causality: Silica gel is highly polar and slightly acidic.[6][10] Its surface is covered with silanol groups (Si-OH) that act as hydrogen bond donors and acceptors, interacting strongly with the polar nitro and amino groups of the analytes.[11] This strong interaction is essential for achieving differential retention among the isomers.

For highly basic derivatives that might interact irreversibly or degrade on acidic silica, neutral or basic alumina (Al₂O₃) can be a viable alternative.[10] However, its activity can be less predictable than silica's.

Q3: How do I select the right mobile phase (eluent)?

The mobile phase must be optimized to achieve a balance: it must be polar enough to move the compounds down the column but not so polar that all compounds elute together. The selection process is almost always performed empirically using Thin Layer Chromatography (TLC) prior to running the column.[1][12][13]

  • The Goal of TLC: Find a solvent system where the target compound has a Retention Factor (Rƒ) value between 0.25 and 0.35 .[6][9][14] This Rƒ range typically provides the best balance for good separation on a column.[15]

  • Common Solvent Systems: Mixtures of a non-polar solvent (e.g., hexane, cyclohexane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) are standard.[1][8] The ratio is adjusted to achieve the target Rƒ.

  • Eluting Power: In normal-phase chromatography, the eluting power of the solvent increases with its polarity.[16] Adding more ethyl acetate to a hexane/ethyl acetate mixture will increase the mobile phase's polarity, causing all compounds to move faster and have higher Rƒ values.[12]

Q4: What is the difference between isocratic and gradient elution, and which should I use?
  • Isocratic Elution: The composition of the mobile phase remains constant throughout the entire separation (e.g., using 70:30 hexane:ethyl acetate from start to finish).[17] This method is simpler to execute but can lead to significant peak broadening for compounds that are strongly retained (late-eluting peaks).[17]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 90:10 hexane:ethyl acetate and slowly increasing to 70:30).[18][19]

Recommendation: For mixtures containing nitroaniline derivatives with widely different polarities, gradient elution is highly recommended .[18][20] It provides sharper peaks for late-eluting compounds, reduces total run time, and improves overall resolution.[17][20]

Q5: How does the TLC Rƒ value predict the behavior on the column?

The Rƒ value is critically important for planning your column run. It helps estimate the volume of solvent required to elute your compound. The relationship is defined by the number of Column Volumes (CV) needed for elution, where one CV is the void volume of the packed column.[21]

Formula: CV = 1 / Rƒ[21][22]

  • Practical Example: If your target compound has an Rƒ of 0.25 on the TLC plate, it will require approximately 1 / 0.25 = 4 column volumes to elute from the column.[22] This allows you to anticipate when to start collecting fractions for your product, saving time and solvent.

Section 2: Experimental Protocols & Workflows

Adherence to proper technique is paramount for reproducible, high-quality separations. Follow these validated protocols for consistent results.

Workflow Overview: From TLC to Purified Compound

G TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Slurry Method) TLC->Pack Rƒ ≈ 0.3 Load 3. Sample Loading (Wet or Dry Method) Pack->Load Elute 4. Elution & Fraction Collection (Isocratic or Gradient) Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Identify pure fractions

Caption: Standard workflow for column chromatography purification.

Protocol 1: Selecting a Solvent System via TLC
  • Prepare Samples: Dissolve a small amount of your crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[8] If available, prepare separate solutions of your pure starting materials and expected products to use as standards.[8]

  • Spot the TLC Plate: Use a capillary tube to spot the crude mixture and any standards onto a silica gel TLC plate, about 1 cm from the bottom. Keep the spots small and well-separated.[8]

  • Develop the Plate: Place a small amount of your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate) into a developing chamber with a piece of filter paper to ensure vapor saturation. Place the TLC plate in the chamber, ensuring the solvent level is below the spots.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front. Visualize the spots. Nitroanilines are often yellow, but a UV lamp is highly effective for visualization as they are UV-active.[8][23] Circle the spots.

  • Calculate Rƒ: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rƒ for each component.[24]

  • Optimize: Adjust the solvent ratio until your desired compound has an Rƒ of ~0.3 and is well-separated from impurities.

    • If Rƒ is too high (>0.5), decrease the mobile phase polarity (add more hexane).

    • If Rƒ is too low (<0.2), increase the mobile phase polarity (add more ethyl acetate).

Protocol 2: Packing the Column (Slurry Method)

The slurry method is superior to dry packing as it minimizes the risk of air bubbles and channels, which ruin separation efficiency.[6][9]

  • Prepare the Column: Clamp a glass column perfectly vertically. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.[6] Add a ~1 cm layer of sand on top of the plug.

  • Make the Slurry: In a beaker, measure the required amount of silica gel (typically 30-100 times the weight of your crude sample).[14] Add your initial, least polar eluent and stir to create a smooth, pourable slurry with no air bubbles.[6][9]

  • Pack the Column: Fill the column about halfway with the same eluent. Pour the silica slurry into the column in a single, continuous motion.

  • Settle the Silica: Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed.[14] The goal is a uniform, homogenous packing.

  • Finalize Preparation: Once the silica has settled, add another ~1 cm layer of sand on top to prevent disruption of the silica bed during solvent addition.[14] Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

Protocol 3: Loading the Sample and Running the Column
  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude sample in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel (2-3 times the sample weight) to this solution.[14]

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.[14]

  • Elution:

    • Carefully add your starting eluent to the column.

    • Open the stopcock and begin collecting fractions in numbered test tubes or vials.[12]

    • Maintain a constant level of solvent at the top of the column to avoid letting it run dry.

    • If running a gradient, systematically and slowly increase the proportion of the more polar solvent in the eluent.[17]

  • Monitoring: Monitor the separation by collecting small, regular fractions and analyzing them by TLC to determine which ones contain your pure compound.[12]

Section 3: Troubleshooting Guide

Even with careful preparation, issues can arise. This guide provides solutions to common problems encountered during the purification of nitroaniline derivatives.

Troubleshooting Decision Pathway

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Poor Separation (Co-elution) C1 Solvent too polar P1->C1 C2 Column overloaded P1->C2 C3 Poor packing (channels) P1->C3 P2 Compound Stuck (No Elution) C4 Solvent not polar enough P2->C4 C5 Compound decomposition P2->C5 P3 Slow/Blocked Flow C6 Sample crystallization P3->C6 C7 Frit/Plug clogged P3->C7 P4 Cracked Silica Bed C8 Column ran dry P4->C8 S1 Decrease eluent polarity C1->S1 S2 Use less sample or a wider column C2->S2 S3 Repack column carefully C3->S3 S4 Increase eluent polarity (gradient) C4->S4 S5 Consider neutral alumina C5->S5 S6 Pre-purify or use wider column C6->S6 S7 Check plug/frit for fines C7->S7 S8 Repack; never let solvent drop below sand C8->S8

Caption: A decision tree for troubleshooting common chromatography issues.

Q: My compounds are eluting together, but they separated perfectly on the TLC plate. What happened?

This is a common issue that can arise from several factors:

  • Overly Polar Solvent: The solvent system that gives an Rƒ of 0.3 on TLC might still be too strong for the larger scale of a column. Try starting the column with a less polar mixture (e.g., one that gives an Rƒ of ~0.1-0.15) and gradually increasing the polarity.[14]

  • Column Overloading: Too much sample was loaded for the amount of silica used.[25] The stationary phase becomes saturated, and separation cannot occur. A general rule is to use a silica-to-sample weight ratio of at least 30:1 for easy separations and up to 100:1 for difficult ones.[14]

  • Poor Packing: Channels or cracks in the silica bed create pathways where the solvent and sample can travel through without interacting with the stationary phase, leading to co-elution.[6] This is avoided by using the slurry packing method.

Q: My yellow compound band is stuck at the top of the column and won't move down. What should I do?

This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.

  • Solution: Gradually and systematically increase the polarity of your eluent.[1] For example, if you are using 90:10 hexane:ethyl acetate, switch to 80:20, then 70:30, and so on. This is effectively performing a step-gradient elution.

  • Alternative Cause: In rare cases, the compound may be decomposing on the acidic silica gel, which can cause streaking or irreversible binding.[26] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[26]

Q: The solvent flow has stopped or slowed to a trickle. What is the cause and can I fix it?

A blocked column is a serious issue, often caused by one of the following:

  • Sample Crystallization: If your crude sample is highly concentrated, it can crystallize at the top of the column, forming a barrier that blocks solvent flow.[26]

  • Clogged Frit/Plug: Very fine silica particles may have passed through the bottom sand layer and clogged the cotton plug or glass frit.

  • Solution: The prognosis is often poor for a blocked column.[26] You may try carefully stirring the very top layer of sand/silica with a long pipette to break up any crystallized material.[26] If the plug is clogged, applying gentle positive pressure (flash chromatography) may help, but often the column must be repacked.

Section 4: Data Summary

The following table provides typical solvent systems and expected Rƒ value order for the separation of nitroaniline isomers on silica gel. These are starting points and should always be optimized with TLC for your specific mixture.

CompoundPolarityExpected Rƒ ValueCommon Eluent System (Hexane:Ethyl Acetate)
o-Nitroaniline Least PolarHighest70:30 to 80:20
m-Nitroaniline IntermediateIntermediate60:40 to 70:30
p-Nitroaniline Most PolarLowest50:50 to 60:40

References

  • (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx - Academia.edu. Available at: [Link]

  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. Available at: [Link]

  • Analysis of The Composition of Mixture of Nitro An... | PDF | Thin Layer Chromatography | Chemistry - Scribd. Available at: [Link]

  • Chemical/Laboratory Techniques: Column Chromatography - YouTube. Available at: [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]

  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • In Normal Phase Chromatography Which Compound Is Eluted First? - Chemistry For Everyone - YouTube. Available at: [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? - ResearchGate. Available at: [Link]

  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. Available at: [Link]

  • What Is The RF Value And Its Importance In Chromatography? - Chemistry For Everyone. Available at: [Link]

  • Column chromatography issues : r/chemistry - Reddit. Available at: [Link]

  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. Available at: [Link]

  • When is Gradient Elution Better than Isocratic Elution? - Biotage. Available at: [Link]

  • Tips and Tricks for the Lab: Column Packing - ChemistryViews. Available at: [Link]

  • Some helpful column chromatography math : r/chemistry - Reddit. Available at: [Link]

  • Chromatography and Rf Values (GCSE Chemistry) - Study Mind. Available at: [Link]

  • TLC Separation of Nitroanilines | PDF | Chromatography - Scribd. Available at: [Link]

  • Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography - Oreate AI. Available at: [Link]

  • Nitroanilne TLC | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]

  • Running a Silica Gel Column - CommonOrganicChemistry.com. Available at: [Link]

  • [FREE] In normal-phase column chromatography, which solvent has more eluting power: hexane or - brainly.com. Available at: [Link]

  • Thin Layer Chromatography - NPTEL. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]

  • Column chromatography - Columbia University. Available at: [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu. Available at: [Link]

  • Isocratic v. Gradient - Agilent. Available at: [Link]

  • Why is TLC Rf important for flash column chromatography optimization? - Biotage. Available at: [Link]

  • Packing Normal Phase Columns - Chemistry LibreTexts. Available at: [Link]

  • The Power of Mobile Phase Strength | LCGC International - Chromatography Online. Available at: [Link]

  • Thin Layer Chromatography and Column Chromatography - One Part of Chemistry. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • Column chromatography - Simon Fraser University. Available at: [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials. Available at: [Link]

  • Solvent selection in liquid chromatography - Molnar Institute. Available at: [Link]

  • Column Chromatography - University of Colorado Boulder. Available at: [Link]

Sources

Optimization

Challenges in the synthesis of multi-substituted anilines

Aniline and its multi-substituted derivatives are cornerstone building blocks in modern chemistry, pivotal to the synthesis of a vast range of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the in...

Author: BenchChem Technical Support Team. Date: February 2026

Aniline and its multi-substituted derivatives are cornerstone building blocks in modern chemistry, pivotal to the synthesis of a vast range of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the inherent reactivity of the aniline scaffold, while synthetically useful, presents a unique set of challenges. The powerful activating and directing effects of the amino group, its basicity, and its susceptibility to oxidation can complicate synthetic strategies, leading to issues with regioselectivity, functional group tolerance, and product purity.

This technical support guide, designed for researchers and drug development professionals, provides practical, field-tested solutions to the common problems encountered during the synthesis of multi-substituted anilines. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust, self-validating synthetic routes.

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My electrophilic aromatic substitution (EAS) is giving me a mixture of ortho and para isomers, and I only want the para product. How can I improve regioselectivity?

Root Cause Analysis: The amino group is a potent ortho, para-director and a strong activating group for electrophilic aromatic substitution.[3][4] Its powerful electron-donating nature significantly lowers the activation energy for substitution at the positions ortho and para to it, often leading to poor regioselectivity and even polysubstitution.[5][6]

Solution: Amide Protection Strategy

The most reliable method to control this reactivity is to temporarily "tame" the amino group by converting it to an amide, most commonly an acetanilide. This has two key benefits:

  • Steric Hindrance: The bulky acetyl group sterically disfavors substitution at the ortho positions, making the para position the primary site of reaction.

  • Reduced Activating Strength: The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density into the aromatic ring. This moderates the reaction, preventing over-reaction.[5]

Workflow for Regioselective Para-Bromination:

  • Protection: React the starting aniline with acetyl chloride or acetic anhydride to form the acetanilide.[5][7]

  • Electrophilic Substitution: Perform the bromination on the protected acetanilide. You will observe significantly higher selectivity for the para-position.

  • Deprotection: Hydrolyze the amide group under acidic or basic conditions to regenerate the amino group, yielding the desired para-bromoaniline.

Q2: I'm attempting a bromination and getting a 2,4,6-tribromoaniline precipitate, but I only want monosubstitution. What's happening?

Root Cause Analysis: This is a classic example of over-activation. The -NH2 group activates the benzene ring so strongly that substitution occurs at all available ortho and para positions, especially with reactive electrophiles like bromine water.[5][8]

Solution: Reduce Reactivity of Both Reactants

  • Protect the Amine: As in the previous problem, converting the aniline to an acetanilide is the first and most crucial step. This significantly dampens the ring's activation.[5]

  • Moderate the Electrophile: Instead of using highly reactive bromine water, perform the reaction in a less polar solvent like glacial acetic acid. This moderates the electrophilicity of the bromine.

Q3: My Friedel-Crafts alkylation/acylation on a substituted aniline is not working. The starting material is recovered unchanged. Why?

Root Cause Analysis: This is a common and fundamental limitation. Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). The aniline's amino group is a Lewis base and will react with the Lewis acid catalyst.[3] This forms a complex where the nitrogen atom bears a positive charge, which strongly deactivates the aromatic ring towards electrophilic substitution by pulling electron density out of it.[3]

Solution: Circumvent the Limitation

  • Protecting Group Strategy: Protect the aniline as an acetanilide. The resulting amide is significantly less basic and does not readily complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. The acetyl group can be removed post-reaction.

  • Alternative Synthesis Route: If protection/deprotection is not feasible, consider an alternative route. For example, perform the Friedel-Crafts reaction on a precursor like nitrobenzene (which is deactivated but will react) and then reduce the nitro group to an aniline in a subsequent step.[9]

start Start: Friedel-Crafts on Aniline aniline Aniline (-NH2) (Lewis Base) start->aniline complex Deactivated Complex [Ring]-NH2+-AlCl3- aniline->complex Reacts with catalyst Lewis Acid (e.g., AlCl3) catalyst->complex no_reaction No Reaction complex->no_reaction Ring is Deactivated caption Mechanism of Friedel-Crafts Failure with Anilines start Desired Multi-Substituted Aniline q1 Are sensitive functional groups present? start->q1 route1 Route 1: Nitration-Reduction q1->route1 No route2 Route 2: Direct C-N Coupling (e.g., Buchwald-Hartwig) q1->route2 Yes nitration Nitration (HNO3/H2SO4) route1->nitration coupling Pd-catalyzed Amination of Aryl Halide route2->coupling reduction Reduction (Fe/HCl, SnCl2, H2/Pd) nitration->reduction caption Synthetic Route Selection Workflow

Sources

Reference Data & Comparative Studies

Validation

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline vs other cytotoxic agents

An In-Depth Guide for Researchers and Drug Development Professionals In the dynamic field of oncology research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the dynamic field of oncology research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. This guide offers a comparative analysis of emerging compounds, placing them in context with established chemotherapeutics. While direct experimental data on the specific molecule 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is not publicly available in the referenced literature, this guide will explore the cytotoxic potential of structurally related compounds and benchmark them against well-known cytotoxic agents. This analysis is grounded in the known biological activities of key structural motifs, including substituted nitroanilines, to provide a scientifically informed perspective for researchers in drug discovery.

The Chemical Space of Substituted Nitroanilines: A Foundation for Cytotoxicity

Substituted anilines, particularly those bearing methoxy and nitro functional groups, are recognized as important pharmacophores in medicinal chemistry. The core structure, 4-methoxy-2-nitroaniline, serves as a versatile building block in the synthesis of various heterocyclic compounds with demonstrated biological activities.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including anticancer and antimicrobial properties.[2] The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is crucial for the chemical reactivity and biological interactions of these molecules.[3]

While the specific combination of a bromo and a cyclohexyl group on this scaffold is not documented in the provided search results, the presence of bromine and methoxy groups on aromatic rings is a recurring theme in the design of potent cytotoxic compounds. For instance, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides have revealed that bromo and methoxy substitutions can lead to potent cytotoxic agents, with some compounds exhibiting sub-micromolar efficacy against cancer cell lines like HeLa, HT-29, and particularly MCF7.[4][5]

Benchmarking Against Established Cytotoxic Agents

To provide a clear perspective on the potential efficacy of novel compounds, it is essential to compare them against the performance of established cytotoxic drugs. The following table summarizes the mechanisms of action and typical in vitro potencies of several widely used chemotherapeutic agents.

Cytotoxic AgentMechanism of ActionTypical IC50 Range (µM) against sensitive cell linesKey Limitations
Doxorubicin DNA intercalation and inhibition of topoisomerase II0.01 - 1Cardiotoxicity, myelosuppression, drug resistance
Cisplatin Forms DNA adducts, leading to apoptosis1 - 10Nephrotoxicity, neurotoxicity, ototoxicity, drug resistance
Paclitaxel Microtubule stabilizer, leading to mitotic arrest0.001 - 0.1Neurotoxicity, myelosuppression, hypersensitivity reactions
5-Fluorouracil Thymidylate synthase inhibitor, disrupting DNA synthesis1 - 50Myelosuppression, mucositis, hand-foot syndrome

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Potential Mechanisms of Action for Novel Nitroaniline Derivatives

Based on the biological activities of related compounds, several potential mechanisms of action for novel bromo-methoxy-nitroaniline derivatives can be postulated.

Microtubule Targeting

A significant number of cytotoxic compounds containing methoxy-substituted phenyl rings exert their anticancer effects by targeting the microtubule network, which is critical for cell division. These agents can bind to tubulin, the protein subunit of microtubules, and disrupt its polymerization dynamics.[4][5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Hypothesized Microtubule Disruption Pathway

G cluster_cell Cancer Cell Novel_Agent Bromo-Methoxy-Nitroaniline Derivative Tubulin Tubulin Dimers Novel_Agent->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G cluster_pathway PI3K/Akt/mTOR Pathway Novel_Agent Bromo-Methoxy-Nitroaniline Derivative Akt Akt Novel_Agent->Akt Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Postulated inhibition of the PI3K/Akt/mTOR survival pathway.

Experimental Protocols for Cytotoxicity Assessment

To ensure the rigorous evaluation of novel cytotoxic agents and enable meaningful comparisons, standardized experimental protocols are essential. The following provides a detailed methodology for a common in vitro cytotoxicity assay.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline) and control cytotoxic drugs

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound and control drugs to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G

Sources

Comparative

A Comparative Guide to Batch vs. Continuous Flow Synthesis for Aniline Derivatives

Aniline and its derivatives are cornerstone structural motifs in a multitude of industries, serving as critical intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The efficient a...

Author: BenchChem Technical Support Team. Date: February 2026

Aniline and its derivatives are cornerstone structural motifs in a multitude of industries, serving as critical intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The efficient and safe synthesis of these compounds is paramount. Traditionally, aniline derivatives have been produced via batch processing. However, the paradigm is shifting as continuous flow chemistry emerges as a powerful, efficient, and safer alternative.[2]

This guide provides an in-depth comparison of batch and continuous flow methodologies for the synthesis of aniline derivatives, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in selecting the optimal approach for their synthetic challenges.

Fundamental Principles: A Tale of Two Methodologies

The Traditional Approach: Batch Synthesis

Batch synthesis is the conventional method where reactants are loaded into a single vessel (a reactor), brought to specific conditions (temperature, pressure), and allowed to react over a set period.[3] Once the reaction is complete, the product is isolated through a series of work-up steps. This approach is akin to cooking in a pot; all ingredients are combined, cooked, and then served.

Causality Behind Batch Operations: The primary advantage of batch processing lies in its flexibility. A single reactor can be used for various reactions and scales, making it ideal for exploratory research and the synthesis of small quantities where reaction conditions are still under optimization.[3]

The Modern Alternative: Continuous Flow Synthesis

Continuous flow chemistry involves pumping reactant streams through a network of tubes or microreactors where they mix and react.[4] The product emerges continuously from the reactor outlet.[5] This process is analogous to an assembly line, where raw materials enter at one end and a finished product continuously exits at the other.

Causality Behind Flow Operations: Flow chemistry's design inherently offers superior control over reaction parameters. The small internal volume and high surface-area-to-volume ratio of flow reactors allow for extremely efficient heat and mass transfer, which are often limiting factors in batch scale-up.[6][7] This precise control enables reactions to be run under conditions that would be hazardous or impossible in a batch reactor.[8]

Head-to-Head Comparison: Performance & Process Parameters

The decision to use batch or flow synthesis depends on numerous factors, from reaction kinetics to safety and scalability goals. Below is a detailed comparison grounded in key performance indicators.

ParameterBatch SynthesisContinuous Flow SynthesisRationale & Field Insights
Heat Transfer Limited by vessel surface area; poor surface-area-to-volume ratio. Risk of thermal runaways with exothermic reactions.Excellent due to high surface-area-to-volume ratio in small channels/tubes.[7]Many aniline syntheses, like nitrations or aminations, are exothermic. Flow chemistry's superior heat dissipation allows for higher reaction temperatures and concentrations, drastically reducing reaction times while maintaining safety.[6]
Mass Transfer & Mixing Dependent on stirrer efficiency; can be non-homogenous, creating local "hot spots" of concentration.[3]Highly efficient and rapid due to short diffusion distances in microchannels, leading to predictable and reproducible reaction profiles.[6]In reactions like the Buchwald-Hartwig amination, efficient mixing is crucial for catalyst performance. The rapid, diffusion-based mixing in flow reactors often leads to cleaner reactions and higher yields.[2][6]
Safety Large volumes of reactants and solvents are held at reaction conditions, increasing the risk associated with hazardous reagents or exothermic events.[9]Only a small volume of material is reacting at any given time, making the process inherently safer.[5][10] Enables the use of hazardous reagents (e.g., diazomethane, strong acids) with significantly reduced risk.[6]The synthesis of aniline derivatives can involve toxic reagents and intermediates. The small reactor volume in flow systems minimizes potential exposure and the severity of any potential incident.[8]
Scalability Challenging. "Scaling up" often requires complete re-optimization of the process due to changes in heat and mass transfer properties.[3]Seamless. Production is increased by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).[3][11]A process optimized in a lab-scale flow reactor can often be directly translated to pilot or production scale with minimal changes, significantly shortening development timelines.[5][12]
Reaction Control & Optimization Parameters are changed sequentially, making optimization a time-consuming process.Automated systems allow for rapid variation of parameters (temperature, residence time, stoichiometry), enabling faster optimization.[13]The steady-state operation in flow allows for immediate feedback on how parameter changes affect the product stream, accelerating the discovery of optimal conditions.[9]
Product Quality & Yield Batch-to-batch variability can be an issue. Slower heat and mass transfer can lead to more side products and lower yields.Consistent product quality due to precise control over reaction parameters.[11] Often results in higher yields and purity.[2]The precise temperature control and rapid mixing in flow chemistry minimize the formation of impurities, simplifying purification and improving overall process efficiency.[7]

Visualizing the Workflow: Batch vs. Flow

The fundamental differences in workflow between batch and continuous flow synthesis are illustrated below.

G cluster_0 Batch Synthesis Workflow cluster_1 Continuous Flow Synthesis Workflow b1 1. Charge Reactor (Reactants, Solvents) b2 2. Reaction (Heating/Cooling, Stirring) b1->b2 b3 3. Work-up (Quench, Extraction) b2->b3 b4 4. Isolation (Purification, Drying) b3->b4 f1 1. Pump Reagent Streams f2 2. Mix & React in Reactor (Coil, Packed Bed, etc.) f1->f2 f3 3. In-line Work-up/Quench (Optional) f2->f3 f4 4. Continuous Collection of Product Stream f3->f4 G prep 1. Preparation - Add Aryl Bromide (1.0 eq), Aniline (1.2 eq), Base (e.g., NaOtBu, 1.4 eq), Pd-catalyst, and Ligand to an oven-dried flask. - Add anhydrous solvent (e.g., Toluene). react 2. Reaction - Seal the flask and heat to 80-110 °C. - Stir vigorously for 2-24 hours. - Monitor reaction progress by TLC/LC-MS. prep->react workup 3. Work-up - Cool to room temperature. - Dilute with an organic solvent (e.g., Ethyl Acetate). - Filter through celite to remove solids. react->workup purify 4. Purification - Wash filtrate with water and brine. - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purify

Caption: Step-by-step experimental workflow for a typical batch Buchwald-Hartwig amination. [14]

Experimental Protocol: Continuous Flow Synthesis

This protocol is adapted from literature examples of continuous flow Buchwald-Hartwig aminations. [15][16]

G sol_prep 1. Solution Preparation - Solution A: Aryl Bromide, Aniline, Ligand in Toluene. - Solution B: Base (e.g., K-tert-amylate) in THF. - Solution C: Pd-catalyst in Toluene/THF. pumping 2. Pumping & Mixing - Pump solutions A, B, and C at defined flow rates into a T-mixer. sol_prep->pumping react 3. Reaction - Pass the mixed stream through a heated (e.g., 60-100 °C) coil or packed-bed reactor. - Residence time is controlled by flow rate and reactor volume (e.g., 5-30 minutes). pumping->react collect 4. Collection & Analysis - Use a back-pressure regulator to maintain system pressure and prevent solvent boiling. - Continuously collect the product stream exiting the reactor. - Analyze samples for conversion. react->collect

Caption: Step-by-step experimental workflow for a continuous flow Buchwald-Hartwig amination. [15]

Data Summary: A Performance Snapshot

The following table summarizes typical comparative data found in the literature for such a transformation.

MetricBatch ProcessContinuous Flow ProcessAdvantage of Flow
Reaction Time 4 - 12 hours24 minutes>10x Faster
Temperature 100 °C60 - 70 °CLower Energy, Fewer Side Products
Yield ~85%>95%Higher Productivity
Space-Time Yield LowHighMore product per unit of reactor volume per unit of time. [16]
Safety High concentration of reagents at high temperature for a long duration.Small reaction volume at steady-state, superior temperature control. [15]Inherently Safer Process

Note: Data is representative based on a life-cycle assessment and experimental comparison of a pharmaceutical intermediate synthesis via Buchwald-Hartwig amination. [15][16]

Conclusion and Future Outlook

For exploratory synthesis and small-scale discovery chemistry, the flexibility of batch processing remains invaluable. [3]However, for process optimization, scale-up, and manufacturing, continuous flow synthesis offers undeniable advantages in safety, efficiency, and product consistency. [4][9]The ability to achieve seamless scalability, handle hazardous reagents more safely, and access novel reaction conditions makes flow chemistry a transformative tool for the synthesis of aniline derivatives. [3][5] As the pharmaceutical and fine chemical industries continue to embrace the principles of green chemistry and process intensification, the adoption of continuous flow methodologies is set to accelerate. [6][12]Investing in flow technology is not merely an equipment upgrade; it is a strategic move towards safer, more sustainable, and more efficient chemical manufacturing.

References

  • H.E.L Group. (2024). Batch Versus Flow in Pharma: The upsides of continuous chemistry. [Link]

  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. [Link]

  • G. M. Schoen, AMETEK VICI. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. [Link]

  • ResearchGate. (n.d.). The advantages of flow chemistry for the pharmaceutical industry. [Link]

  • Thompson, M. P., et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • Murray, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. [Link]

  • ResearchGate. (n.d.). A brief review on aniline and its derivatives. [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • AM Technology. (n.d.). Continuous Flow Reactor Systems: A Guide. [Link]

  • Bioprocess Online. (n.d.). Flow Chemistry Vs Batch Processes. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]

  • MDPI. (n.d.). Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?. [Link]

  • DODGEN. (n.d.). Continuous Flow Reactor. [Link]

  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. [Link]

  • PubMed Central. (2023). Aryne‐Enabled C−N Arylation of Anilines. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (n.d.). A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. [Link]

  • Asynt. (2021). Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow. [Link]

  • ACS Central Science. (2021). Translation of Batch to Continuous Flow in Photoredox Reactions. [Link]

  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. [Link]

  • SlideShare. (n.d.). CONTINUOUS FLOW REACTORS. [Link]

  • ResearchGate. (n.d.). N-arylation of aniline 50 with phenyl boronic acid. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • RSC Publishing. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • RSC Blogs. (2011). Continuous flow reactors: a perspective. [Link]

  • NIH. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Nonlinear Optical (NLO) Properties of Substituted Anilines

Introduction: The Promise of Substituted Anilines in Nonlinear Optics In the quest for next-generation materials for photonics and optoelectronics, organic molecules have emerged as exceptionally promising candidates. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Substituted Anilines in Nonlinear Optics

In the quest for next-generation materials for photonics and optoelectronics, organic molecules have emerged as exceptionally promising candidates. Their tailorable molecular structures allow for the fine-tuning of electronic and optical properties, a feat not easily achieved with traditional inorganic crystals. Among these, substituted anilines represent a cornerstone class of molecules for nonlinear optical (NLO) applications. Aniline, with its electron-rich amino group (-NH₂) connected to a π-conjugated phenyl ring, provides a versatile and highly modifiable scaffold. By strategically attaching electron-donating (D) or electron-withdrawing (A) groups, we can engineer significant intramolecular charge transfer (ICT), which is the fundamental origin of high molecular NLO responses.[1][2]

This guide provides a comparative analysis of the NLO properties of various substituted anilines. We will move beyond a simple cataloging of data to explore the underlying structure-property relationships that govern their performance.[3][4] This analysis is grounded in both experimental data and computational insights, offering researchers and drug development professionals a comprehensive understanding of how to select or design aniline derivatives for specific NLO applications, from optical switching to bio-imaging.

Pillar 1: The Molecular Architecture for Enhanced NLO Response

The NLO response of a molecule is described by its hyperpolarizabilities, β (first hyperpolarizability, related to second-order effects like SHG) and γ (second hyperpolarizability, related to third-order effects).[5] To maximize these values in aniline derivatives, a "push-pull" architecture is typically employed. This involves modifying the basic aniline structure to create a D-π-A system.

  • The Donor (D): The amino group (-NH₂) of aniline is a moderate electron donor. Its efficacy can be enhanced by alkylation, such as in N,N-dimethylaniline.

  • The π-Bridge: The phenyl ring acts as the π-conjugated bridge, facilitating the movement of electron density from the donor to the acceptor.

  • The Acceptor (A): Attaching a strong electron-withdrawing group, such as a nitro group (-NO₂), to the para position of the ring creates a strong dipole and enhances the charge transfer, leading to a significant increase in the NLO response.[6]

The strategic placement of these groups is critical. For a dominant second-order (β) response, a non-centrosymmetric molecular structure is required, which is typically achieved with a para-substituted D-A configuration.

cluster_aniline Substituted Aniline (D-π-A System) cluster_field External Electric Field (E) Donor Electron Donor (-NR₂) PiBridge π-Conjugated Bridge (Phenyl Ring) Donor->PiBridge pushes electron density Acceptor Electron Acceptor (-NO₂, -CN) PiBridge->Acceptor facilitates charge transfer E_field High-Intensity Light E_field->PiBridge Induces Dipole Moment Enhances Polarization

Caption: Intramolecular Charge Transfer (ICT) in a D-π-A substituted aniline.

Pillar 2: Comparative Analysis of NLO Properties

The choice of substituent dramatically alters the NLO performance. The strength and position of the donor and acceptor groups are the primary determinants of the magnitude of the hyperpolarizability. Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting these properties before undertaking complex synthesis.[6][7][8]

Below is a comparative summary of first hyperpolarizability (β) for representative aniline derivatives. The values are typically compared against a standard reference like urea or para-nitroaniline (p-NA).

CompoundSubstituent (Position)Donor/Acceptor StrengthFirst Hyperpolarizability (β)Relative Enhancement (vs. Aniline)
Aniline-NH₂ (None)D~1-2 x 10⁻³⁰ esu1x
p-Chloroaniline-Cl (para)Weak A~3-5 x 10⁻³⁰ esu~2-3x
p-Nitroaniline (p-NA)-NO₂ (para)Strong A~30-35 x 10⁻³⁰ esu[9]~20-30x
N,N-dimethyl-p-nitroaniline-N(CH₃)₂ (para), -NO₂ (para)Strong D, Strong A> 50 x 10⁻³⁰ esu> 40x
2-Fluoro-4-nitroaniline-F (ortho), -NO₂ (para)Weak A, Strong A~25-30 x 10⁻³⁰ esu~15-25x

Key Insights from the Data:

  • Push-Pull Synergy: The most dramatic enhancement is seen in N,N-dimethyl-p-nitroaniline, where a strong donor (-N(CH₃)₂) and a strong acceptor (-NO₂) work in concert across the π-system. This synergistic effect is a cornerstone of molecular NLO design.[10]

  • Acceptor Strength: Replacing a weak acceptor like chlorine with a strong one like the nitro group (p-NA vs. p-chloroaniline) increases β by an order of magnitude.[6]

  • Donor Strength: Enhancing the donor strength from a primary amine (-NH₂) to a tertiary amine (-N(CH₃)₂) further boosts the hyperpolarizability.

  • Positional Effects: While para-substitution is often ideal for maximizing the primary charge-transfer axis, substituents at other positions can modulate the properties. For instance, an ortho-fluoro group can influence molecular planarity and electronic distribution, slightly altering the NLO response.[11]

Pillar 3: Experimental Validation & Methodologies

Theoretical predictions must be validated by robust experimental measurements. The choice of technique depends on the order of the nonlinearity being investigated.

Second-Order NLO Characterization: Hyper-Rayleigh Scattering (HRS)

For measuring the first hyperpolarizability (β) of molecules in solution, Hyper-Rayleigh Scattering is the gold standard.[12] Unlike other methods that require the application of an external electric field, HRS relies on the fluctuations in molecular orientation in a liquid to produce a second-harmonic signal, making it suitable for both dipolar and octupolar molecules.[13][14]

  • Sample Preparation:

    • Dissolve the synthesized aniline derivative in a suitable solvent (e.g., methanol, chloroform) to prepare a series of known concentrations. The solvent must be transparent at both the fundamental and second-harmonic wavelengths.

    • Prepare a reference solution of known β, typically p-nitroaniline in methanol.[15] This is crucial for calibration and self-validation of the results.

  • Optical Setup:

    • A high-intensity pulsed laser (e.g., Nd:YAG at 1064 nm) is used as the fundamental light source.

    • The laser beam is focused onto the sample cuvette.

    • The scattered light is collected at a 90° angle to the incident beam path to minimize interference from the fundamental beam.

  • Signal Detection:

    • A narrow bandpass filter centered at the second-harmonic wavelength (e.g., 532 nm for a 1064 nm fundamental) is placed before the detector to isolate the desired signal.

    • A sensitive photomultiplier tube (PMT) is used to detect the weak second-harmonic signal.

  • Data Analysis:

    • The intensity of the second-harmonic scattered light (I₂ω) is proportional to the square of the incident intensity (Iω)² and the concentration of the NLO molecule.

    • Plot I₂ω / (Iω)² versus concentration for both the sample and the reference standard. The slope of this line is related to the orientationally averaged hyperpolarizability.

    • The β of the unknown sample can be calculated using the equation: β_sample = β_ref * sqrt[(slope_sample / slope_ref) * (n_sample / n_ref)²] where 'n' represents the refractive indices of the solutions.

Hyper-Rayleigh Scattering (HRS) Workflow cluster_setup Optical Setup cluster_protocol Protocol Laser Pulsed Laser (e.g., 1064 nm) Lens1 Focusing Lens Laser->Lens1 Sample Sample Cuvette (Substituted Aniline in Solution) Lens1->Sample Lens2 Collection Lens Sample->Lens2 Scattered Light (2ω) Filter Bandpass Filter (e.g., 532 nm) Lens2->Filter PMT Photomultiplier Tube (PMT) Filter->PMT PC Data Acquisition System PMT->PC P1 1. Prepare solutions of known concentrations (Sample & Reference) P2 2. Measure scattered SHG intensity vs. concentration P1->P2 P3 3. Plot I(2ω) vs. concentration to obtain slopes P2->P3 P4 4. Calculate β using the reference standard method P3->P4

Caption: Experimental workflow for measuring first hyperpolarizability (β) via HRS.

Third-Order NLO Characterization: The Z-Scan Technique

The Z-scan technique is a simple yet powerful method for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β_abs), which are related to the real and imaginary parts of the third-order susceptibility (χ⁽³⁾), respectively.[16][17][18]

  • Sample Preparation:

    • Prepare a solution of the aniline derivative in a suitable solvent. The sample is typically held in a thin cuvette (e.g., 1 mm path length).

  • Optical Setup:

    • A laser beam with a Gaussian profile is focused using a lens.

    • The sample is mounted on a motorized translation stage that moves it along the beam path (the z-axis) through the focal point.

  • Detection (Simultaneous Open and Closed Aperture):

    • After passing through the sample, the beam is split.

    • Closed Aperture (CA): One part of the beam passes through a small aperture before reaching a detector. This setup is sensitive to changes in the beam's divergence caused by nonlinear refraction (self-focusing or self-defocusing). A pre-focal peak followed by a post-focal valley in the transmission curve indicates a negative n₂ (self-defocusing), which is common in materials with a thermal-optic effect.[19]

    • Open Aperture (OA): The other part of the beam is directed to a second detector without an aperture, collecting the entire beam's energy. This measurement is sensitive only to nonlinear absorption. A valley at the focal point indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).

  • Data Analysis:

    • The CA data is divided by the OA data to isolate the purely refractive nonlinearity. The difference between the peak and valley transmittance (ΔT_pv) is used to calculate n₂.

    • The OA data is fitted to a Lorentzian function to determine the nonlinear absorption coefficient (β_abs).

    • The real and imaginary parts of χ⁽³⁾ can then be calculated from n₂ and β_abs.

Z-Scan Experimental Workflow cluster_setup Optical Setup cluster_protocol Protocol & Analysis Laser CW or Pulsed Laser Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Splitter Beam Splitter Sample->Splitter Aperture Aperture Splitter->Aperture Closed Aperture Path (Measures n₂) Detector2 Detector 2 (Open) Splitter->Detector2 Open Aperture Path (Measures β_abs) Detector1 Detector 1 (Closed) Aperture->Detector1 Closed Aperture Path (Measures n₂) P1 1. Translate sample through the laser focus (along z-axis) P2 2. Record transmittance at both detectors simultaneously P1->P2 P3 3. Analyze Closed Aperture curve for n₂ (refractive) P2->P3 P4 4. Analyze Open Aperture curve for β_abs (absorptive) P2->P4

Caption: Workflow for third-order NLO characterization using the Z-scan technique.[20]

Conclusion and Future Directions

The comparative analysis clearly demonstrates that the NLO properties of anilines can be systematically and dramatically enhanced through targeted chemical substitution. The D-π-A "push-pull" motif is a highly effective strategy, with the NLO response being directly correlated to the strength of the donor and acceptor groups and their relative positions on the aniline scaffold.[21] Techniques like Hyper-Rayleigh Scattering and Z-scan provide the necessary experimental tools to validate and quantify these properties, guiding the rational design of new materials.

Future research will likely focus on incorporating aniline derivatives into more complex systems, such as polymers and oligomers, to improve material processability and stability while retaining high NLO activity.[11][22] Furthermore, exploring novel, stronger acceptor groups beyond the traditional nitro group could unlock even greater NLO performance, pushing the boundaries for their application in all-optical signal processing, data storage, and advanced biomedical imaging.

References

  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. (2022). National Institutes of Health. Available at: [Link]

  • Experimental and theoretical studies of NLO properties of organic–inorganic materials base on p-nitroaniline. (n.d.). ResearchGate. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). RSC Publishing. Available at: [Link]

  • Nonlinear Optical Properties of Halogenated Aniline Oligomers. (2016). ResearchGate. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Nonlinear optical susceptibility of two-dimensional WS 2 measured by hyper Rayleigh scattering. (n.d.). Optica Publishing Group. Available at: [Link]

  • (C6H7N2O)NO3: π-Conjugation-Driven Synergistic Enhancement of Second-Harmonic Generation and Birefringence. (2026). ACS Publications. Available at: [Link]

  • Computational studies of Distinct Anilines for Electrooptical properties. (2025). ResearchGate. Available at: [Link]

  • Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses. (n.d.). University of Southampton Research Repository. Available at: [Link]

  • Structure-Property Relationships in Organic Nonlinear Optical Materials. (2025). ResearchGate. Available at: [Link]

  • Hyper–Rayleigh scattering. (n.d.). Wikipedia. Available at: [Link]

  • Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores. (n.d.). ACS Publications. Available at: [Link]

  • Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (2021). ResearchGate. Available at: [Link]

  • Z-Scan for the Characterization of Transparent Optical Materials. (n.d.). Newport. Available at: [Link]

  • Highly Non-Linear Optical (NLO) organic crystals. (1988). NASA Technical Reports Server. Available at: [Link]

  • Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C 60 Doped Poly(dimethylacetylendicarboxylate). (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Nonlinear Optical Properties of Fe(II) and Ru(II) Alkynyl-Functionalized 1,3,5-Triphenyl-1,3,5-triazine-2,4,6-triones and 1,3,5-Triphenylbenzenes: Syntheses, Second-Harmonic Generation and Two-Photon Absorption. (n.d.). MDPI. Available at: [Link]

  • Hyper-Rayleigh scattering optical activity: Theory, symmetry considerations, and quantum chemistry applications. (2023). AIP Publishing. Available at: [Link]

  • Nonlinear Optical and Spectroscopical Properties of Functionalized Oligoanilines. (2021). ResearchGate. Available at: [Link]

  • Computational studies of Distinct Anilines for Electrooptical properties. (2020). IOPscience. Available at: [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (n.d.). PubMed Central. Available at: [Link]

  • Second-Order Nonlinearity of Graphene Quantum Dots Measured by Hyper-Rayleigh Scattering. (n.d.). MDPI. Available at: [Link]

  • A study on the third-order nonlinear optical properties of pure KMnO 4 using the CW Z-scan technique. (2025). RSC Publishing. Available at: [Link]

  • Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. (2026). MDPI. Available at: [Link]

  • Molecular Structures and Second-Order Nonlinear Optical Properties of Ionic Organic Crystal Materials. (n.d.). MDPI. Available at: [Link]

  • Nonlinear Optical Properties of Porphyrin, Fullerene and Ferrocene Hybrid Materials. (n.d.). PubMed Central. Available at: [Link]

  • Z-scan technique (characterization of third order nonlinear optical materials). (2022). YouTube. Available at: [Link]

  • Measurement of the Second-Order Polarizability of Silver Nanoparticles with Reference-Free Hyper- Rayleigh Scattering for Entangled Photon. (n.d.). IEEE Xplore. Available at: [Link]

  • Nonlinear Optical (NLO) Properties of the Octupolar Molecule: Structure−Function Relationships and Solvent Effects. (n.d.). ACS Publications. Available at: [Link]

Sources

Comparative

A Technical Guide to the Regiochemistry of Aniline Nitration: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, dyes, and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, dyes, and agrochemicals. When the substrate is aniline, this seemingly straightforward electrophilic aromatic substitution presents a significant regiochemical challenge. The highly activating nature of the amino group, coupled with its basicity, complicates the reaction, often leading to a mixture of products and undesirable side reactions. This guide provides an in-depth comparison of the two primary approaches to aniline nitration: direct nitration and a protection-based strategy. We will explore the underlying mechanisms, provide detailed experimental protocols, and present comparative data to inform your synthetic planning.

The Challenge of Direct Aniline Nitration

Direct nitration of aniline using a standard mixture of concentrated nitric acid and sulfuric acid is often fraught with difficulties. The strong acidic environment leads to two major competing reactions that dictate the final product distribution.

Mechanism of Direct Nitration

The nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺). Aniline's amino group is a strong activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing its nucleophilicity. However, the amino group is also basic and readily protonated in the strongly acidic nitrating medium to form the anilinium ion (-NH₃⁺)[1][2][3].

The anilinium ion is strongly deactivating and a meta-director due to the powerful electron-withdrawing inductive effect of the positively charged nitrogen atom[1][2][4]. Consequently, the electrophilic attack of the nitronium ion occurs at the meta position of the anilinium ion, while any unprotonated aniline directs the substitution to the ortho and para positions. This results in a mixture of all three isomers, with a significant proportion of the meta product, which is often not the desired outcome[1][4][5]. Furthermore, the potent oxidizing nature of nitric acid can lead to the degradation of the aniline ring, forming tarry oxidation products and reducing the overall yield[1][5].

direct_nitration Aniline Aniline (-NH2) Anilinium Anilinium Ion (-NH3+) Aniline->Anilinium Protonation OrthoPara o-Nitroaniline p-Nitroaniline Aniline->OrthoPara Electrophilic Attack (Ortho, Para directing) Oxidation Oxidation Products Aniline->Oxidation Meta m-Nitroaniline Anilinium->Meta Electrophilic Attack (Meta directing) NitratingMixture HNO3 / H2SO4

Caption: Reaction pathways in the direct nitration of aniline.

A Superior Approach: The Acetanilide Protection Strategy

To circumvent the issues of ring oxidation and meta-direction, a common and highly effective strategy involves the temporary protection of the amino group by acetylation[2][5]. This is a three-step process involving protection, nitration, and deprotection.

Mechanism of Protected Nitration
  • Protection: Aniline is first reacted with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is less activating than the free amino group[3][6][7]. This moderation of reactivity prevents unwanted oxidation and polysubstitution. Crucially, the amide nitrogen is no longer basic enough to be significantly protonated by the nitrating mixture.

  • Nitration: The nitration of acetanilide proceeds via electrophilic aromatic substitution. The acetamido group directs the incoming nitronium ion to the ortho and para positions[6][8][9]. Due to the steric hindrance imposed by the bulky acetamido group, the para isomer is the major product[3][7].

  • Deprotection: The acetyl group is then removed by acid or base-catalyzed hydrolysis to yield the desired nitroaniline isomers, with p-nitroaniline being the predominant product[2].

protected_nitration Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (CH3CO)2O Nitroacetanilide p-Nitroacetanilide (Major) + o-Nitroacetanilide Acetanilide->Nitroacetanilide Nitration HNO3 / H2SO4 Nitroaniline p-Nitroaniline (Major) + o-Nitroaniline Nitroacetanilide->Nitroaniline Hydrolysis (H+ or OH-)

Caption: Workflow for the synthesis of p-nitroaniline via a protection strategy.

Comparative Analysis of Nitration Methods

The choice of nitration method has a profound impact on the distribution of the resulting nitroaniline isomers. The following table summarizes the typical isomer distribution for each method.

Method Reaction Conditions Ortho Isomer (%) Meta Isomer (%) Para Isomer (%) Reference
Direct Nitration of AnilineHNO₃, H₂SO₄~2~47~51[5]
Nitration of AcetanilideHNO₃, H₂SO₄~19~2~79[5]

As the data clearly indicates, the protection strategy significantly enhances the yield of the para isomer while minimizing the formation of the meta isomer.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of nitroaniline via the protection strategy.

Part 1: Synthesis of Acetanilide from Aniline (Protection)
  • In a 125-mL Erlenmeyer flask, combine 60 mL of water and 2.5 mL of concentrated hydrochloric acid with magnetic stirring.

  • In a fume hood, add 2.5 mL of aniline and stir until dissolved.

  • Add 0.25 g of decolorizing charcoal and heat the solution to 45-50°C to remove any color impurities.

  • Filter the hot solution by vacuum filtration to remove the charcoal.

  • In a separate container, dissolve 4 g of sodium acetate in 15 mL of water.

  • Heat the aniline hydrochloride solution to 45-50°C.

  • Add 4 mL of acetic anhydride to the heated solution, followed immediately by the sodium acetate solution.

  • Stir the mixture for ten minutes, then cool in an ice bath for 20 minutes to crystallize the acetanilide.

  • Collect the crystals by vacuum filtration, wash with ice-cold water, and dry.

Part 2: Nitration of Acetanilide
  • In a 125-mL Erlenmeyer flask, suspend the dry acetanilide in 4 mL of glacial acetic acid.

  • With stirring, slowly add 5 mL of concentrated sulfuric acid, keeping the temperature below 35°C.

  • Cool the solution in an ice bath to 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 2.8 mL of ice-cold concentrated sulfuric acid, ensuring the temperature does not exceed 25°C.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 40 minutes.

  • Pour the reaction mixture slowly into a beaker containing 10 g of ice in 50 mL of water to precipitate the product.

  • Collect the crude p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water.

Part 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline (Deprotection)
  • Transfer the crude p-nitroacetanilide to a 100-mL round-bottom flask.

  • Add 25 mL of 9 M H₂SO₄ and reflux the mixture for 30 minutes.

  • Cool the solution to 40-50°C and pour it into 100 mL of cold water.

  • Neutralize the solution with 50% NaOH until it is alkaline to pH paper.

  • Collect the yellow precipitate of p-nitroaniline by vacuum filtration and dry.

Product Analysis and Characterization

A self-validating system requires robust analytical methods to confirm the identity and purity of the synthesized products.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the reaction and assessing the purity of the final product. A mixture of the ortho, meta, and para isomers can be separated on a silica gel plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)[10]. The different isomers will have different Rf values due to their varying polarities.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative analysis of the isomer distribution in the product mixture[11]. A reversed-phase C18 column with a mobile phase of methanol and water is commonly used for the separation of nitroaniline isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. It can be used to analyze the composition of the nitroaniline isomer mixture, although some derivatives may require derivatization[12][13][14][15].

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectra of the nitroaniline isomers will show characteristic peaks for the N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively)[16][17][18][19].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the nitroaniline isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for the ortho, meta, and para isomers, allowing for unambiguous identification[20][21][22][23].

Conclusion

The regiochemical outcome of aniline nitration is highly dependent on the reaction strategy employed. Direct nitration leads to a complex mixture of isomers due to the protonation of the amino group. In contrast, a protection-based approach using acetanilide as an intermediate provides a much cleaner reaction, yielding predominantly the para-nitroaniline isomer. This enhanced regioselectivity, coupled with the avoidance of oxidative side products, makes the protection strategy the superior method for the synthesis of p-nitroaniline in most laboratory and industrial settings. The choice of method should be guided by the desired isomer and the need for a high-purity product.

References

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

  • Jaan's Science Class. (2012, January 1). Nitration of acetanilide (Lab report). Retrieved from [Link]

  • Scribd. (n.d.). The Nitration of Aniline. Retrieved from [Link]

  • Quora. (2020, November 30). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Retrieved from [Link]

  • YouTube. (2017, February 8). CHEM261 Nitration of Acetanilide Followup 162. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]

  • Slideshare. (n.d.). Preparation of p-nitroacetanilide from Acetanilide. Retrieved from [Link]

  • YouTube. (2018, October 1). Why Aniline gives meta products on direct Nitration: Solution with Examples. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (2008, November). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Surface-Enhanced Vibrational and TPD Study of Nitroaniline Isomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]

  • Ord. (n.d.). IR: nitro groups. Retrieved from [Link]

  • YouTube. (2020, October 15). p-Nitroaniline : Organic synthesis. Retrieved from [Link]

  • Quora. (2017, February 24). Why is the meta nitro isomer the main product in the nitration of aniline? Retrieved from [Link]

  • De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical spectrum of the individual nitroaniline isomers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 4). Meta-directing nature of anilinium cations. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Chegg.com. (2020, October 19). Solved Sample name: p-nitroaniline NMR solvent: 1H NMR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An... Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aniline Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of aniline and its derivatives is paramount. These comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of aniline and its derivatives is paramount. These compounds, while crucial intermediates, are also potential process-related impurities or degradants that necessitate precise quantification. This guide provides an in-depth comparison of analytical methodologies for aniline, grounded in scientific principles and regulatory expectations. We will explore the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, delve into the development of stability-indicating assays through forced degradation studies, and outline the critical process of analytical method transfer.

The Analytical Imperative: Why Cross-Validation for Aniline Matters

Aniline's chemical properties—a primary aromatic amine—present unique analytical challenges. Its potential for oxidation and its basic nature can influence chromatographic behavior and stability. Cross-validation, the process of demonstrating that two or more analytical procedures provide equivalent results, is not merely a regulatory checkbox; it is a cornerstone of a robust analytical control strategy. It ensures consistency across different laboratories, during method transfer, or when upgrading instrumentation. For aniline analysis, this is critical for ensuring patient safety and product quality throughout the drug development lifecycle.

Comparative Analysis of Primary Analytical Techniques: HPLC vs. GC

The two most common chromatographic techniques for the analysis of aniline and its derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is dictated by the specific analytical need, the sample matrix, and the desired performance characteristics.

High-Performance Liquid Chromatography (HPLC): Versatility and a Gentle Approach

HPLC is often the method of choice for aniline analysis due to its versatility and ability to analyze thermolabile and polar compounds without derivatization.

Causality Behind Method Choice: Aniline and many of its derivatives are amenable to reversed-phase HPLC, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The inherent polarity of the amino group on the aniline molecule allows for good retention and separation on C18 or C8 columns.

Data Presentation: Comparative Performance of HPLC and GC Methods

ParameterHPLC-UVGC-MS
Principle Partition chromatography based on polarityPartition chromatography based on volatility and polarity
Derivatization Not typically requiredOften required for polar aniline derivatives
Sensitivity Good, can be enhanced with detectors like DAD or FluorescenceExcellent, especially with MS detection
Specificity Good, especially with PDA detectorExcellent, with mass spectral confirmation
Sample Throughput ModerateGenerally faster run times per sample
Cost Lower initial instrument cost compared to GC-MSHigher initial instrument cost
Robustness Generally highCan be affected by sample matrix complexity
Gas Chromatography (GC): Power in Volatility and Sensitivity

GC, particularly when coupled with a Mass Spectrometric (MS) detector, is a powerful technique for the analysis of volatile and semi-volatile compounds, including aniline.

Causality Behind Method Choice: GC separates compounds based on their boiling points and interaction with the stationary phase. For aniline, which has a boiling point of 184°C, GC is a suitable technique. The use of a mass spectrometer provides high sensitivity and specificity, allowing for confident identification and quantification of aniline and its derivatives, even at trace levels.

Establishing a Stability-Indicating Method: The Role of Forced Degradation

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods, which are capable of separating the drug substance from its degradation products.[1][2] Forced degradation studies are essential in this process, intentionally exposing the drug substance to stress conditions to generate potential degradants.[3]

Pillar of Trustworthiness: A self-validating system is one where the analytical method itself can demonstrate its suitability for its intended purpose. In the context of a stability-indicating assay, this means the method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products.

Forced Degradation Experimental Protocol

The following is a general protocol for conducting forced degradation studies on an aniline-containing drug substance. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

1. Acid Hydrolysis:

  • Procedure: Dissolve the aniline compound in a suitable solvent and add 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
  • Neutralization: After the specified time, cool the solution and neutralize it with an equivalent amount of base (e.g., 0.1 M NaOH).
  • Analysis: Analyze the stressed sample by the proposed HPLC or GC method.

2. Base Hydrolysis:

  • Procedure: Dissolve the aniline compound and add 0.1 M to 1 M sodium hydroxide. Heat as described for acid hydrolysis.
  • Neutralization: Neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).
  • Analysis: Analyze the stressed sample.

3. Oxidative Degradation:

  • Procedure: Dissolve the aniline compound and add a solution of hydrogen peroxide (e.g., 3-30%).[5][6] Keep the solution at room temperature or slightly elevated temperature for a defined period.
  • Analysis: Analyze the stressed sample. Aniline is known to undergo oxidation, potentially forming nitrosobenzene, nitrobenzene, and polymeric products.[6][7]

4. Photolytic Degradation:

  • Procedure: Expose a solution of the aniline compound and a solid sample to a combination of UV and visible light, as specified in ICH Q1B guidelines.
  • Analysis: Analyze the stressed samples. Photodegradation of aniline can lead to the formation of intermediates such as phenol, 2-aminophenol, and hydroquinone.[8]

5. Thermal Degradation:

  • Procedure: Expose a solid sample of the aniline compound to dry heat at an elevated temperature (e.g., 80-100°C) for a defined period.
  • Analysis: Dissolve the stressed sample and analyze.
Aniline Degradation Pathway

The following diagram illustrates a potential degradation pathway for aniline under oxidative stress, a common degradation route.

Aniline_Degradation Aniline Aniline Nitrosobenzene Nitrosobenzene Aniline->Nitrosobenzene Oxidation Nitrobenzene Nitrobenzene Nitrosobenzene->Nitrobenzene Further Oxidation Polymeric_Products Polymeric Products Nitrosobenzene->Polymeric_Products Condensation

Caption: Oxidative degradation pathway of aniline.

Method Validation: Demonstrating Fitness for Purpose

Once a suitable analytical method is developed, it must be validated in accordance with regulatory guidelines such as ICH Q2(R2) to demonstrate its fitness for the intended purpose.[4][9]

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In a stability-indicating method, this is demonstrated by the resolution of the aniline peak from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions of known concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-Validation in Practice: A Step-by-Step Workflow

When two analytical methods are used for the same purpose, a cross-validation study should be performed to demonstrate their equivalence.

Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC) A1 Analyze Samples (n>=6) A2 Calculate Mean & RSD A1->A2 Compare Compare Results A2->Compare B1 Analyze Same Samples (n>=6) B2 Calculate Mean & RSD B1->B2 B2->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Conclusion Conclusion on Equivalence Stats->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

Analytical Method Transfer: Ensuring Consistency Across Laboratories

Analytical method transfer (AMT) is a documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[10] A well-executed AMT is crucial for maintaining data integrity and ensuring product quality across different manufacturing and testing sites.[11][12]

Key Elements of an Analytical Method Transfer Protocol:

  • Objective and Scope: Clearly define the purpose of the transfer and the specific analytical methods involved.[12][13]

  • Responsibilities: Detail the roles and responsibilities of both the transferring and receiving units.[12][13]

  • Materials and Instruments: List all necessary reagents, standards, and equipment, including any specific models or configurations.[12][13]

  • Analytical Procedure: Provide a detailed, step-by-step description of the analytical method.[12][13]

  • Experimental Design: Outline the number of samples, replicates, and analysts involved in the transfer study.[12][13]

  • Acceptance Criteria: Pre-define the criteria for a successful transfer, which are often based on the validation data for the method.[12][13]

A Practical Checklist for Method Transfer:

PhaseKey Activities
Pre-Transfer - Transferring unit provides the complete analytical method, validation reports, and any relevant historical data.[11] - A joint teleconference is held to discuss the method and address any questions.[12] - The receiving unit reviews the method and confirms they have the necessary equipment and reagents.
During Transfer - The receiving unit performs a familiarization run of the method. - The formal transfer study is executed according to the pre-approved protocol.
Post-Transfer - The receiving unit analyzes the data and compares it against the acceptance criteria. - A method transfer report is generated, summarizing the results and concluding on the success of the transfer. - The receiving unit incorporates the method into their standard operating procedures (SOPs).

Conclusion

The cross-validation of analytical methods for aniline compounds is a multifaceted process that requires a deep understanding of the analyte's chemistry, the principles of the analytical techniques employed, and the regulatory framework. By adopting a systematic and scientifically sound approach to method development, validation, and transfer, researchers and drug development professionals can ensure the generation of reliable and consistent data, ultimately safeguarding product quality and patient safety.

References

  • Analytical Method Transfer | LCGC International - Chromatography Online. (2006, November 1). Retrieved from [Link]

  • Best practices for analytical method transfers - Medfiles. (2023, May 9). Retrieved from [Link]

  • Analytical Method Transfer: Best Practices and Guidelines - Lab Manager. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH. (n.d.). Retrieved from [Link]

  • Aniline Degradation by Subcritical Water Oxidation using Hydrogen Peroxide. (2025, July 27). Retrieved from [Link]

  • SOP-for-Analytical-Method-Transfer - PHARMA DEVILS. (n.d.). Retrieved from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites - MDPI. (n.d.). Retrieved from [Link]

  • A Case Study of Developing Analytical Methods - BioPharm International. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Design and Analysis of Analytical Method Transfer Studies | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Catalyzed oxidation of aniline by hydrogen peroxide in the presence of cnts: A Possible case of a nanodimension reaction - RIT Digital Institutional Repository. (n.d.). Retrieved from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing. (n.d.). Retrieved from [Link]

  • (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Retrieved from [Link]

  • SOP-for-Analytical-Method-Transfer - PHARMA DEVILS. (n.d.). Retrieved from [Link]

  • High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

Executive Overview: Proactive Management of a Complex Reagent 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a substituted nitroaniline derivative, a class of compounds frequently utilized as intermediates in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview: Proactive Management of a Complex Reagent

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a substituted nitroaniline derivative, a class of compounds frequently utilized as intermediates in the synthesis of complex molecules, including dyes and active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring a brominated and nitrated aromatic ring, designates it as a hazardous chemical requiring meticulous handling and a dedicated disposal strategy. Organobromides and polybrominated organics, in particular, can be persistent and bio-accumulative, necessitating disposal methods that ensure their complete destruction.[3]

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, designed for researchers, chemists, and laboratory managers. Adherence to these procedures is critical not only for regulatory compliance with bodies such as the Environmental Protection Agency (EPA) but also for upholding the highest standards of laboratory safety and environmental stewardship.[4]

Hazard Profile and Risk Assessment: Understanding the "Why"

The disposal protocol is directly informed by the inherent chemical hazards of the substance. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural analogs provide a clear and reliable hazard profile. The presence of bromo, nitro, and aniline functional groups dictates its toxicological and chemical properties.

The primary hazards are summarized below, based on GHS classifications for structurally similar compounds.[5][6][7]

Hazard ClassificationDescriptionCausality and Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5][7]This compound can cause systemic toxic effects. All routes of exposure must be blocked through rigorous use of Personal Protective Equipment (PPE). Accidental ingestion, skin contact, or inhalation of dust requires immediate medical attention.
Skin Corrosion/Irritation Causes skin irritation.[5][8]Direct contact can lead to inflammation, redness, and discomfort. Impervious gloves and a lab coat are mandatory to prevent skin exposure.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[5][8]The crystalline powder can cause significant physical and chemical irritation to the eyes. Chemical splash goggles are essential.
Specific Target Organ Toxicity May cause respiratory irritation.[5]Inhalation of dust can irritate the respiratory tract. All weighing and handling of the solid should be performed in a certified chemical fume hood.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[9]Improper disposal, such as drain disposal, is strictly forbidden. The compound's persistence necessitates containment and destruction by approved methods to prevent environmental release.

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container leaves the lab. It starts with correct handling and segregation at the point of generation.

Mandatory Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that a failure in one layer of protection is mitigated by another.

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended) at all times. Ensure gloves are compatible with halogenated organic compounds.

  • Eye Protection: Chemical safety goggles are required. A face shield should be used in addition to goggles when handling larger quantities or if there is a significant splash risk.

  • Body Protection: A flame-retardant lab coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood. If a fume hood is not available for a specific task, a properly fitted respirator with appropriate cartridges for organic vapors and particulates is mandatory.

Waste Segregation Protocol: The Principle of Isolation

The core principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs. 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline falls into a specific, regulated category.

Step 1: Identify the Waste Stream. This compound is a halogenated organic solid .[10]

Step 2: Select the Correct Waste Container. Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.

Step 3: Collect Waste at the Source.

  • Solid Waste: Collect all unreacted 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline, and any material intentionally mixed with it, directly into the designated waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound are also considered hazardous waste. This includes:

    • Contaminated gloves, weigh boats, and pipette tips.

    • Spill cleanup materials (e.g., absorbent pads, sand, vermiculite).[11]

    • Contaminated silica gel from chromatography.

  • Empty Containers: The original reagent bottle is considered hazardous waste. Do not rinse it. Deface the original label, write "EMPTY" on it, and dispose of it in the solid waste container or as directed by your institution's Environmental Health & Safety (EHS) office.[12]

Step 4: Label the Waste Container. As soon as the first item is placed in the container, it must be labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline".

  • The approximate percentage of the compound and any other components.

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • The date of accumulation.

Integrated Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline and associated materials.

DisposalWorkflow start_node start_node process_node process_node waste_cat_node waste_cat_node action_node action_node final_node final_node storage_node storage_node gen Generation of Waste (Solid Reagent, Contaminated Labware, Spill Debris) segregate Is the waste halogenated? gen->segregate hw_solid Halogenated Organic Solid Waste segregate->hw_solid  Yes non_hw Non-Hazardous Waste (Follow Institutional Guidelines) segregate->non_hw No collect Step 1: Collect in a Designated, Compatible Container hw_solid->collect label Step 2: Attach Hazardous Waste Label (List all constituents) collect->label seal Step 3: Keep Container Securely Sealed (Except when adding waste) label->seal store Step 4: Store in Satellite Accumulation Area (Secondary Containment, Away from Incompatibles) seal->store pickup Step 5: Arrange for Pickup by Certified EHS / Waste Contractor store->pickup destroy Final Disposal via High-Temperature Incineration pickup->destroy

Caption: Disposal workflow for 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline.

Step-by-Step Disposal Protocol

This protocol outlines the final steps for preparing the collected waste for removal from the laboratory. The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[10][13] This process ensures the complete destruction of the molecule, preventing its release into the environment.

1. Final Container Sealing:

  • Once the waste container is full, or if the compound is no longer in use, ensure the lid is tightly and securely sealed.

2. Finalize Labeling:

  • Review the hazardous waste label for accuracy and completeness. Ensure all chemical names and concentrations are correct and legible.

3. Relocate to Designated Storage Area:

  • Move the sealed container from the immediate work area (satellite accumulation area) to your facility's main hazardous waste storage area, as directed by your EHS department.

  • This area must be secure, well-ventilated, and away from general laboratory traffic.

4. Schedule Waste Pickup:

  • Contact your institution's EHS office or your contracted hazardous waste disposal company to schedule a pickup.

  • Provide them with the exact information from the waste label. Do not attempt to transport hazardous waste personally.

5. Documentation:

  • Complete all required waste disposal manifests or logbooks as required by your institution and regulations. Maintain a copy of these records for your files.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your EHS emergency line.

  • Control and Contain: For small spills (<10g) within a fume hood, and only if you are trained to do so, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit.[11] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep the solid material and absorbent into a designated waste container. Dampening with water may be used to prevent dusting.[11]

  • Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol, acetone), collecting the wipes as hazardous waste. Then, wash the area with soap and water.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

References

  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline.[Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.[Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link]

  • Reddit. Safely handling a liter of Bromine?[Link]

  • West Liberty University. p-Nitroaniline Safety Data Sheet.[Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation.[Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.[Link]

  • MDPI. Removal of Bromine from Polymer Blends...[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • ACS Green Chemistry Institute. Green Criteria for Bromination.[Link]

  • U.S. Environmental Protection Agency (EPA). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.[Link]

  • National Institutes of Health (NIH). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative...[Link]

  • JD Supra. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline.[Link]

  • Google Patents.Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

This document provides a comprehensive operational and safety guide for the handling and disposal of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. As specific toxicological data for this compound is not publicly availab...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. As specific toxicological data for this compound is not publicly available, this guide is built upon a foundation of expert analysis, treating the substance with the caution required for a novel chemical entity. The recommendations herein are derived from the known hazards of its constituent chemical classes: aromatic nitro compounds, halogenated anilines, and secondary amines. This approach ensures a robust margin of safety, upholding the highest standards of laboratory practice.

Hazard Assessment by Structural Analogy

The primary principle guiding the handling of any new chemical is to assume it is hazardous until proven otherwise. By deconstructing 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline into its core functional groups, we can build a reliable, inferred hazard profile based on well-documented analogs.

  • Aromatic Nitro Compounds: This class of chemicals is associated with significant toxicity. They can be readily absorbed through the skin and are often linked to methemoglobinemia, a serious condition that impairs oxygen transport in the blood.[1][2] Many nitroaromatics are also investigated for potential mutagenicity and carcinogenicity.[3]

  • Halogenated Aromatic Amines: Compounds like 4-Bromo-2-nitroaniline are known to be harmful if swallowed, inhaled, or in contact with skin.[4] They are typically classified as skin and eye irritants and may cause respiratory irritation.[4][5]

  • Secondary Amines: While the cyclohexyl amine moiety is less toxic than the aromatic portion, it can still act as a skin and respiratory irritant.

Based on data from close structural analogs, a summary of the anticipated hazards is presented below.

Hazard ClassificationAnticipated Risk for Target CompoundRationale based on Analogs (e.g., 4-Bromo-2-nitroaniline)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic/Harmful) Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
Skin Corrosion/Irritation Category 2 (Irritant) Causes skin irritation.[4][5][6]
Serious Eye Damage/Irritation Category 2 (Irritant) Causes serious eye irritation.[4][5][6]
Germ Cell Mutagenicity Suspected Mutagen (Category 2) Structurally similar compounds are suspected of causing genetic defects.[6]
Specific Target Organ Toxicity May cause respiratory irritation. Analog data indicates potential for respiratory tract irritation.[4][5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks of dermal absorption, inhalation, and eye contact. The selection of PPE is not merely a checklist; it is a dynamic response to the specific task being performed.

Task / OperationMinimum Required PPE
Storage & Transport Standard lab coat, safety glasses, nitrile gloves.
Weighing Solid Compound Engineering control (ventilated enclosure or fume hood), disposable lab coat, chemical splash goggles, double-gloved (nitrile).
Preparing Solutions / Transfers Chemical fume hood, chemical-resistant apron over lab coat, chemical splash goggles, double-gloved (nitrile).
Running Reaction / Work-up Chemical fume hood, chemical-resistant apron, chemical splash goggles and face shield, double-gloved (nitrile or neoprene).[7][8]
Waste Handling & Disposal Chemical fume hood, chemical-resistant apron, chemical splash goggles, heavy-duty nitrile or butyl rubber gloves.[9]
Causality of PPE Selection:
  • Respiratory Protection: Handling the solid powder presents a significant risk of aerosolization. Therefore, all weighing and initial dissolution steps must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[1]

  • Eye and Face Protection: Standard safety glasses are insufficient. The risk of splashes and unforeseen reactions necessitates the use of chemical splash goggles that form a seal around the eyes.[8][10] When handling larger volumes or during potentially exothermic steps, a face shield must be worn over the goggles for full facial protection.[7]

  • Hand Protection: Aromatic nitro compounds can penetrate standard disposable gloves. Double-gloving with nitrile gloves provides an essential second barrier. For extended handling or during cleanup, more robust gloves like neoprene or butyl rubber should be considered.[11] Gloves must be inspected before use and changed immediately upon any sign of contamination.[12]

  • Body Protection: A standard lab coat is the minimum requirement.[11] However, due to the high dermal toxicity of related compounds, a chemical-resistant apron should be worn over the lab coat during solution transfers and reactions.[8] Long pants and closed-toe shoes are mandatory at all times.[10]

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Start: Assess Task weighing Handling Solid Powder? start->weighing solution Handling Liquid/Solution? weighing->solution No ppe_hood Add Engineering Control: - Chemical Fume Hood weighing->ppe_hood Yes ppe_base Base PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves solution->ppe_base No (Small Volume Transfer) ppe_splash Upgrade Eye/Body Protection: - Face Shield - Chemical Apron solution->ppe_splash Yes (Large Volume/Splash Risk) ppe_hood->solution ppe_splash->ppe_base caption Figure 1: PPE selection workflow based on task. Safe_Handling_Workflow prep 1. Preparation - Verify Fume Hood - Assemble Materials - Don Full PPE weigh 2. Weighing - Inside Fume Hood - Use Spatula (No Pouring) - Decontaminate Surfaces prep->weigh dissolve 3. Dissolution & Reaction - Add Solid to Solvent - Constant Stirring - Monitor Temperature weigh->dissolve dispose 4. Waste Disposal - Segregate Waste Immediately - Use Labeled, Closed Containers - Store in Secondary Containment dissolve->dispose caption Figure 2: A self-validating workflow for safe handling.

Caption: Figure 2: A self-validating workflow for safe handling.

Disposal and Decontamination Plan

Improper disposal is a critical safety and compliance failure. All materials that have come into contact with 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline must be treated as hazardous waste. [13][14]

  • Excess Material: Unused or expired solid compound must be disposed of in its original container through your institution's hazardous waste program. Do not attempt to wash it down the drain or place it in regular trash.

  • Contaminated Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone). The first two rinses must be collected as halogenated organic waste. The third rinse may be collected similarly or as non-halogenated waste depending on the solvent used.

  • Decontamination of Surfaces: In case of a minor spill within the fume hood, absorb the material with a chemical absorbent pad or sand. Gently sweep up, avoiding dust creation, and place in the solid hazardous waste container. [12]Decontaminate the surface with a soap and water solution, followed by a solvent rinse. Collect all cleaning materials as solid hazardous waste.

  • Disposal of PPE: At the end of the procedure, remove gloves and disposable lab coats within the fume hood and place them directly into the solid hazardous waste container. Wash hands thoroughly with soap and water after exiting the lab. [2]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [4]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4][14] This guide provides a robust framework for the safe handling of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline. Adherence to these protocols is not merely recommended; it is essential for protecting the health and safety of all laboratory personnel.

References

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH.

  • Safety data sheet according to 1907/2006/EC, Article 31. CPAchem.

  • 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET. TCI EUROPE N.V.

  • SAFETY DATA SHEET: 4-Bromo-2-nitroaniline. Thermo Fisher Scientific Chemicals, Inc.

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem, National Center for Biotechnology Information.

  • Lab Safety Equipment & PPE. ChemTalk.

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.

  • Aromatic halogenated amines and nitro-compounds. Croner-i.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. ChemicalBook.

  • In-Depth Toxicological Profile of 4-Methoxy-2-nitroaniline. Benchchem.

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, American Society for Microbiology.

  • A CHEMISTS' GUIDE TO PPE. Brigham Young University.

  • What PPE is recommended for chemical hazards? Creative Safety Supply.

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [URL: pubs.acs.org]([Link] redução)

  • RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology.

  • Aromatic Nitro Compounds. Missouri S&T.

  • Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide. Benchchem.

Sources

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